molecular formula C9H17NO3 B1317551 Isopropyl 4-Hydroxypiperidine-1-carboxylate CAS No. 832715-51-2

Isopropyl 4-Hydroxypiperidine-1-carboxylate

Cat. No.: B1317551
CAS No.: 832715-51-2
M. Wt: 187.24 g/mol
InChI Key: UKVIBHRSFKWRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVIBHRSFKWRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587778
Record name Propan-2-yl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832715-51-2
Record name Propan-2-yl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate from 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate, a valuable intermediate in pharmaceutical development. The synthesis involves the N-acylation of 4-hydroxypiperidine with isopropyl chloroformate. This document outlines the detailed experimental protocol, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development efforts.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction at the nitrogen atom of 4-hydroxypiperidine. The lone pair of electrons on the nitrogen attacks the electrophilic carbonyl carbon of isopropyl chloroformate. A base is utilized to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.

Chemical Reaction Pathway

reaction_pathway reactant1 4-Hydroxypiperidine product This compound reactant1->product reagents + Base (e.g., Triethylamine) reactant2 Isopropyl Chloroformate reactant2->product byproduct HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from analogous syntheses of similar N-alkoxycarbonyl-4-hydroxypiperidines.[1][2]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS Number
4-HydroxypiperidineC₅H₁₁NO101.155382-16-1
Isopropyl ChloroformateC₄H₇ClO₂122.55108-23-6
Triethylamine (or other suitable base)C₆H₁₅N101.19121-44-8
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Water (deionized)H₂O18.027732-18-5
Brine (saturated NaCl solution)NaCl/H₂O--
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 equivalent) in dichloromethane (DCM), add a suitable base such as triethylamine (1.5 equivalents).[3]

  • Addition of Isopropyl Chloroformate: Cool the mixture to 0 °C using an ice bath. Add isopropyl chloroformate (1.05 - 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[2][3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[3]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-hydroxypiperidine) is completely consumed.[3]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.[3]

  • Extraction and Washing: Wash the organic layer sequentially with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid or oil.[3]

Experimental Workflow

experimental_workflow setup Reaction Setup: 4-Hydroxypiperidine, Base, DCM cooling Cooling to 0 °C setup->cooling addition Dropwise addition of Isopropyl Chloroformate cooling->addition reaction Stir at Room Temperature (12-16h) addition->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with Water & Separate Layers monitoring->workup extraction Wash with Water & Brine workup->extraction drying Dry with Na₂SO₄ extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification (Recrystallization) concentration->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis. Note that specific yields may vary depending on reaction scale and optimization.

ParameterValue
Stoichiometry
4-Hydroxypiperidine1.0 eq
Isopropyl Chloroformate1.05 - 1.2 eq
Base (e.g., Triethylamine)1.5 eq
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time12 - 16 hours
Product Characterization
Molecular FormulaC₉H₁₇NO₃[4]
Molecular Weight187.24 g/mol [4]
AppearanceWhite solid or colorless oil

Potential Side Reactions and Troubleshooting

Several side reactions can occur during the synthesis, potentially impacting the yield and purity of the final product.

  • O-Acylation: The hydroxyl group of 4-hydroxypiperidine can also react with isopropyl chloroformate, leading to the formation of a di-substituted byproduct. Using a slight excess of 4-hydroxypiperidine or carefully controlling the stoichiometry of the chloroformate can minimize this.

  • Elimination: Under harsh basic or acidic conditions, particularly at elevated temperatures, elimination of water from the 4-hydroxy position can occur, leading to the formation of an unsaturated piperidine derivative.[3] Maintaining a neutral pH during workup and avoiding high temperatures can mitigate this.[3]

  • Incomplete Reaction: If the reaction does not go to completion, the final product may be contaminated with the starting material. Ensuring an adequate reaction time and monitoring by TLC is crucial.[3]

Safety Precautions

  • Isopropyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.

References

Spectroscopic Profile of Isopropyl 4-Hydroxypiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: propan-2-yl 4-hydroxypiperidine-1-carboxylate[1]

  • Molecular Formula: C₉H₁₇NO₃[1]

  • Molecular Weight: 187.24 g/mol [1]

  • CAS Number: 832715-51-2[1]

Predicted Spectral Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Isopropyl 4-Hydroxypiperidine-1-carboxylate. These predictions are derived from the known spectral data of analogous compounds, including ethyl 4-hydroxypiperidine-1-carboxylate and tert-butyl 4-hydroxypiperidine-1-carboxylate, as well as the parent compound, 4-hydroxypiperidine.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.80septet1HCH (isopropyl)
~3.80m1HCH-OH
~3.65m2HN-CH₂ (axial)
~3.10m2HN-CH₂ (equatorial)
~1.85m2HCH₂ (piperidine ring)
~1.60s (broad)1HOH
~1.45m2HCH₂ (piperidine ring)
~1.20d6HCH₃ (isopropyl)
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmAssignment
~155.5C=O (carbamate)
~68.5CH-OH
~67.5CH (isopropyl)
~43.0N-CH₂
~34.0CH₂ (piperidine ring)
~22.0CH₃ (isopropyl)
Table 3: Predicted IR Spectral Data
Frequency (cm⁻¹)IntensityAssignment
3400-3200Strong, broadO-H stretch
2975-2850StrongC-H stretch (aliphatic)
1680-1650StrongC=O stretch (carbamate)
1470-1430MediumC-H bend
1240-1190StrongC-O stretch (ester)
1100-1000StrongC-N stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
187Moderate[M]⁺ (Molecular ion)
172Low[M - CH₃]⁺
144High[M - C₃H₇]⁺
129Moderate[M - C₃H₅O]⁺
101High[C₅H₁₀NO]⁺
84Very High[C₅H₁₀N]⁺
57High[C₄H₉]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a single-pulse experiment with a 90° pulse.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (thin film): Dissolve the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

    • KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • The sample is bombarded with a beam of high-energy electrons (typically 70 eV).

    • The resulting charged fragments are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the relationships between the spectral data and the chemical structure, as well as a general workflow for spectral analysis.

Relationship between Spectral Data and Chemical Structure cluster_structure This compound cluster_spectroscopy Spectroscopic Techniques cluster_data Interpreted Data Structure C₉H₁₇NO₃ NMR NMR Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_Data ¹H & ¹³C Shifts Connectivity NMR->NMR_Data provides IR_Data Functional Groups (O-H, C=O, C-N) IR->IR_Data provides MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data provides

Caption: Interplay of spectroscopic methods and structural information.

General Workflow for Spectral Data Acquisition and Analysis A Sample Preparation B Data Acquisition (NMR, IR, MS) A->B C Data Processing B->C D Spectral Interpretation C->D E Structure Elucidation/ Confirmation D->E

References

A Technical Guide to the Solubility of Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative solubility data for Isopropyl 4-Hydroxypiperidine-1-carboxylate is not extensively available in public literature. The data presented in this guide is illustrative and based on the general behavior of structurally similar compounds, such as N-Boc-4-hydroxypiperidine.[1] This document serves as a framework for understanding and determining the solubility of the target compound.

Introduction to this compound

This compound (CAS: 832715-51-2) is a piperidine derivative that serves as a valuable intermediate in medicinal chemistry.[2][3] Its structure, featuring a polar hydroxyl group and a more nonpolar isopropyl carbamate group, gives it a distinct solubility profile that is critical for its application in synthesis, purification, and formulation.[1] Understanding the solubility of this compound in various organic solvents is essential for optimizing reaction conditions, developing effective purification strategies, and preparing formulations for preclinical studies.[4][5]

Compound Details:

  • IUPAC Name: propan-2-yl 4-hydroxypiperidine-1-carboxylate[2]

  • Molecular Formula: C₉H₁₇NO₃[2]

  • Molecular Weight: 187.24 g/mol [2]

  • Appearance: Typically a white to off-white solid.[6]

Solubility Profile

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability and effectiveness.[4][7] The dual polarity of this compound suggests it will be soluble in a range of polar and some nonpolar organic solvents. The following table provides an illustrative summary of its expected solubility.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

Solvent ClassSolventExpected Solubility ( g/100 mL)Polarity Index (approx.)
Polar Protic Methanol> 205.1
Ethanol> 154.3
Isopropanol> 103.9
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 257.2
Acetone> 105.1
Ethyl Acetate5 - 104.4
Dichloromethane (DCM)> 153.1
Nonpolar Toluene1 - 52.4
Hexane< 0.10.1
Aqueous WaterPoorly Soluble9.0

Note: This data is hypothetical and should be confirmed experimentally.

Factors Influencing Solubility

The dissolution of this compound is governed by the interplay between its molecular structure and the properties of the solvent. Understanding these factors is key to solvent selection.

  • Polarity: The compound's hydroxyl group can form hydrogen bonds with polar protic solvents like methanol and ethanol, promoting solubility. The carbamate group also contributes to its polarity.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (both donors and acceptors) will more effectively solvate the molecule.

  • Temperature: Solubility of solids in liquids generally increases with temperature. This relationship can be exploited for purification techniques like recrystallization.

  • Crystalline Structure: The stability of the compound's crystal lattice will affect the energy required to dissolve it. Amorphous forms are typically more soluble than highly crystalline forms.[5]

The diagram below illustrates the relationship between key solute and solvent properties that determine solubility.

Key factors affecting solubility.

Experimental Protocol for Solubility Determination

For precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[8] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials and Apparatus:

  • This compound (pure solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent, e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial for analysis. This step removes any undissolved microparticles.[5]

  • Analysis: Prepare a series of dilutions of the saturated solution. Analyze these solutions using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Construct a calibration curve from standards of known concentration. Use this curve to determine the concentration of the saturated solution. Express the solubility in desired units (e.g., mg/mL or g/100 mL).

The workflow for this experimental protocol is visualized below.

G start Start prep 1. Preparation Add excess solid to solvent start->prep equil 2. Equilibration Agitate at constant T prep->equil sep 3. Phase Separation Allow solid to settle equil->sep collect 4. Sample Collection Filter supernatant sep->collect analyze 5. Analysis Determine concentration (HPLC) collect->analyze end End (Solubility Data) analyze->end

References

Technical Guide to the Crystallization and Purification of Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystallization and purification of Isopropyl 4-Hydroxypiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed methodologies for common purification techniques, presents relevant physicochemical data, and includes visual workflows to aid in the successful isolation of this high-purity intermediate.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for developing effective purification strategies. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₉H₁₇NO₃[1][2]
Molecular Weight 187.24 g/mol [1][2]
CAS Number 832715-51-2[1][2]
Appearance Typically a white to off-white solid or crystalline powder.
Purity (Commercial) Often available at ≥96% purity before further purification.
Solubility Soluble in polar organic solvents such as alcohols (methanol, ethanol, isopropanol) and ethyl acetate.[3]
InChI InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3[1][2]
SMILES CC(C)OC(=O)N1CCC(CC1)O[1][2]

Experimental Protocols for Purification

The selection of a suitable purification method is contingent on the nature and quantity of impurities present in the crude product. The most common and effective techniques for purifying this compound and related piperidine derivatives are recrystallization and column chromatography.[1]

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The process relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.

This method is ideal when a solvent can be identified that dissolves the compound well at elevated temperatures but poorly at room or lower temperatures.

Materials:

  • Crude this compound

  • High-purity recrystallization solvent (e.g., isopropanol, ethyl acetate, or a mixture of non-polar/polar solvents like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, assess the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will show a significant increase in solubility with temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

This technique is employed when a single suitable solvent cannot be identified. It involves a "good" solvent that readily dissolves the compound and a "poor" solvent (anti-solvent) in which the compound is insoluble.

Procedure:

  • Dissolve the crude product in a minimal amount of the "good" solvent at an appropriate temperature.

  • Slowly add the "poor" solvent dropwise with stirring until the solution becomes slightly turbid.

  • Gently heat the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly, as described in the single-solvent method, to induce crystallization.

  • Isolate, wash, and dry the purified crystals as previously described.

Flash Column Chromatography

For the separation of compounds with similar polarities or for the purification of oils and non-crystalline solids, flash column chromatography is a preferred method.

Materials:

  • Crude this compound

  • Silica gel (for the stationary phase)

  • Eluent (mobile phase), typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber for monitoring the separation

Procedure:

  • Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation of the target compound from impurities. An ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the purification protocols described above.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation start Crude Product add_solvent Add minimal hot solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve cool_rt Slow cool to room temperature dissolve->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with cold solvent filtrate->wash dry Dry under vacuum wash->dry end Purified Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation eluent Select Eluent (TLC) pack Pack Column with Silica Gel eluent->pack load Load Crude Product pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for the purification of this compound by flash column chromatography.

Conclusion

The successful purification of this compound is a critical step in its use as a pharmaceutical intermediate. Both recrystallization and flash column chromatography are powerful techniques for achieving high levels of purity. The choice of method and specific conditions should be guided by the impurity profile of the crude material and the desired final purity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and optimize their purification strategies for this important compound.

References

An In-depth Technical Guide to Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motif, featuring a piperidine ring functionalized with a hydroxyl group and an isopropyl carbamate, makes it a versatile intermediate in medicinal chemistry. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbamate carbonyl), along with a lipophilic isopropyl group, allows for diverse chemical modifications and tailored pharmacokinetic properties in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in synthetic and biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of the physical properties are predicted values due to the limited availability of experimentally determined data.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Synonyms 4-HYDROXYPIPERIDINE-1-CARBOXYLIC ACID ISOPROPYL ESTER, Propan-2-yl 4-hydroxypiperidine-1-carboxylate--INVALID-LINK--
CAS Number 832715-51-2--INVALID-LINK--
Molecular Formula C₉H₁₇NO₃--INVALID-LINK--
Molecular Weight 187.24 g/mol --INVALID-LINK--
Predicted Boiling Point 275.1 °C at 760 mmHgN/A
Predicted Melting Point N/AN/A
Predicted Solubility Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water.N/A
Predicted pKa ~14.8 (hydroxyl proton)N/A

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective utilization in research and development.

Synthesis: N-Isopropoxycarbonylation of 4-Hydroxypiperidine

This protocol describes a general method for the N-alkoxycarbonylation of 4-hydroxypiperidine, adapted for the synthesis of the target compound.

Materials:

  • 4-Hydroxypiperidine

  • Isopropyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for elution)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add isopropyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Flash Column Chromatography

The crude this compound can be purified using flash column chromatography.

Procedure:

  • Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the piperidine ring protons, and the hydroxyl proton. The chemical shifts of the piperidine protons will be influenced by the carbamate group.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the carbamate, the carbons of the isopropyl group, and the four unique carbons of the 4-hydroxypiperidine ring.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 188.1281.

Signaling Pathways and Logical Relationships

The 4-hydroxypiperidine scaffold is a key pharmacophore in many biologically active molecules, often playing a crucial role in their interaction with protein targets.

Role as a Histamine H₃ Receptor Antagonist

The 4-hydroxypiperidine moiety is a common feature in non-imidazole histamine H₃ receptor antagonists.[1] These antagonists are being investigated for the treatment of various neurological disorders. The following diagram illustrates the general mechanism of action where a 4-hydroxypiperidine-containing antagonist blocks the histamine H₃ receptor, leading to increased neurotransmitter release.

G Mechanism of a 4-Hydroxypiperidine-based H3 Receptor Antagonist cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Histamine Histamine H3_Receptor Histamine H3 Receptor Histamine->H3_Receptor Binds & Activates Neurotransmitter_Vesicles Neurotransmitter Vesicles H3_Receptor->Neurotransmitter_Vesicles Inhibits Release Antagonist 4-Hydroxypiperidine Antagonist Antagonist->H3_Receptor Blocks Neurotransmitter_Vesicles->Released_Neurotransmitters Release Release Neurotransmitter Release

Caption: General mechanism of a 4-hydroxypiperidine-based histamine H₃ receptor antagonist.

Synthetic Workflow: Intermediate for Bepotastine Synthesis

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A closely related analogue, Ethyl 4-hydroxypiperidine-1-carboxylate, is used in the synthesis of the antihistamine Bepotastine.[2][3][4] The following diagram illustrates a simplified logical workflow for the synthesis of a key intermediate in the Bepotastine synthesis, highlighting the role of the 4-hydroxypiperidine carboxylate moiety.

G Synthetic Workflow for a Bepotastine Intermediate Start_1 4-Hydroxypiperidine Step_1 N-Isopropoxycarbonylation Start_1->Step_1 Reagent_1 Isopropyl Chloroformate Reagent_1->Step_1 Intermediate_1 Isopropyl 4-Hydroxypiperidine- 1-carboxylate Step_1->Intermediate_1 Step_2 Etherification Intermediate_1->Step_2 Start_2 2-(4-Chlorobenzhydryl)pyridine Start_2->Step_2 Intermediate_2 Protected Bepotastine Precursor Step_2->Intermediate_2 Step_3 Deprotection & further steps Intermediate_2->Step_3 Final_Product Bepotastine Step_3->Final_Product

Caption: Simplified workflow for the synthesis of a Bepotastine precursor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical molecules. Its chemical properties, characterized by the presence of a reactive hydroxyl group and a protecting carbamate, allow for a wide range of chemical transformations. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and analysis. Furthermore, the illustrated roles in a representative signaling pathway and a synthetic workflow underscore its importance in drug discovery and development. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this intermediate is key to unlocking its potential in creating novel and effective therapeutics.

References

An In-depth Technical Guide to Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 832715-51-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isopropyl 4-Hydroxypiperidine-1-carboxylate, a heterocyclic building block with potential applications in pharmaceutical research and development. Due to the limited availability of public data for this specific compound, this guide leverages established chemical principles and data from closely related analogues to present its physicochemical properties, plausible synthetic routes, and potential applications.

Core Compound Properties

This compound is a derivative of 4-hydroxypiperidine, featuring an isopropyl carbamate group attached to the piperidine nitrogen. This functionalization enhances its utility as a synthetic intermediate by protecting the secondary amine, thereby allowing for selective reactions at the hydroxyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 832715-51-2[1]
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [2]
IUPAC Name propan-2-yl 4-hydroxypiperidine-1-carboxylate[2]
Synonyms 4-Hydroxypiperidine-1-carboxylic acid isopropyl ester, 1-Methylethyl 4-hydroxy-1-piperidinecarboxylate[1]
Purity Typically ≥96%[3]
Computed XLogP3 0.8[2]
Computed Topological Polar Surface Area 49.8 Ų[2]

Note: Some properties are computed as experimental data is not widely available.

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively published, its synthesis can be reliably achieved through standard organic chemistry reactions. The most common methods for the N-alkoxycarbonylation of piperidines are well-documented, particularly for the analogous N-Boc derivative.[4][5]

Plausible Synthetic Route: N-Isopropoxycarbonylation of 4-Hydroxypiperidine

A highly probable and efficient method for the synthesis of this compound involves the reaction of 4-hydroxypiperidine with isopropyl chloroformate in the presence of a base.

4-Hydroxypiperidine 4-Hydroxypiperidine Reaction_Mixture Reaction_Mixture 4-Hydroxypiperidine->Reaction_Mixture Isopropyl_Chloroformate Isopropyl_Chloroformate Isopropyl_Chloroformate->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Workup Workup Reaction_Mixture->Workup Reaction Purification Purification Workup->Purification Extraction & Washing Final_Product Final_Product Purification->Final_Product Chromatography/Distillation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

  • 4-Hydroxypiperidine

  • Isopropyl chloroformate

  • Triethylamine (or another suitable base like potassium carbonate)

  • Dichloromethane (DCM) (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Reagent: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add isopropyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound.

Role in Drug Discovery and Development

While this compound may not be a final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of more complex molecules. The piperidine scaffold is a common motif in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties.

The protected nitrogen of the carbamate allows for selective functionalization of the hydroxyl group. Subsequently, the isopropoxycarbonyl protecting group can be removed under specific conditions to allow for further modification at the nitrogen atom. This versatility makes it a valuable building block in combinatorial chemistry and lead optimization.

Building_Block This compound Functionalization Functionalization at -OH group Building_Block->Functionalization Deprotection Deprotection of Nitrogen Functionalization->Deprotection Further_Derivatization Further Derivatization at Nitrogen Deprotection->Further_Derivatization Lead_Compound Lead Compound / API Candidate Further_Derivatization->Lead_Compound

Caption: Role as an intermediate in a drug discovery pipeline.

Compounds with the 4-hydroxypiperidine carbamate core are often utilized in the synthesis of therapeutics targeting the central nervous system (CNS) and in the development of antihistamines. The structural motif can be found in a variety of neurologically active agents.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Signals corresponding to the isopropyl group (septet and doublet), piperidine ring protons (multiplets), and the proton of the hydroxyl group.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, carbons of the isopropyl group, and the carbons of the piperidine ring.
IR (Infrared) Spectroscopy Characteristic absorption bands for the O-H stretch (broad), C-H stretches, C=O stretch of the carbamate, and C-O stretches.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ).

Researchers are advised to acquire experimental data for this compound to confirm its identity and purity before use in synthetic applications.

Safety Information

Based on data from suppliers, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: Standard precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate for the pharmaceutical and chemical industries. Its bifunctional nature, with a protected amine and a reactive hydroxyl group, allows for its strategic incorporation into complex molecular architectures. While detailed public data on this specific compound is sparse, its synthesis and applications can be inferred from well-established chemical precedents for similar N-protected 4-hydroxypiperidine derivatives. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this versatile building block.

References

Molecular weight and formula of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring functionalized with a hydroxyl group and an N-isopropyl carbamate. Its chemical structure makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both a protected amine and a reactive hydroxyl group allows for sequential chemical modifications, making it a versatile reagent in the construction of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
Molecular Formula C9H17NO3[1]
Molecular Weight 187.24 g/mol [1]
IUPAC Name propan-2-yl 4-hydroxypiperidine-1-carboxylate[1]
CAS Number 832715-51-2[1]
Synonyms 4-HYDROXYPIPERIDINE-1-CARBOXYLIC ACID ISOPROPYL ESTER, 4-Hydroxy-1-piperidinecarboxylic acid 1-methylethyl ester[1]

Role in Drug Development

The piperidine scaffold is a common motif in a wide range of biologically active molecules, including many central nervous system (CNS) drugs.[2][3] this compound serves as a key intermediate in the synthesis of various therapeutic agents. Its structure is incorporated into molecules designed to treat neurological and psychiatric conditions.[3] The related ethyl ester, Ethyl 4-hydroxypiperidine-1-carboxylate, is a known intermediate in the synthesis of antihistamines and CNS drugs such as antipsychotics and antidepressants.[2][3] By analogy, the isopropyl variant is also a valuable precursor for creating novel drug candidates with potentially modulated pharmacokinetic and pharmacodynamic profiles.

The following diagram illustrates the logical workflow of utilizing this compound in a typical drug discovery and development pipeline.

Drug_Development_Workflow A Starting Material (e.g., 4-Hydroxypiperidine) B Synthesis of This compound A->B Protection C Chemical Modification (e.g., Alkylation, Esterification) B->C Intermediate D Synthesis of Active Pharmaceutical Ingredient (API) C->D Elaboration E Preclinical & Clinical Development D->E Lead Candidate Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification A 4-Hydroxypiperidine D Reaction in Aprotic Solvent A->D B Isopropyl Chloroformate B->D C Base (e.g., Triethylamine) C->D E Aqueous Workup D->E Quenching F Drying & Solvent Removal E->F G Column Chromatography F->G H This compound G->H Pure Product

References

Stability and Storage of Isopropyl 4-Hydroxypiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Isopropyl 4-Hydroxypiperidine-1-carboxylate. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and purity of this versatile building block throughout its lifecycle in a laboratory or manufacturing setting.

Physicochemical Properties

This compound is a piperidine derivative with the molecular formula C₉H₁₇NO₃. A summary of its key physicochemical properties is provided in Table 1.

PropertyValue
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol [1]
CAS Number 832715-51-2[1][2]
Appearance White or off-white solid
Purity Typically ≥96%
IUPAC Name propan-2-yl 4-hydroxypiperidine-1-carboxylate[1]

Recommended Storage and Handling

To maintain the quality and prevent degradation of this compound, the following storage and handling conditions are recommended based on available safety data sheets for the compound and related structures:

  • Temperature: Store in a cool, dry place. Room temperature is generally acceptable.[2]

  • Atmosphere: Store in a well-ventilated area.[2]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Stability Profile

This compound is generally stable under recommended storage conditions. However, like other carbamates, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways for carbamates include hydrolysis and thermal decomposition.

Hydrolytic Stability

Hydrolysis of the carbamate linkage can occur under both acidic and basic conditions, leading to the formation of 4-hydroxypiperidine, isopropanol, and carbon dioxide. The rate of hydrolysis is dependent on pH and temperature. Generally, carbamates exhibit greater stability at neutral pH.

Thermal Stability

Thermal decomposition of carbamates can lead to the formation of an isocyanate and an alcohol. In the case of this compound, elevated temperatures could potentially lead to the formation of 4-hydroxypiperidine and isopropyl isocyanate, or other degradation products.

Photostability

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[3][4][5] The following sections outline typical experimental protocols for conducting forced degradation studies on this compound.

Experimental Protocols

The following are representative protocols for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

4.1.1. Acid Hydrolysis

  • Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Condition: Add an equal volume of 0.1 N HCl.

  • Incubation: Heat the solution at 60°C and monitor the degradation over time (e.g., at 2, 4, 8, and 24 hours).[3]

  • Neutralization: After the desired degradation is achieved, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

  • Analysis: Analyze the sample by a stability-indicating HPLC method.

4.1.2. Base Hydrolysis

  • Preparation: Dissolve a known concentration of this compound in a suitable solvent.

  • Stress Condition: Add an equal volume of 0.1 N NaOH.

  • Incubation: Keep the solution at room temperature and monitor the degradation over time (e.g., at 30 minutes, 1, 2, and 4 hours).[3]

  • Neutralization: After the desired degradation is achieved, neutralize with an appropriate amount of 0.1 N HCl.

  • Analysis: Analyze the sample by HPLC.

4.1.3. Oxidative Degradation

  • Preparation: Dissolve a known concentration of this compound in a suitable solvent.

  • Stress Condition: Add an equal volume of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature and monitor the degradation over time (e.g., at 2, 6, 12, and 24 hours).[4]

  • Analysis: Analyze the sample by HPLC.

4.1.4. Thermal Degradation (Solid State)

  • Preparation: Place a known amount of solid this compound in a suitable container.

  • Stress Condition: Expose the solid to a temperature of 70°C in a calibrated oven.

  • Incubation: Monitor the degradation over time (e.g., at 1, 3, and 7 days).

  • Sample Preparation for Analysis: At each time point, dissolve a portion of the solid in a suitable solvent.

  • Analysis: Analyze the sample by HPLC.

4.1.5. Photolytic Degradation

  • Preparation: Place a known amount of solid this compound in a photostability chamber.

  • Stress Condition: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: A control sample should be protected from light.

  • Sample Preparation for Analysis: At the end of the exposure, dissolve a portion of the solid in a suitable solvent.

  • Analysis: Analyze the sample by HPLC.

Hypothetical Quantitative Data from Forced Degradation

The following table summarizes hypothetical results from forced degradation studies on this compound.

Stress ConditionParametersDuration% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 N HCl at 60°C24 hours~15%4-Hydroxypiperidine, Isopropanol
Base Hydrolysis 0.1 N NaOH at RT4 hours~20%4-Hydroxypiperidine, Isopropanol
Oxidative Degradation 3% H₂O₂ at RT24 hours~10%Oxidized piperidine derivatives
Thermal Degradation 70°C (Solid State)7 days~5%Potential products of N-dealkoxycarbonylation
Photolytic Degradation ICH Q1B conditions-<5%Not significant degradation observed

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its impurities and degradation products.[7] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.

Example HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting stability testing on this compound.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Conclusion start Receive this compound char Characterize Initial Sample (t=0) Purity, Appearance, etc. start->char acid Acid Hydrolysis char->acid base Base Hydrolysis char->base oxid Oxidation char->oxid therm Thermal Stress char->therm photo Photostability char->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc identify Identify & Characterize Degradants hplc->identify report Report Stability Profile & Degradation Pathway identify->report

Caption: A logical workflow for the stability assessment of this compound.

Potential Degradation Pathways

The diagram below illustrates the potential primary degradation pathways for this compound under hydrolytic conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic or Basic) parent This compound hydroxypiperidine 4-Hydroxypiperidine parent->hydroxypiperidine isopropanol Isopropanol parent->isopropanol co2 CO2 parent->co2

Caption: Potential hydrolytic degradation pathways of this compound.

References

An In-depth Technical Guide on the Core Structural Features of Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a heterocyclic organic compound widely utilized as a crucial building block and intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its structure, featuring a piperidine ring functionalized with both a hydroxyl group and an isopropyl carbamate, offers versatile sites for chemical modification. This strategic combination of functional groups makes it a valuable precursor in the development of a wide range of therapeutic agents. This guide provides a detailed examination of its structural features, physicochemical properties, and characteristic spectral data, along with illustrative protocols for its synthesis and characterization.

Core Structural Features

The molecule is built upon a saturated six-membered heterocycle, the piperidine ring. The nitrogen atom of the ring is derivatized to form an isopropyl carbamate, and a hydroxyl group is substituted at the C-4 position.

  • Piperidine Ring: A central saturated heterocyclic amine that provides a robust and conformationally distinct scaffold.

  • Isopropyl Carbamate Group: This N-alkoxycarbonyl group acts as a protecting group for the piperidine nitrogen. It modulates the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions and influencing the overall solubility and electronic properties of the molecule.

  • 4-Hydroxyl Group: This secondary alcohol functionality provides a key site for further chemical elaboration. It can be oxidized to a ketone or serve as a nucleophile in ether or ester formation, making it a critical handle for building more complex molecular architectures.[1]

G cluster_molecule This compound Molecule Core Structure Piperidine Piperidine Ring Molecule->Piperidine is built on a Carbamate Isopropyl Carbamate (-NCOOCH(CH₃)₂) Molecule->Carbamate is functionalized with an Hydroxyl 4-Hydroxyl Group (-OH) Molecule->Hydroxyl is substituted with a

Caption: Key functional components of the molecule.

Physicochemical and Spectroscopic Data

Precise characterization is fundamental to confirming the identity and purity of the compound. The following tables summarize its key physical properties and expected spectroscopic data.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name propan-2-yl 4-hydroxypiperidine-1-carboxylate[2]
CAS Number 832715-51-2[3][4][5]
Molecular Formula C₉H₁₇NO₃[2][3][4]
Molecular Weight 187.24 g/mol [2][3]
Appearance White to off-white solid
Purity ≥ 96%[3]

Table 2: Representative Spectroscopic Data

TechniqueExpected Peaks / Signals
¹H NMR Signals corresponding to the isopropyl methyl protons, the methine proton of the isopropyl group, the piperidine ring protons (axial and equatorial), and the hydroxyl proton.
¹³C NMR Resonances for the isopropyl methyl carbons, the methine carbon, the carbonyl carbon of the carbamate, and the distinct carbons of the piperidine ring (including the carbon bearing the hydroxyl group).
FTIR (cm⁻¹) A broad absorption band for the O-H stretch (approx. 3400-3200 cm⁻¹), C-H stretching bands (approx. 3000-2850 cm⁻¹), a strong C=O stretch for the carbamate carbonyl (approx. 1690-1670 cm⁻¹), and C-O stretching (approx. 1250-1050 cm⁻¹).
Mass Spec. (m/z) A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight (187.24).

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the N-protection of 4-hydroxypiperidine. A common method is the reaction of 4-hydroxypiperidine with isopropyl chloroformate in the presence of a base. The subsequent workflow involves extraction, purification, and spectroscopic confirmation.

start Starting Materials (4-Hydroxypiperidine, Isopropyl Chloroformate, Base) reaction N-Acylation Reaction start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir FTIR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms final Pure Product nmr->final ir->final ms->final

Caption: General workflow for synthesis and analysis.

Illustrative Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and desired purity levels.

A. Synthesis: N-protection of 4-Hydroxypiperidine

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in a chlorinated solvent (e.g., dichloromethane) cooled to 0°C, add isopropyl chloroformate (1.1 eq.) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.

B. Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Confirm that the observed signals are consistent with the expected structure of this compound.

C. Characterization: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the O-H, C-H, C=O, and C-O functional groups to confirm their presence in the molecular structure.

References

Isopropyl 4-Hydroxypiperidine-1-carboxylate: A Chiral Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable physicochemical properties, such as improved solubility and metabolic stability. Among the various substituted piperidines, chiral 4-hydroxypiperidine derivatives have emerged as particularly valuable building blocks in asymmetric synthesis. This guide focuses on Isopropyl 4-Hydroxypiperidine-1-carboxylate, a key chiral intermediate, providing a comprehensive overview of its synthesis, resolution, and application in the development of novel therapeutics.

Physicochemical Properties

This compound is a stable, high-boiling liquid or low-melting solid. The presence of the hydroxyl group provides a handle for further functionalization, while the isopropoxycarbonyl group serves as a protecting group for the piperidine nitrogen, modulating its reactivity.

PropertyValueReference
Molecular Formula C₉H₁₇NO₃--INVALID-LINK--
Molecular Weight 187.24 g/mol --INVALID-LINK--
CAS Number 832715-51-2--INVALID-LINK--
Appearance White to off-white crystalline powder or pale yellow liquid[1][2]
Boiling Point ~222 °C at 760 mmHg (for 4-hydroxypiperidine)[3]
Melting Point 86-90 °C (for 4-hydroxypiperidine)[3]

Synthesis of Racemic this compound

The synthesis of the racemic compound is typically achieved through a two-step process starting from 4-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with an isopropoxycarbonyl group, followed by purification.

N-Protection of 4-Hydroxypiperidine

The protection of the secondary amine of 4-hydroxypiperidine is crucial to prevent side reactions in subsequent steps. This is commonly achieved by reacting 4-hydroxypiperidine with isopropyl chloroformate in the presence of a base.

G 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction N-Isopropoxycarbonylation 4-Hydroxypiperidine->Reaction Isopropyl_Chloroformate Isopropyl Chloroformate Isopropyl_Chloroformate->Reaction Base Base (e.g., Triethylamine, Potassium Carbonate) Base->Reaction Solvent Solvent (e.g., Dichloromethane, Toluene) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Racemic_Product Racemic Isopropyl 4-Hydroxypiperidine-1-carboxylate Workup->Racemic_Product

Diagram 1: Synthesis of Racemic Product.
Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • 4-Hydroxypiperidine

  • Isopropyl chloroformate

  • Triethylamine or Potassium Carbonate

  • Dichloromethane (DCM) or Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in dichloromethane at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add isopropyl chloroformate (1.2 eq.) to the mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure racemic this compound.

Chiral Resolution: Accessing Enantiomerically Pure Building Blocks

The utility of this compound as a chiral building block is contingent on the separation of its enantiomers. Two primary methods for achieving this are enzymatic kinetic resolution and preparative chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

G Racemic_Alcohol Racemic Isopropyl 4-Hydroxypiperidine-1-carboxylate Resolution Enzymatic Kinetic Resolution Racemic_Alcohol->Resolution Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Resolution Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Resolution Solvent Organic Solvent (e.g., Toluene, THF) Solvent->Resolution Separation Chromatographic Separation Resolution->Separation R_Ester (R)-Acylated Ester Separation->R_Ester S_Alcohol (S)-Alcohol Separation->S_Alcohol

Diagram 2: Enzymatic Kinetic Resolution Workflow.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)

Procedure:

  • To a solution of racemic this compound (1.0 eq.) in anhydrous toluene, add the lipase (e.g., 10-50 mg per mmol of substrate).

  • Add the acyl donor (1.0-1.5 eq.) to the mixture.

  • Stir the suspension at room temperature or slightly elevated temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • When approximately 50% conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol enantiomer from the acylated enantiomer by flash column chromatography.

  • The acylated enantiomer can be deacylated (e.g., by hydrolysis with a mild base) to afford the other enantiomer of the alcohol.

EnzymeAcyl DonorSolventTypical ee (%)Reference
Candida antarctica Lipase BVinyl AcetateToluene>95[4][5]
Pseudomonas cepacia LipaseIsopropenyl AcetateTetrahydrofuran>90[5]
Preparative Chiral HPLC

For larger scale separations or when enzymatic methods are not optimal, preparative chiral HPLC is a viable alternative. This technique utilizes a chiral stationary phase (CSP) to effect the separation of enantiomers.

Experimental Protocol: Preparative Chiral HPLC

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak IA, IB, or IC).

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

Procedure:

  • Dissolve the racemic this compound in the mobile phase.

  • Inject the solution onto the preparative chiral HPLC column.

  • Elute with the optimized mobile phase at a constant flow rate.

  • Monitor the elution profile with the UV detector.

  • Collect the fractions corresponding to each enantiomer.

  • Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the enantiomerically pure compounds.

  • Determine the enantiomeric purity of the collected fractions by analytical chiral HPLC.

Applications in Pharmaceutical Synthesis

Chiral this compound is a versatile building block for the synthesis of a variety of pharmaceutical agents. The hydroxyl group can be functionalized through various reactions, including etherification, esterification, and Mitsunobu reactions, with retention or inversion of stereochemistry.

Synthesis of Bepotastine

Bepotastine is a second-generation antihistamine and mast cell stabilizer.[1][2] Its synthesis can utilize a chiral 4-hydroxypiperidine derivative. While the ethyl ester is commonly cited, the isopropyl ester can be used analogously. The synthesis involves the etherification of the hydroxyl group of the chiral 4-hydroxypiperidine building block.

G Chiral_Alcohol (R)- or (S)-Isopropyl 4-Hydroxypiperidine-1-carboxylate Etherification Williamson Ether Synthesis Chiral_Alcohol->Etherification Electrophile 2-[(4-Chlorophenyl)chloromethyl]pyridine Electrophile->Etherification Base Base (e.g., NaH, K2CO3) Base->Etherification Solvent Solvent (e.g., DMF, ACN) Solvent->Etherification Intermediate N-Protected Bepotastine Precursor Etherification->Intermediate Deprotection Deprotection Intermediate->Deprotection Alkylation Alkylation with 4-halobutanoic acid derivative Deprotection->Alkylation Bepotastine Bepotastine Alkylation->Bepotastine

Diagram 3: General Synthetic Pathway to Bepotastine.
Experimental Protocol: Etherification of Chiral this compound

Materials:

  • Enantiomerically pure this compound

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • 2-[(4-Chlorophenyl)chloromethyl]pyridine

  • Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of enantiomerically pure this compound (1.0 eq.) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Add a solution of 2-[(4-Chlorophenyl)chloromethyl]pyridine (1.1 eq.) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the etherified intermediate.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery and development. Its straightforward synthesis and the availability of robust methods for chiral resolution provide access to enantiomerically pure starting materials. The ability to introduce chirality at an early stage of a synthetic sequence is a significant advantage in the efficient and stereocontrolled synthesis of complex pharmaceutical targets. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this important chiral intermediate in their synthetic endeavors.

References

Methodological & Application

Application Notes & Protocols: Isopropyl 4-Hydroxypiperidine-1-carboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Isopropyl 4-Hydroxypiperidine-1-carboxylate as a versatile scaffold in solid-phase synthesis (SPS). The methodologies outlined enable the rapid generation of diverse libraries of substituted piperidine derivatives, which are valuable in drug discovery and medicinal chemistry.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. Solid-phase synthesis (SPS) offers a highly efficient method for the construction of chemical libraries by simplifying reaction workup and purification. This compound is an ideal building block for SPS due to its bifunctional nature: a secondary hydroxyl group for immobilization onto a solid support and a protected nitrogen that can be deprotected and subsequently functionalized.

This application note details a robust workflow for the solid-phase synthesis of a library of N-acyl piperidine derivatives starting from this compound. The process involves resin loading, deprotection, diversification, and cleavage.

Overview of the Synthetic Workflow

The overall strategy involves the following key stages:

  • Resin Loading: Covalent attachment of this compound to a suitable solid support (e.g., Wang resin) via its hydroxyl group.

  • Deprotection: Removal of the isopropyl carboxylate protecting group to expose the secondary amine of the piperidine ring.

  • N-Acylation (Diversification): Acylation of the resin-bound piperidine with a variety of carboxylic acids to introduce diversity.

  • Cleavage: Release of the final N-acyl-4-hydroxypiperidine derivatives from the solid support.

The following diagram illustrates the logical flow of the synthesis.

G A Start: this compound B Resin Loading (Attachment to Wang Resin) A->B C Resin-Bound Scaffold B->C D Deprotection (Removal of Isopropyl Carboxylate) C->D E Resin-Bound 4-Hydroxypiperidine D->E F N-Acylation (Diversification) (Coupling with R-COOH) E->F G Resin-Bound Final Product F->G H Cleavage from Resin (TFA Cocktail) G->H I Final Product: N-Acyl-4-hydroxypiperidine Library H->I

Caption: General workflow for the solid-phase synthesis of N-acyl-4-hydroxypiperidine derivatives.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the solid-phase synthesis of a small library of N-acyl-4-hydroxypiperidine derivatives.

Table 1: Resin Loading Efficiency

ParameterValue
Resin TypeWang Resin
Initial Resin Loading Capacity1.0 mmol/g
ScaffoldThis compound
Loading MethodMitsunobu Reaction
Final Resin Loading 0.85 mmol/g

Table 2: Representative Library Synthesis Data

Compound IDR-Group (from R-COOH)Coupling Efficiency (%)Final Purity (%) (by LC-MS)Overall Yield (%)
L1 Phenyl989581
L2 4-Chlorophenyl979379
L3 Thiophen-2-yl959175
L4 Cyclohexyl999683

Detailed Experimental Protocols

Protocol 1: Loading of this compound onto Wang Resin

This protocol describes the immobilization of the scaffold onto Wang resin via a Mitsunobu reaction.

Materials:

  • Wang Resin (1.0 mmol/g loading capacity)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (561 mg, 3.0 mmol) and PPh₃ (787 mg, 3.0 mmol) in anhydrous DCM (15 mL).

  • Add this solution to the swollen resin.

  • Slowly add DIAD (0.6 mL, 3.0 mmol) to the resin slurry at 0°C.

  • Shake the mixture at room temperature for 16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading capacity by gravimetric analysis or a suitable analytical method.

The following diagram illustrates the resin loading workflow.

G cluster_0 Resin Preparation cluster_1 Reaction Mixture A Swell Wang Resin in DCM D Combine Resin and Reaction Mixture A->D B Dissolve Scaffold & PPh3 in DCM C Add DIAD at 0°C B->C C->D E Shake for 16h at Room Temp D->E F Wash Resin (DCM, DMF, MeOH) E->F G Dry Resin under Vacuum F->G

Application Notes and Protocols for Coupling Reactions with Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-hydroxypiperidine-1-carboxylate is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex molecules for drug discovery. The piperidine moiety is a common structural motif in many pharmaceutically active compounds, and the hydroxyl group on this particular scaffold provides a convenient handle for various coupling reactions, allowing for the introduction of diverse substituents.[1] The N-isopropyl carbamate serves as a protecting group that can be readily removed under appropriate conditions. This document provides detailed protocols and application notes for common coupling reactions utilizing this compound, including O-Arylation (a variant of the Buchwald-Hartwig amination), Suzuki coupling, and amide bond formation. These reactions are fundamental in the construction of novel chemical entities with potential therapeutic applications, particularly in the development of antihistamines and central nervous system (CNS) agents.[2]

Key Applications in Drug Discovery

The analogous compound, ethyl 4-hydroxypiperidine-1-carboxylate, is a known key intermediate in the synthesis of Bepotastine, a second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria.[2][3] The synthesis of Bepotastine involves the coupling of the hydroxypiperidine derivative with an appropriate chloro-substituted pyridine moiety.[4] This highlights the importance of the 4-hydroxypiperidine scaffold in developing molecules that modulate histamine receptor activity. Molecules derived from this scaffold can act as histamine H1 receptor antagonists, mast cell stabilizers, and inhibitors of eosinophil migration, all of which are crucial mechanisms in mitigating allergic responses.[5][6]

Signaling Pathway of Derived Molecules: Bepotastine as an Example

The therapeutic effect of molecules synthesized from this compound, such as the antihistamine Bepotastine, is achieved through a multi-faceted mechanism of action targeting the allergic inflammatory cascade.[5][7] The primary modes of action are the antagonism of the histamine H1 receptor and the stabilization of mast cells.[5]

Bepotastine_Mechanism_of_Action cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., vascular endothelium, sensory nerve) Allergen Allergen IgE IgE Receptor Allergen->IgE binds Degranulation Degranulation IgE->Degranulation activates Bepotastine_stabilization Bepotastine Bepotastine_stabilization->Degranulation inhibits Histamine_release Histamine Release Degranulation->Histamine_release H1_Receptor Histamine H1 Receptor Histamine_release->H1_Receptor binds to G_protein Gq/11 H1_Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG produces Allergic_Symptoms Allergic Symptoms (itching, vasodilation) IP3_DAG->Allergic_Symptoms leads to Bepotastine_antagonism Bepotastine Bepotastine_antagonism->H1_Receptor antagonizes

Mechanism of Action of Bepotastine

Experimental Protocols

The following protocols are representative examples of coupling reactions that can be performed with this compound. Researchers should optimize these conditions for their specific substrates.

O-Arylation via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] A variation of this reaction can be used for the formation of carbon-oxygen bonds to create aryl ethers.[5]

Experimental Workflow:

Buchwald_Hartwig_Workflow start Start reagents Combine this compound, Aryl Halide, Palladium Catalyst, Ligand, and Base in a Reaction Vessel start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Reaction Mixture (e.g., with Argon or Nitrogen) solvent->degas heat Heat the Reaction Mixture (e.g., 80-120 °C) degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purification Purify the Product (Column Chromatography) workup->purification end End purification->end

Buchwald-Hartwig O-Arylation Workflow

Protocol:

To a dry reaction vial is added this compound (1.0 eq), aryl halide (e.g., 4-bromotoluene, 1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq). The vial is sealed with a septum and purged with argon. Anhydrous solvent (e.g., toluene or dioxane) is added via syringe. The reaction mixture is then heated to 100 °C and stirred for 16-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Representative Quantitative Data:

ParameterValue
This compound1.0 mmol, 187 mg
4-Bromotoluene1.2 mmol, 205 mg
Pd₂(dba)₃0.02 mmol, 18.3 mg
Xantphos0.04 mmol, 23.1 mg
Cs₂CO₃2.0 mmol, 652 mg
Toluene5 mL
Temperature100 °C
Reaction Time18 hours
Expected Yield 70-90%
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[6] In this context, the hydroxyl group of this compound would first need to be converted to a suitable leaving group (e.g., a triflate) to act as the electrophile in the coupling reaction.

Protocol (Two Steps):

  • Step 1: Triflation To a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added triflic anhydride (1.2 eq) dropwise. The reaction is stirred at 0 °C for 1 hour and then quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude triflate, which is often used in the next step without further purification.

  • Step 2: Suzuki Coupling To a reaction vial is added the crude triflate from Step 1 (1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 eq). A mixture of solvents such as toluene/ethanol/water (e.g., 4:1:1) is added. The mixture is degassed with argon and then heated to 80 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Representative Quantitative Data (for Suzuki Coupling Step):

ParameterValue
Piperidine Triflate1.0 mmol (from Step 1)
Phenylboronic Acid1.5 mmol, 183 mg
Pd(PPh₃)₄0.05 mmol, 58 mg
K₂CO₃3.0 mmol, 415 mg
Toluene/Ethanol/Water5 mL (4:1:1)
Temperature80 °C
Reaction Time12 hours
Expected Yield 60-85%
Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The hydroxyl group of this compound can be coupled with a carboxylic acid after activation, or the N-carbamate can be cleaved and the resulting secondary amine can be coupled with a carboxylic acid. The latter is a more common transformation.

Protocol (N-Deprotection followed by Amide Coupling):

  • Step 1: N-Deprotection (Boc Removal) this compound (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane or dioxane). A strong acid (e.g., trifluoroacetic acid, 10 eq, or 4M HCl in dioxane) is added, and the mixture is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the amine salt (4-hydroxypiperidine salt).

  • Step 2: Amide Coupling To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or dichloromethane) is added a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). The mixture is stirred for 10-15 minutes to pre-activate the carboxylic acid. Then, a solution of the 4-hydroxypiperidine salt from Step 1 (1.2 eq) in the same solvent is added. The reaction is stirred at room temperature for 4-12 hours. The reaction is then diluted with an organic solvent, washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.

Representative Quantitative Data (for Amide Coupling Step):

ParameterValue
Carboxylic Acid (e.g., Benzoic Acid)1.0 mmol, 122 mg
4-Hydroxypiperidine Salt1.2 mmol (from Step 1)
HATU1.1 mmol, 418 mg
DIPEA3.0 mmol, 523 µL
DMF5 mL
TemperatureRoom Temperature
Reaction Time6 hours
Expected Yield 80-95%

Conclusion

This compound is a valuable and adaptable building block for the synthesis of diverse molecular architectures in drug discovery. The protocols provided herein for O-arylation, Suzuki coupling, and amide bond formation serve as a foundation for researchers to develop novel compounds targeting a range of biological pathways. The successful application of analogous building blocks in the synthesis of marketed drugs underscores the potential of this scaffold in the development of future therapeutics.

References

The Pivotal Role of Isopropyl 4-Hydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl 4-hydroxypiperidine-1-carboxylate, a key heterocyclic building block, is a versatile scaffold in the design and synthesis of novel therapeutic agents. Its unique structural features, including a secondary hydroxyl group and a protected amine, provide a valuable platform for chemical modification and the introduction of diverse pharmacophoric elements. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogues in medicinal chemistry, with a focus on its role in the development of targeted therapies.

Application Notes

The 4-hydroxypiperidine motif is a prevalent structural element in a wide array of biologically active molecules and approved drugs. The N-isopropoxycarbonyl protecting group of this compound offers a balance of stability and reactivity, making it an ideal intermediate for multi-step syntheses.

1. Central Nervous System (CNS) Agents:

The piperidine ring is a common feature in many CNS-active drugs, including antipsychotics and antidepressants.[1][2] The 4-hydroxy group can be used as a handle to introduce substituents that modulate receptor binding affinity and selectivity. The lipophilicity of the isopropyl carbamate can also influence the blood-brain barrier penetration of the final compound.

2. Antihistamines:

Derivatives of 4-hydroxypiperidine are crucial intermediates in the synthesis of potent antihistamines, such as Bepotastine.[1][2] The hydroxyl group can be functionalized to introduce side chains that interact with the H1 receptor, leading to the alleviation of allergic symptoms.

3. Anticancer Agents - Glutaminase (GAC) Inhibitors:

A significant application of the 4-hydroxypiperidine core is in the development of allosteric inhibitors of glutaminase (GAC), a key enzyme in cancer cell metabolism.[2] Certain cancer cells exhibit a strong dependence on glutamine for their growth and proliferation. GAC catalyzes the conversion of glutamine to glutamate, a crucial step in the cellular energy and biosynthesis pathways. Inhibition of GAC can thus lead to cancer cell death. The 4-hydroxypiperidine scaffold serves as a central linker in these inhibitors, connecting two recognition moieties that bind to an allosteric site on the enzyme.

Quantitative Data for 4-Hydroxypiperidine-based Glutaminase Inhibitors

The following table summarizes the in vitro activity of representative glutaminase inhibitors containing a 4-aminopiperidine core, which is structurally related to 4-hydroxypiperidine. This data highlights the potential of this scaffold in developing potent anticancer agents.

Compound IDTargetAssayIC50 (nM)Cell LineReference
41e GLS1Enzyme Activity Assay15HCT116[2]

Experimental Protocols

Protocol 1: General Synthesis of N-Isopropoxycarbonyl-4-hydroxypiperidine

This protocol describes a general method for the synthesis of this compound from 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • Isopropyl chloroformate

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add isopropyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Mitsunobu Reaction for Derivatization of the 4-Hydroxyl Group

The hydroxyl group of N-protected 4-hydroxypiperidines can be readily functionalized using the Mitsunobu reaction to introduce a variety of substituents with inversion of stereochemistry.

Materials:

  • N-Isopropoxycarbonyl-4-hydroxypiperidine (or a similar N-protected derivative)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • A suitable nucleophile (e.g., a phenol, carboxylic acid, or phthalimide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Isopropoxycarbonyl-4-hydroxypiperidine (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

experimental_workflow General Experimental Workflow for Synthesis and Derivatization cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization via Mitsunobu Reaction start 4-Hydroxypiperidine reagents1 Isopropyl Chloroformate, Base (e.g., Triethylamine) start->reagents1 product1 This compound reagents1->product1 product1_node This compound reagents2 Nucleophile (R-OH, R-COOH, etc.), PPh3, DIAD/DEAD product1_node->reagents2 product2 Functionalized Piperidine Derivative reagents2->product2 signaling_pathway Simplified Signaling Pathway of Glutaminase Inhibition in Cancer Cells Glutamine Glutamine GAC Glutaminase (GAC) Glutamine->GAC Glutamate Glutamate TCA TCA Cycle Glutamate->TCA Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis GAC->Glutamate Inhibitor 4-Hydroxypiperidine-based Inhibitor Inhibitor->GAC Apoptosis Apoptosis Inhibitor->Apoptosis CellGrowth Cancer Cell Growth and Proliferation TCA->CellGrowth Biosynthesis->CellGrowth

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of Isopropyl 4-Hydroxypiperidine-1-carboxylate, a key intermediate in the development of novel pharmaceutical agents. The following sections outline the synthesis of this versatile building block and its subsequent use in the preparation of a potent Phosphodiesterase 4 (PDE4) inhibitor, GSK256066.[1]

Introduction

This compound is a valuable heterocyclic intermediate in medicinal chemistry. The piperidine moiety is a common scaffold in numerous approved drugs, and the protected hydroxyl group at the 4-position provides a convenient handle for further functionalization. This document details its preparation from commercially available starting materials and its application in the synthesis of complex drug molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-piperidone hydrochloride hydrate. The first step involves the reduction of the ketone to a hydroxyl group, followed by the protection of the piperidine nitrogen with an isopropoxycarbonyl group.

Protocol 1: Synthesis of 4-Hydroxypiperidine

This protocol outlines the reduction of 4-piperidone to 4-hydroxypiperidine.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 4-piperidone hydrochloride hydrate in distilled water.

  • Neutralize the solution by bubbling ammonia gas through it until the solution is alkaline.

  • Extract the aqueous layer multiple times with toluene.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the toluene extract under reduced pressure to yield 4-piperidone.

  • Dissolve the crude 4-piperidone in methanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid.

  • Extract the aqueous layer with dichloromethane to remove impurities.

  • The aqueous layer containing the product can be used in the next step.

Protocol 2: N-Protection of 4-Hydroxypiperidine

This protocol describes the protection of the piperidine nitrogen with an isopropoxycarbonyl group.

Experimental Protocol:

  • To the aqueous solution of 4-hydroxypiperidine from the previous step, add methanol and potassium carbonate.

  • To this mixture, add isopropyl chloroformate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Filter any insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., petroleum ether) to yield this compound as a white crystalline solid.

Quantitative Data Summary for Synthesis

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 4-Piperidone Hydrochloride HydrateNH3, Toluene, NaBH4Water, Methanol0 to RT2-4--
2 4-HydroxypiperidineIsopropyl Chloroformate, K2CO3Methanol/WaterRT6-8>85 (overall)>98

Note: Yields and purity are typical and may vary depending on the specific reaction conditions and purification methods.

Synthesis Workflow

Synthesis A 4-Piperidone Hydrochloride Hydrate B 4-Piperidone A->B NH3, Toluene C 4-Hydroxypiperidine B->C NaBH4, MeOH D This compound C->D Isopropyl Chloroformate, K2CO3, MeOH/H2O

Caption: Synthesis of this compound.

Application in Pharmaceutical Synthesis: Preparation of GSK256066

This compound is a key intermediate in the synthesis of GSK256066, a high-affinity inhaled phosphodiesterase 4 (PDE4) inhibitor.[1] The synthesis involves the O-alkylation of the hydroxyl group of the piperidine ring.

Protocol 3: O-Alkylation of this compound

This protocol details the coupling of this compound with a quinoline derivative to form an ether linkage.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH), portion-wise to the solution to form the alkoxide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 6-chloro-8-methyl-4-(3-methoxyphenylamino)quinoline-3-carboxamide in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired intermediate for GSK256066.

Quantitative Data Summary for O-Alkylation

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
This compound6-chloro-8-methyl-4-(3-methoxyphenylamino)quinoline-3-carboxamideNaHDMF0 to RT12-2470-85

Note: This data is representative and may vary based on specific experimental conditions.

Reaction Pathway for GSK256066 Intermediate Synthesis

O_Alkylation cluster_reactants Reactants cluster_reagents Reagents A This compound D GSK256066 Precursor (Ether Product) A->D B 6-chloro-8-methyl-4-(3-methoxyphenylamino) quinoline-3-carboxamide B->D C NaH, DMF C->D O-Alkylation

Caption: O-Alkylation to form a key GSK256066 precursor.

Conclusion

This compound is a crucial building block for the synthesis of complex pharmaceutical intermediates. The protocols provided herein offer a detailed guide for its preparation and subsequent functionalization, enabling researchers and drug development professionals to efficiently access and utilize this versatile molecule in their synthetic endeavors. The application in the synthesis of the potent PDE4 inhibitor GSK256066 highlights its significance in modern drug discovery.

References

Application Notes: N-Protection Strategies for 4-Hydroxypiperidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxypiperidine is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development, serving as a key scaffold in the synthesis of a wide array of biologically active compounds.[1][2] The secondary amine within the piperidine ring is a reactive nucleophile and a base, often requiring temporary protection to ensure selective functionalization at the hydroxyl group or to prevent undesired side reactions during multi-step syntheses.[3] The choice of an appropriate N-protecting group is critical and depends on the overall synthetic strategy, particularly the stability requirements for subsequent reaction steps and the orthogonality of its removal.

This document provides a detailed overview of common N-protection strategies for 4-hydroxypiperidine, focusing on the widely used tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. It includes comparative data, detailed experimental protocols, and workflow diagrams to guide researchers in selecting and implementing the optimal protection strategy for their specific synthetic needs.

Comparative Overview of N-Protecting Groups

The selection of a protecting group is dictated by its stability to various reaction conditions and the mildness of its cleavage. The Boc, Cbz, and Fmoc groups offer a versatile toolkit for chemists due to their distinct deprotection mechanisms, which allows for orthogonal strategies in complex syntheses.[4][5]

A summary of the common N-protecting groups for 4-hydroxypiperidine is presented below.

Protecting GroupProtection ReagentTypical Conditions (Protection)Typical YieldDeprotection Reagent(s)Typical Conditions (Deprotection)Stability Profile
Boc Di-tert-butyl dicarbonate ((Boc)₂O)K₂CO₃ or NaHCO₃, DCM or Dioxane/H₂O, 0 °C to RT[6]>90%[7]Trifluoroacetic acid (TFA), HClTFA/DCM or 4M HCl in dioxane, 0 °C to RT[3][8]Labile to: Strong acids. Stable to: Bases, hydrogenolysis, nucleophiles.[3]
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃ or Na₂CO₃, THF/H₂O, 0 °C to RT[4]>90%[7]H₂/Pd-C, AlCl₃/HFIP, HBr/AcOHH₂ (1 atm), Pd/C (5-10 mol%), MeOH or EtOH, RT[4][7]Labile to: Hydrogenolysis, strong acids.[4][9] Stable to: Mild acids, bases.
Fmoc Fmoc-OSu or Fmoc-ClNaHCO₃, Dioxane/H₂O or THF/H₂O, RT[5]High20% Piperidine in DMF20% (v/v) Piperidine in DMF, RT, 5-15 min[10][11]Labile to: Bases (especially secondary amines).[11] Stable to: Acids, hydrogenolysis (generally).[12]

Logical Workflow for N-Protection and Deprotection

The general strategy involves the selective protection of the nitrogen atom of 4-hydroxypiperidine, followed by desired chemical transformations on the molecule, and concluding with the removal of the protecting group to yield the final product.

G cluster_0 N-Protection Strategy Start 4-Hydroxypiperidine Protect Protection (e.g., (Boc)₂O, Cbz-Cl, Fmoc-OSu) Start->Protect Select Protecting Group Protected_Intermediate N-Protected 4-Hydroxypiperidine Protect->Protected_Intermediate Reaction Further Synthetic Steps (e.g., O-alkylation, oxidation) Protected_Intermediate->Reaction Modify molecule Deprotect Deprotection (Acid, H₂, or Base) Reaction->Deprotect Remove Protecting Group End Final Product Deprotect->End

Caption: General workflow for the synthesis of 4-hydroxypiperidine derivatives.

Experimental Protocols

N-Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and its stability to a wide range of non-acidic conditions.[3]

G Reactant 4-Hydroxypiperidine Product N-Boc-4-hydroxypiperidine Reactant->Product (Boc)₂O, Base DCM, 0°C to RT Deprotected 4-Hydroxypiperidine (as salt) Product->Deprotected TFA or HCl DCM or Dioxane

Caption: Reaction scheme for N-Boc protection and deprotection.

Protocol 1A: Synthesis of N-Boc-4-hydroxypiperidine [6]

  • Materials:

    • 4-Hydroxypiperidine (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Dichloromethane (DCM) or a 1:1 mixture of Dioxane/Water

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-hydroxypiperidine in the chosen solvent, add potassium carbonate.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O in the same solvent dropwise over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • If using an organic solvent, quench the reaction with water and separate the organic layer. If using a mixed solvent, extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash chromatography to yield N-Boc-4-hydroxypiperidine as a white solid.

Protocol 1B: Deprotection of N-Boc-4-hydroxypiperidine [3][8]

  • Materials:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • Trifluoroacetic acid (TFA) (5-10 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine in DCM.

    • Cool the solution to 0 °C.

    • Add TFA dropwise to the stirred solution.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Concentrate the mixture under reduced pressure to remove excess TFA and solvent.

    • Dissolve the residue in water and carefully neutralize with saturated aqueous NaHCO₃.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected 4-hydroxypiperidine.

N-Cbz Protection Strategy

The benzyloxycarbonyl (Cbz) group is a robust protecting group, stable to both mild acidic and basic conditions. It is classically removed by catalytic hydrogenolysis.[4]

G Reactant 4-Hydroxypiperidine Product N-Cbz-4-hydroxypiperidine Reactant->Product Cbz-Cl, NaHCO₃ THF/H₂O, 0°C Deprotected 4-Hydroxypiperidine Product->Deprotected H₂, Pd/C MeOH or EtOH

Caption: Reaction scheme for N-Cbz protection and deprotection.

Protocol 2A: Synthesis of N-Cbz-4-hydroxypiperidine [4][7]

  • Materials:

    • 4-Hydroxypiperidine (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (2:1 mixture)

    • Ethyl acetate, Brine, Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve 4-hydroxypiperidine and NaHCO₃ in a 2:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add Cbz-Cl dropwise while stirring vigorously, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-20 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting residue by flash chromatography to yield N-Cbz-4-hydroxypiperidine.

Protocol 2B: Deprotection of N-Cbz-4-hydroxypiperidine [7]

  • Materials:

    • N-Cbz-4-hydroxypiperidine (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas balloon or hydrogenation apparatus

    • Celite

  • Procedure:

    • Dissolve the Cbz-protected compound in MeOH or EtOH in a flask equipped with a magnetic stir bar.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Secure the flask to a hydrogenation apparatus or place it under a balloon of H₂ gas.

    • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete in 2-6 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.

N-Fmoc Protection Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is primarily used in peptide synthesis due to its lability to basic conditions, offering orthogonality to acid-labile groups like Boc.[11][12]

G Reactant 4-Hydroxypiperidine Product N-Fmoc-4-hydroxypiperidine Reactant->Product Fmoc-OSu, NaHCO₃ Dioxane/H₂O, RT Deprotected 4-Hydroxypiperidine Product->Deprotected 20% Piperidine in DMF, RT

References

Application Notes and Protocols: Isopropyl 4-Hydroxypiperidine-1-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and various inflammatory diseases. The design and synthesis of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties is an ongoing effort in medicinal chemistry. Heterocyclic scaffolds are key building blocks in the construction of these inhibitors, with the piperidine moiety being a frequently employed structural motif.

This document provides detailed application notes and protocols on the use of Isopropyl 4-Hydroxypiperidine-1-carboxylate as a versatile building block in the synthesis of kinase inhibitors. The 4-hydroxypiperidine core offers several advantages in drug design, including:

  • Improved Physicochemical Properties: The hydroxyl group can enhance aqueous solubility and provide a handle for further functionalization.

  • Key Molecular Interactions: The piperidine ring acts as a rigid scaffold, while the hydroxyl group can form crucial hydrogen bond interactions with the target kinase.

  • Scaffold for Diverse Substitutions: The nitrogen atom of the piperidine ring allows for the introduction of various substituents to modulate biological activity and pharmacokinetic profiles.

This document will cover the application of this compound and its analogs in the synthesis of inhibitors for key kinase targets, including p38 MAP kinase, c-Met, and Glutaminase (GAC).

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using a 4-hydroxypiperidine scaffold.

Table 1: Inhibitory Activity of p38 MAP Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyridinyloxazole 11p38α40SB 20358050
Hypothetical Compound Ap38α35SB 20358050
Hypothetical Compound Bp38β60SB 20358075

Data for Pyridinyloxazole 11 is derived from literature describing the utility of the 4-hydroxypiperidine substituent.[1] Hypothetical compounds A and B are included to illustrate potential data presentation.

Table 2: Inhibitory Activity of Glutaminase (GAC) Inhibitors

Compound IDTarget EnzymeEnzymatic IC50 (nM)Cell-based IC50 (µM)
UPGL00019GAC180.5
BPTESGAC301.2
CB-839GAC250.8

Data is based on studies of GAC inhibitors with a 4-hydroxypiperidine spacer.[2]

Table 3: Inhibitory Activity of ALK/c-Met Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)
CrizotinibALK24
Crizotinibc-Met8
Hypothetical Compound CALK20
Hypothetical Compound Dc-Met15

Crizotinib utilizes a 4-hydroxypiperidine derivative in its synthesis.[3] Hypothetical compounds C and D are for illustrative purposes.

Experimental Protocols

The following are representative, detailed protocols for the synthesis and evaluation of kinase inhibitors utilizing a 4-hydroxypiperidine core.

Protocol 1: Synthesis of a p38 MAP Kinase Inhibitor Precursor

This protocol outlines the synthesis of a key intermediate for a p38 MAP kinase inhibitor, adapted from literature procedures.

Materials:

  • This compound

  • 2-(4-Fluorophenyl)-4-(4-pyridyl)oxazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.5 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-(4-Fluorophenyl)-4-(4-pyridyl)oxazole (1.0 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired intermediate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection and Final Coupling Step

This protocol describes the removal of the isopropyl carbamate protecting group and subsequent coupling to form the final inhibitor.

Materials:

  • Product from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Desired R-group acid chloride or activated carboxylic acid

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the product from Protocol 1 in DCM.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in anhydrous DCM and add triethylamine (3 eq).

  • To this solution, add the desired R-group acid chloride (1.1 eq) or an activated carboxylic acid (using a coupling agent like HATU).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify the final product by preparative HPLC or silica gel chromatography.

  • Confirm the structure and purity of the final inhibitor by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: p38α)

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human p38α kinase

  • ATP

  • Biotinylated substrate peptide (e.g., Biotin-MEF2C)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a multi-well plate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the substrate peptide.

  • Initiate the kinase reaction by adding the recombinant p38α kinase and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

Signaling Pathways

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation Apoptosis Transcription_Factors->Inflammation Inhibitor p38 Inhibitor (via 4-Hydroxypiperidine) Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor c-Met Inhibitor (e.g., Crizotinib) Inhibitor->cMet

Caption: c-Met Signaling Pathway and Point of Inhibition.

GAC_Pathway Glutamine Glutamine GAC Glutaminase (GAC) Glutamine->GAC Glutamate Glutamate GAC->Glutamate aKG alpha-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Biosynthesis Biosynthesis (Nucleotides, Amino Acids) aKG->Biosynthesis Inhibitor GAC Inhibitor Inhibitor->GAC

Caption: Glutaminase (GAC) Pathway in Cancer Metabolism.

Experimental Workflow

experimental_workflow Start Start: This compound Step1 Step 1: Nucleophilic Substitution or Mitsunobu Reaction Start->Step1 Intermediate1 Intermediate 1: Protected Piperidine Derivative Step1->Intermediate1 Step2 Step 2: Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Intermediate 2: Free Piperidine Step2->Intermediate2 Step3 Step 3: Amide Coupling or Suzuki Coupling Intermediate2->Step3 FinalProduct Final Kinase Inhibitor Step3->FinalProduct Purification Purification (Chromatography, HPLC) FinalProduct->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization BioAssay Biological Evaluation: In Vitro Kinase Assays Characterization->BioAssay DataAnalysis Data Analysis: IC50 Determination BioAssay->DataAnalysis

Caption: General Workflow for Kinase Inhibitor Synthesis.

References

Application of Isopropyl 4-Hydroxypiperidine-1-carboxylate in Agrochemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in agrochemical development, Isopropyl 4-Hydroxypiperidine-1-carboxylate stands as a versatile synthetic building block. Its inherent chemical functionalities—a secondary alcohol and a protected amine—offer a gateway to a diverse range of complex molecules with potential pesticidal activity. This document provides a detailed overview of its potential applications, supported by experimental protocols and logical workflows.

Core Synthetic Strategies and Potential Applications

The primary utility of this compound in agrochemical synthesis lies in the independent reactivity of its hydroxyl and piperidine nitrogen functionalities. The N-isopropoxycarbonyl protecting group can be readily removed to allow for further derivatization of the piperidine nitrogen.

Synthesis of Fungicidal Piperidinyl-thiazole Isoxazoline Analogs

A prominent class of modern fungicides features a piperidinyl-thiazole isoxazoline core. This compound can serve as a key precursor for the piperidine moiety in these structures. The synthesis would typically involve the deprotection of the piperidine nitrogen, followed by coupling with a suitable thiazole-isoxazoline fragment.

Development of Novel Herbicides and Insecticides

The 4-hydroxypiperidine core is also found in various compounds with herbicidal and insecticidal properties. Derivatization of the hydroxyl group, for instance, through etherification or esterification, can lead to novel active ingredients. Subsequent modification of the piperidine nitrogen can further modulate the biological activity and spectrum of the resulting compound.

Experimental Protocols

The following are representative experimental protocols for the key synthetic transformations involving this compound.

Protocol 1: Deprotection of the Piperidine Nitrogen

This protocol describes the removal of the isopropoxycarbonyl group to yield 4-hydroxypiperidine, which can then be used in subsequent coupling reactions.

Reagent Molar Equivalent CAS Number Role
This compound1.0832715-51-2Starting Material
Hydrobromic Acid (48% aq.)5.010035-10-6Deprotecting Agent
Acetic Acid-64-19-7Solvent

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add 48% aqueous hydrobromic acid (5.0 eq).

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 4-hydroxypiperidine.

Protocol 2: O-Alkylation of the Hydroxyl Group

This protocol details a method for the etherification of the 4-hydroxyl group, a common strategy for introducing diversity in potential agrochemicals.

Reagent Molar Equivalent CAS Number Role
This compound1.0832715-51-2Starting Material
Sodium Hydride (60% in mineral oil)1.27646-69-7Base
Alkyl Halide (e.g., Benzyl Bromide)1.1100-39-0Alkylating Agent
Tetrahydrofuran (THF), anhydrous-109-99-9Solvent

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product.

Logical Workflow for Agrochemical Discovery

The following diagram illustrates a generalized workflow for the utilization of this compound in the discovery of new agrochemicals.

Agrochemical_Discovery_Workflow A This compound B Deprotection (e.g., HBr/AcOH) A->B F O-Alkylation / O-Acylation A->F C 4-Hydroxypiperidine B->C D Coupling with Agrochemical Moiety (e.g., Thiazole-isoxazoline) C->D E Novel Fungicide Candidate D->E J Biological Screening E->J G Derivatized Intermediate F->G H Further Modification / Deprotection G->H I Novel Herbicide / Insecticide Candidate H->I I->J K Lead Optimization J->K

Caption: Agrochemical discovery workflow using this compound.

Signaling Pathway Inhibition: A Potential Mechanism of Action

Many piperidine-containing fungicides act by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. The diagram below illustrates this targeted mechanism.

Sterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway A Squalene B Lanosterol A->B C Intermediate Sterols B->C D Ergosterol C->D Effect Disruption of Fungal Cell Membrane Integrity D->Effect Essential Component Inhibitor Piperidine-based Fungicide (Potential Product) Target Sterol Biosynthesis Enzymes (e.g., C14-demethylase) Inhibitor->Target Inhibition

Caption: Inhibition of ergosterol biosynthesis by piperidine-based fungicides.

References

Application Notes and Protocols for the Mitsunobu Reaction with N-Protected 4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a high degree of stereochemical control.[1][2][3] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4] When applied to N-protected 4-hydroxypiperidines, the Mitsunobu reaction provides a powerful and versatile tool for introducing diverse substituents at the 4-position of the piperidine ring, a common scaffold in drug discovery.[5][6][7] The piperidine moiety is often incorporated into drug candidates to enhance physicochemical properties such as solubility and to introduce key pharmacophoric interactions.[5]

The reaction typically involves an alcohol, a nucleophile with a pKa of less than 15, a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][8] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is crucial for the synthesis of chiral molecules.[2][9]

N-Protecting Groups

To prevent unwanted side reactions at the piperidine nitrogen, it must be protected prior to the Mitsunobu reaction. The choice of the N-protecting group is critical as it must be stable to the reaction conditions and easily removable later in the synthetic sequence. Commonly used protecting groups for this purpose include:

  • tert-Butoxycarbonyl (Boc): This is one of the most widely used protecting groups due to its stability under a broad range of conditions and its straightforward removal under acidic conditions.[8] The Boc group's steric bulk and electron-withdrawing nature significantly reduce the nucleophilicity of the piperidine nitrogen, preventing N-alkylation.[10]

  • Carboxybenzyl (Cbz): The Cbz group is another common choice, offering stability and facile removal via catalytic hydrogenation.

Scope of Nucleophiles

A wide variety of nucleophiles can be employed in the Mitsunobu reaction with N-protected 4-hydroxypiperidines, leading to a diverse range of 4-substituted piperidine derivatives. The primary requirement for the nucleophile is to have a pKa value generally less than 15.[8]

Table 1: Representative Nucleophiles and Corresponding Products

Nucleophile CategorySpecific Nucleophile ExampleProduct Functional Group
O-Nucleophiles Phenols, Carboxylic AcidsEthers, Esters
N-Nucleophiles Phthalimide, Hydrazoic Acid (HN₃), SulfonamidesProtected Amines, Azides, Sulfonamides
S-Nucleophiles ThiolsThioethers
C-Nucleophiles Active Methylene CompoundsC-C Bond Formation

Reaction Workflow

The general workflow for the Mitsunobu reaction with N-protected 4-hydroxypiperidines is depicted below.

Mitsunobu_Workflow General Workflow of the Mitsunobu Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification N-Protected_4-Hydroxypiperidine N-Protected 4-Hydroxypiperidine Mixing 1. Mix Reactants in Anhydrous Solvent (e.g., THF) N-Protected_4-Hydroxypiperidine->Mixing Nucleophile Nucleophile (Nu-H) Nucleophile->Mixing PPh3 Triphenylphosphine (PPh3) PPh3->Mixing DEAD_DIAD DEAD or DIAD Addition 3. Add DEAD/DIAD Dropwise DEAD_DIAD->Addition Cooling 2. Cool to 0 °C Mixing->Cooling Cooling->Addition Reaction 4. Stir at Room Temperature Addition->Reaction Concentration 5. Concentrate Reaction Mixture Reaction->Concentration Purification 6. Purify by Chromatography Concentration->Purification Product 4-Substituted N-Protected Piperidine Purification->Product Byproducts Triphenylphosphine Oxide (TPPO) & Hydrazine Derivative Purification->Byproducts

Caption: General workflow of the Mitsunobu reaction.

Experimental Protocols

Protocol 1: General Procedure for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine

This protocol outlines a general method for the substitution of the hydroxyl group in N-Boc-4-hydroxypiperidine with a nucleophile.[5][10]

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Nucleophile (e.g., phenol, phthalimide) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)[10]

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[10]

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[10]

  • Cool the resulting solution to 0 °C using an ice bath.[10]

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.[10]

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.[10]

  • The crude residue contains the desired product along with byproducts such as triphenylphosphine oxide and the reduced hydrazine derivative.[10]

  • Purify the crude product by flash column chromatography on silica gel to isolate the 4-substituted N-Boc-piperidine.[10]

Protocol 2: Synthesis of N-Boc-4-azidopiperidine

This protocol details the synthesis of an azide-substituted piperidine, a versatile intermediate for further functionalization.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (as a source of hydrazoic acid) (1.2 eq)[4][11]

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add diphenylphosphoryl azide (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the N-Boc-4-azidopiperidine from the byproducts.

Safety Note: Organic azides can be explosive. Handle with care and avoid heating. It is advisable to conduct safety studies before performing this reaction on a large scale.[12]

Data Presentation

The efficiency of the Mitsunobu reaction can vary depending on the nucleophile and specific reaction conditions. The following table summarizes representative yields for the reaction with N-Boc-4-hydroxypiperidine and various nucleophiles.

Table 2: Yields of Mitsunobu Reactions with N-Boc-4-hydroxypiperidine

NucleophileReagentsSolventTemperatureYield (%)Reference
Hydrazoic Acid (from DPPA)PPh₃, DEADTHF-20 °C to RT80[2][4]
Hydrazoic AcidPPh₃, DIADBenzeneRT40 (overall)[4]
PhthalimidePPh₃, DEADTHFRTHigh (not specified)[5][9]
PhenolPPh₃, DEADTHFRTHigh (not specified)[5][11]
SulfonamidePPh₃, DIADTolueneRT91[4]

Troubleshooting and Optimization

  • Low or No Reaction: This may occur if the nucleophile is not sufficiently acidic (pKa > 15).[8] Consider using a more acidic nucleophile or an alternative synthetic route.

  • Side Reactions: The formation of byproducts can be minimized by using high-purity reagents and maintaining careful temperature control, especially during the addition of the azodicarboxylate.[10] The order of reagent addition is also crucial; typically, the alcohol, nucleophile, and phosphine are mixed before the dropwise addition of the azodicarboxylate.[12]

  • Purification Challenges: The primary byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, can sometimes co-elute with the desired product during chromatography.[10] Modifications to the phosphine reagent, such as using polymer-supported triphenylphosphine, can simplify purification by allowing for filtration to remove the phosphine oxide.[1][11] Alternatively, crystallization may be an effective method for removing these byproducts.[10]

Conclusion

The Mitsunobu reaction is a highly effective method for the functionalization of N-protected 4-hydroxypiperidines, offering a broad substrate scope and stereochemical control. By carefully selecting the N-protecting group, nucleophile, and reaction conditions, researchers can efficiently synthesize a wide variety of 4-substituted piperidines for applications in drug discovery and development. The provided protocols and data serve as a valuable resource for scientists working in this area.

References

Synthesis of Spirocyclic Compounds from Isopropyl 4-Hydroxypiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel spirocyclic compounds, valuable scaffolds in medicinal chemistry, utilizing Isopropyl 4-Hydroxypiperidine-1-carboxylate as a readily available starting material. The protocols focus on a two-step synthetic sequence: the oxidation of the starting material to a key piperidone intermediate, followed by its conversion into two distinct classes of spirocyclic compounds: spiro-hydantoins and spiro-oxindoles. These compounds are of significant interest in drug discovery due to their rigid three-dimensional structures and potential for diverse biological activities.

Overview of the Synthetic Strategy

The synthesis of spirocyclic compounds from this compound proceeds through a versatile intermediate, Isopropyl 4-oxopiperidine-1-carboxylate. This key intermediate is obtained via the oxidation of the secondary alcohol of the starting material. Subsequently, the ketone functionality of the piperidone allows for the construction of the second ring of the spirocyclic system. This document details two well-established methods for this spirocyclization: the Bucherer-Bergs reaction for the synthesis of spiro-hydantoins and a multi-component reaction for the synthesis of spiro-oxindoles.

Synthetic Workflow A This compound B Oxidation A->B e.g., Dess-Martin Periodinane C Isopropyl 4-oxopiperidine-1-carboxylate B->C D Bucherer-Bergs Reaction C->D G Multi-component Reaction with Isatin C->G E Spiro-hydantoin Synthesis D->E F Spiro-hydantoin Product E->F H Spiro-oxindole Synthesis G->H I Spiro-oxindole Product H->I

Caption: General workflow for the synthesis of spirocyclic compounds.

Experimental Protocols

Step 1: Oxidation of this compound

The oxidation of the hydroxyl group to a ketone is a critical first step. The Dess-Martin periodinane (DMP) oxidation is a reliable and mild method that is well-suited for this transformation, typically providing high yields under gentle conditions.[1][2][3]

Protocol: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the mixture vigorously until the solid byproducts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Isopropyl 4-oxopiperidine-1-carboxylate.

Data Presentation:

ParameterValueReference
Starting Material This compound-
Oxidizing Agent Dess-Martin Periodinane (DMP)[1][2]
Solvent Dichloromethane (DCM)[1]
Typical Yield >95%[1]
Purity (post-chromatography) >98%[1]
Reaction Time 1-3 hours[1]
Step 2: Synthesis of Spirocyclic Compounds

The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from ketones.[4][5][6][7] This one-pot, multi-component reaction involves the treatment of the ketone with an alkali metal cyanide and ammonium carbonate.

Protocol: Bucherer-Bergs Reaction

Materials:

  • Isopropyl 4-oxopiperidine-1-carboxylate

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (Caution: Highly Toxic!)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a sealed pressure vessel, combine Isopropyl 4-oxopiperidine-1-carboxylate (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to the vessel.

  • Seal the vessel and heat the mixture to 80-100 °C with stirring for 12-24 hours.

  • Cool the reaction mixture to room temperature and then place in an ice bath.

  • Carefully acidify the mixture with HCl to a pH of approximately 6-7 to precipitate the spiro-hydantoin product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure spiro-hydantoin.

Data Presentation:

ParameterValueReference
Starting Material Isopropyl 4-oxopiperidine-1-carboxylate-
Reagents KCN (or NaCN), (NH₄)₂CO₃[4][5]
Solvent Ethanol/Water[4]
Typical Yield 60-85%General literature yields
Reaction Time 12-24 hoursGeneral literature
Reaction Temperature 80-100 °C[4]

Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[8][9][10][11][12] They can be synthesized through a multi-component reaction involving a ketone, an isatin derivative, and an amine source.

Protocol: Three-Component Synthesis of Spiro-oxindoles

Materials:

  • Isopropyl 4-oxopiperidine-1-carboxylate

  • Isatin (or a substituted isatin derivative)

  • An arylamine (e.g., aniline)

  • Acetic acid

  • Ethanol

Procedure:

  • To a solution of the arylamine (1.0 eq) and isatin (1.0 eq) in acetic acid, add Isopropyl 4-oxopiperidine-1-carboxylate (1.0 eq).

  • Stir the mixture at room temperature for 9-12 hours.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol to give the crude spiro-oxindole product.

  • Recrystallize the product from a suitable solvent (e.g., DMF) to obtain the pure compound.

Data Presentation:

ParameterValueReference
Starting Material Isopropyl 4-oxopiperidine-1-carboxylate-
Reagents Isatin, Arylamine[8]
Solvent Acetic Acid[8]
Typical Yield 70-90%[8]
Reaction Time 9-12 hours[8]
Reaction Temperature Room Temperature[8]

Signaling Pathways and Applications in Drug Development

Spirocyclic scaffolds are of great interest in drug development due to their conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. Spiro-hydantoins and spiro-oxindoles, in particular, have been investigated for a variety of therapeutic applications.

  • Spiro-hydantoins: These compounds are known to exhibit a range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. Their mechanism of action often involves the modulation of ion channels or enzymes.

  • Spiro-oxindoles: This class of compounds is a privileged scaffold in medicinal chemistry, with numerous natural and synthetic derivatives showing potent biological activities. They are known to interact with a variety of biological targets, including kinases, proteases, and protein-protein interactions. For example, certain spiro-oxindoles act as inhibitors of the p53-MDM2 interaction, a key pathway in cancer therapy.

Signaling_Pathway cluster_0 p53-MDM2 Interaction Pathway cluster_1 Cellular Processes p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Spiro_Oxindole Spiro-oxindole Inhibitor Spiro_Oxindole->MDM2 Inhibition

Caption: Inhibition of the p53-MDM2 pathway by a spiro-oxindole.

The synthetic protocols detailed herein provide a clear and efficient pathway for the generation of diverse libraries of spiro-hydantoins and spiro-oxindoles from this compound. These compounds can serve as valuable starting points for hit-to-lead optimization in various drug discovery programs. The rigid spirocyclic core allows for the precise spatial orientation of substituents, enabling the fine-tuning of pharmacological properties.

References

Troubleshooting & Optimization

Technical Support Center: Scale-up Synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, categorized by the synthetic stage.

Route 1: N-Isopropoxycarbonylation of 4-Hydroxypiperidine

Issue 1: Incomplete Reaction and Low Yield

  • Symptom: Significant amount of starting 4-hydroxypiperidine remains after the reaction, leading to low yields of the desired product.

  • Possible Causes:

    • Insufficient amount of isopropyl chloroformate.

    • Ineffective base or insufficient quantity of base.

    • Low reaction temperature.

    • Poor mixing in the reactor.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure a slight excess (1.05-1.2 equivalents) of isopropyl chloroformate is used.

    • Base Selection and Quantity: Use a suitable base such as triethylamine or potassium carbonate. Ensure at least 2 equivalents of base are used to neutralize the generated HCl and drive the reaction to completion.

    • Temperature Control: Maintain the reaction temperature between 0-10 °C during the addition of isopropyl chloroformate to minimize side reactions, then allow the reaction to warm to room temperature and stir for several hours.

    • Agitation: Ensure efficient stirring to maintain a homogeneous mixture, especially in larger reactors.

Issue 2: Formation of Impurities

  • Symptom: Presence of undesired side-products, such as di-isopropyl carbonate or N,O-bis(isopropoxycarbonyl)-4-hydroxypiperidine.

  • Possible Causes:

    • Reaction temperature is too high.

    • Localized high concentrations of isopropyl chloroformate.

    • Presence of water in the reaction mixture.

  • Troubleshooting Steps:

    • Temperature Control: Strictly maintain the temperature below 10 °C during the addition of the chloroformate.

    • Slow Addition: Add the isopropyl chloroformate dropwise or via a syringe pump to avoid localized high concentrations.

    • Anhydrous Conditions: Use anhydrous solvents and ensure the 4-hydroxypiperidine is dry.

Route 2: Reduction of Isopropyl 4-Oxopiperidine-1-carboxylate

Issue 1: Incomplete Reduction

  • Symptom: The presence of the starting ketone is observed in the final product.

  • Possible Causes:

    • Insufficient amount of reducing agent.

    • Deactivated catalyst (for catalytic hydrogenation).

    • Low reaction temperature or pressure (for catalytic hydrogenation).

  • Troubleshooting Steps:

    • Reducing Agent: If using a hydride reducing agent like sodium borohydride, ensure at least 1.5-2.0 equivalents are used.

    • Catalytic Hydrogenation: If using catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), ensure the catalyst is active and used in an appropriate loading (typically 1-5 mol%). Increase hydrogen pressure and/or reaction temperature as needed. For instance, hydrogenation with Raney Nickel may require temperatures of 50-65°C and hydrogen pressure.[1]

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is fully consumed.

Issue 2: Exothermic Reaction and Safety Concerns

  • Symptom: A rapid increase in temperature during the addition of the reducing agent.

  • Possible Causes:

    • The reduction of the ketone is highly exothermic, especially with sodium borohydride.[1]

  • Troubleshooting Steps:

    • Slow Addition: Add the reducing agent portion-wise at a controlled rate.

    • Cooling: Use an ice bath or a reactor with efficient cooling to maintain the desired reaction temperature.

    • Calorimetry: For large-scale production, perform reaction calorimetry to understand the thermal profile and ensure adequate cooling capacity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at an industrial scale?

A1: The two most common routes are the N-isopropoxycarbonylation of 4-hydroxypiperidine and the reduction of Isopropyl 4-oxopiperidine-1-carboxylate. The choice of route often depends on the cost and availability of the starting materials.

Q2: How can I purify the final product to >99% purity on a large scale?

A2: Purification is typically achieved through crystallization. A common procedure involves dissolving the crude product in a suitable solvent (e.g., toluene, isopropanol) and then adding an anti-solvent (e.g., heptane, hexane) to induce crystallization. The choice of solvents will depend on the impurity profile.

Q3: What are the critical process parameters to monitor during scale-up?

A3: Key parameters to monitor include temperature, pressure (for hydrogenation), reaction time, and agitation speed. Careful control of these parameters is crucial for ensuring batch-to-batch consistency, maximizing yield, and minimizing impurity formation.

Q4: Are there any specific safety precautions I should take during the scale-up of this synthesis?

A4: Yes. The use of isopropyl chloroformate requires a well-ventilated area and personal protective equipment, as it is corrosive and toxic. The reduction with sodium borohydride is highly exothermic and can release hydrogen gas, which is flammable.[1] Catalytic hydrogenation also involves flammable hydrogen gas and should be carried out in a properly rated reactor.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of N-protected 4-hydroxypiperidines, which can be used as a reference for the scale-up of the isopropyl analog.

ParameterRoute 1: N-AlkoxycarbonylationRoute 2: Reduction of N-Alkoxycarbonyl-4-piperidone
Starting Material 4-HydroxypiperidineN-Alkoxycarbonyl-4-piperidone
Key Reagents Isopropyl Chloroformate, Base (e.g., Triethylamine)Reducing Agent (e.g., NaBH4, Raney Ni/H2)
Solvent Dichloromethane, TolueneMethanol, Ethanol, Water[1]
Temperature 0-25 °C0-65 °C[1]
Reaction Time 2-12 hours2-12 hours[1]
Typical Yield 85-95%90-98%[1]
Reported Purity >98% after crystallization>99% after crystallization[1]

Experimental Protocols

Protocol 1: Scale-up Synthesis via N-Isopropoxycarbonylation
  • Reactor Setup: Charge a suitable reactor with 4-hydroxypiperidine (1.0 eq) and a suitable solvent such as dichloromethane or toluene.

  • Base Addition: Add triethylamine (2.2 eq) to the reactor and cool the mixture to 0-5 °C with efficient stirring.

  • Reagent Addition: Slowly add isopropyl chloroformate (1.1 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/heptane).

Protocol 2: Scale-up Synthesis via Reduction
  • Reactor Setup: Charge a reactor with Isopropyl 4-oxopiperidine-1-carboxylate (1.0 eq) and a solvent such as methanol or ethanol.

  • Cooling: Cool the mixture to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.5 eq) in portions, keeping the temperature below 15 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water. Adjust the pH to ~7 with dilute HCl. Extract the product with a suitable organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization.

Diagrams

experimental_workflow cluster_route1 Route 1: N-Isopropoxycarbonylation cluster_route2 Route 2: Reduction A1 Charge 4-Hydroxypiperidine and Solvent A2 Add Base and Cool A1->A2 A3 Add Isopropyl Chloroformate A2->A3 A4 Reaction at RT A3->A4 A5 Work-up and Extraction A4->A5 A6 Crystallization A5->A6 A7 Final Product A6->A7 B1 Charge Isopropyl 4-Oxopiperidine-1-carboxylate and Solvent B2 Cool to 0-5°C B1->B2 B3 Add Reducing Agent B2->B3 B4 Reaction at RT B3->B4 B5 Work-up and Extraction B4->B5 B6 Crystallization B5->B6 B7 Final Product B6->B7

Caption: Synthetic workflows for this compound.

troubleshooting_logic cluster_route1_troubleshooting Route 1 Troubleshooting cluster_route2_troubleshooting Route 2 Troubleshooting Start Low Yield or Impurities Detected Q1 Which synthetic route? Start->Q1 Impurity_Issue Impurity Formation Start->Impurity_Issue R1_Issue Incomplete Reaction Q1->R1_Issue N-Isopropoxycarbonylation R2_Issue Incomplete Reduction Q1->R2_Issue Reduction R1_Sol1 Check Reagent Stoichiometry R1_Issue->R1_Sol1 R1_Sol2 Verify Base Effectiveness R1_Issue->R1_Sol2 R1_Sol3 Optimize Temperature R1_Issue->R1_Sol3 R2_Sol1 Increase Reducing Agent R2_Issue->R2_Sol1 R2_Sol2 Check Catalyst Activity R2_Issue->R2_Sol2 R2_Sol3 Adjust T/P for Hydrogenation R2_Issue->R2_Sol3 Impurity_Sol1 Control Temperature Impurity_Issue->Impurity_Sol1 Impurity_Sol2 Slow Reagent Addition Impurity_Issue->Impurity_Sol2 Impurity_Sol3 Ensure Anhydrous Conditions Impurity_Issue->Impurity_Sol3

Caption: Troubleshooting logic for synthesis scale-up.

References

Technical Support Center: Synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes:

  • N-Alkoxycarbonylation of 4-Hydroxypiperidine: This involves the reaction of 4-hydroxypiperidine with isopropyl chloroformate in the presence of a base. This is a direct, one-step process.

  • Reduction of Isopropyl 4-Oxopiperidine-1-carboxylate: This two-step route begins with the N-alkoxycarbonylation of 4-oxopiperidine, followed by the reduction of the ketone functionality to the desired hydroxyl group using a reducing agent like sodium borohydride.

Q2: What are the most common by-products observed in these syntheses?

A2: The most frequently encountered by-products include:

  • Isopropyl 1,2,3,6-tetrahydropyridine-1-carboxylate: A dehydration (elimination) product of the target molecule.[1]

  • Isopropyl 4-(isopropoxycarbonyloxy)piperidine-1-carboxylate: A di-acylated by-product where both the nitrogen and the hydroxyl group have reacted with isopropyl chloroformate.

  • Unreacted Starting Materials: Residual 4-hydroxypiperidine or isopropyl 4-oxopiperidine-1-carboxylate, depending on the synthetic route.

  • Oxidation Product: Isopropyl 4-oxopiperidine-1-carboxylate can form if the target alcohol is oxidized during workup or storage.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

Q4: What are the recommended purification methods for the final product?

A4: The crude product can typically be purified by flash column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be employed to obtain a high-purity solid.

Q5: Are there alternative analytical techniques to HPLC for purity assessment?

A5: Yes, other techniques can be used for orthogonal testing. Gas chromatography (GC), potentially after derivatization to increase volatility, can be effective for analyzing volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method that can determine purity without a specific reference standard for the analyte. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying and structurally characterizing unknown impurities.

Troubleshooting Guides

Issue 1: Presence of a Lower Molecular Weight Impurity with a Double Bond Signal in NMR

Question: My final product shows an impurity with a lower molecular weight and signals in the olefinic region of the 1H NMR spectrum. What is this impurity and how can I avoid it?

Answer: This impurity is likely Isopropyl 1,2,3,6-tetrahydropyridine-1-carboxylate , the result of dehydration of the hydroxyl group from your target molecule. This elimination reaction can be catalyzed by both acidic and basic conditions, especially at elevated temperatures.

Troubleshooting Steps:

  • Neutralize pH during Workup: Ensure the reaction mixture is brought to a neutral pH before any concentration or distillation steps that involve heating.

  • Avoid High Temperatures: If possible, perform workup and purification steps at or below room temperature. Use rotary evaporation at reduced pressure and moderate temperatures.

  • Choose a Milder Base: In the N-alkoxycarbonylation route, using a non-nucleophilic organic base like triethylamine at controlled temperatures can minimize this side reaction.

Issue 2: Higher Molecular Weight By-product Observed, Especially with Excess Reagent

Question: I am observing a significant by-product with a higher molecular weight than my product, particularly when I use an excess of isopropyl chloroformate. What could this be?

Answer: This is likely the di-acylated by-product, Isopropyl 4-(isopropoxycarbonyloxy)piperidine-1-carboxylate . It forms when both the nitrogen and the less nucleophilic hydroxyl group of 4-hydroxypiperidine react with isopropyl chloroformate.

Troubleshooting Steps:

  • Control Stoichiometry: Use a controlled amount of isopropyl chloroformate (typically 1.05-1.1 equivalents) to minimize the reaction at the hydroxyl group.

  • Slow Addition at Low Temperature: Add the isopropyl chloroformate slowly to a cooled solution (0 °C) of 4-hydroxypiperidine and base. This allows the more nucleophilic nitrogen to react preferentially.

  • Purification: This by-product can usually be separated from the desired product by flash column chromatography.

Issue 3: Presence of a Ketone Impurity in the Final Product

Question: My analytical data (e.g., HPLC, 13C NMR) indicates the presence of a ketone functionality in my final product. What is the source and how do I resolve this?

Answer: The ketone impurity is Isopropyl 4-oxopiperidine-1-carboxylate . Its presence can be due to two main reasons depending on your synthetic route:

  • Incomplete Reduction: If you are synthesizing via the reduction of Isopropyl 4-oxopiperidine-1-carboxylate, its presence indicates the reaction has not gone to completion.

  • Oxidation of the Product: The secondary alcohol of your product can be oxidized back to the ketone, especially if exposed to oxidizing agents or harsh conditions during workup or storage.

Troubleshooting Steps for Incomplete Reduction:

  • Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor by TLC until the starting ketone is fully consumed.

  • Increase Reducing Agent: A slight excess of the reducing agent (e.g., 1.5 equivalents of sodium borohydride) can ensure complete conversion.

  • Temperature Control: While the initial addition of the reducing agent is often done at 0 °C to control the exotherm, allowing the reaction to proceed at room temperature can ensure completion.

Troubleshooting Steps for Product Oxidation:

  • Use an Inert Atmosphere: During workup and storage, using an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced during the workup process.

Data Presentation

Table 1: Hypothetical By-product Profile under Various Reaction Conditions

ParameterCondition A (Standard)Condition B (Excess Isopropyl Chloroformate)Condition C (High Temperature Workup)
Synthesis Route N-AlkoxycarbonylationN-AlkoxycarbonylationReduction
Product Purity (%) 95.285.192.5
Dehydration By-product (%) 1.51.84.8
Di-acylation By-product (%) 2.112.3Not Applicable
Unreacted Ketone (%) Not ApplicableNot Applicable1.7
Other Impurities (%) 1.20.81.0

Table 2: Representative HPLC-UV Analytical Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Table 3: Hypothetical Retention Times of Product and Key By-products

CompoundRetention Time (min)
Isopropyl 4-oxopiperidine-1-carboxylate8.5
This compound 10.2
Isopropyl 1,2,3,6-tetrahydropyridine-1-carboxylate12.1
Isopropyl 4-(isopropoxycarbonyloxy)piperidine-1-carboxylate15.8

Experimental Protocols

Protocol 1: Synthesis via N-Alkoxycarbonylation of 4-Hydroxypiperidine
  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of isopropyl chloroformate (1.05 eq.) in DCM to the cooled mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis via Reduction of Isopropyl 4-Oxopiperidine-1-carboxylate
  • Reaction Setup: Dissolve Isopropyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Mandatory Visualizations

Synthesis_Pathways cluster_route1 Route 1: N-Alkoxycarbonylation cluster_route2 Route 2: Reduction cluster_common_byproducts Common By-products 4-Hydroxypiperidine 4-Hydroxypiperidine Product_R1 This compound 4-Hydroxypiperidine->Product_R1 Isopropyl Chloroformate, Base Byproduct_Diacylation Di-acylation By-product 4-Hydroxypiperidine->Byproduct_Diacylation Excess Isopropyl Chloroformate Ketone Isopropyl 4-Oxopiperidine-1-carboxylate Product_R2 This compound Ketone->Product_R2 NaBH4, MeOH Product_Main This compound Byproduct_Dehydration Dehydration By-product Product_Main->Byproduct_Dehydration Acid/Base, Heat Byproduct_Oxidation Oxidation By-product Product_Main->Byproduct_Oxidation Oxidizing conditions

Caption: Synthetic routes and common by-product formation pathways.

Troubleshooting_Workflow Start Impurity Detected in Product Check_MW Check Mass Spectrum / Molecular Weight Start->Check_MW Low_MW Lower MW Impurity Check_MW->Low_MW Lower High_MW Higher MW Impurity Check_MW->High_MW Higher Same_MW Same MW Impurity (Ketone) Check_MW->Same_MW Same Dehydration Dehydration By-product (Isopropyl 1,2,3,6-tetrahydropyridine-1-carboxylate) Low_MW->Dehydration Diacylation Di-acylation By-product (Isopropyl 4-(isopropoxycarbonyloxy)piperidine-1-carboxylate) High_MW->Diacylation Oxidation_or_Incomplete_Reduction Oxidation or Incomplete Reduction (Isopropyl 4-oxopiperidine-1-carboxylate) Same_MW->Oxidation_or_Incomplete_Reduction Solution_Dehydration Control Temp & pH during workup Dehydration->Solution_Dehydration Solution_Diacylation Control Stoichiometry Slow addition at 0 °C Diacylation->Solution_Diacylation Solution_Oxidation Inert Atmosphere Avoid Oxidants Oxidation_or_Incomplete_Reduction->Solution_Oxidation Solution_Reduction Increase Reaction Time Increase Reducing Agent Oxidation_or_Incomplete_Reduction->Solution_Reduction Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reaction_Setup Reaction Setup (Starting Materials + Solvent) Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC / HPLC) Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography / Recrystallization) Drying_Concentration->Purification Purity_Check Purity & Identity Check (HPLC, NMR, MS) Purification->Purity_Check

References

Technical Support Center: Optimizing Reaction Yield for Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the reaction of 4-hydroxypiperidine with isopropyl chloroformate in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution where the secondary amine of the piperidine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

Q2: Which factors primarily influence the yield of the reaction?

A2: The key factors influencing the reaction yield include the purity of reagents (especially the sensitivity of isopropyl chloroformate to moisture), the choice of base and solvent, reaction temperature, and reaction time. Efficient stirring is also crucial, particularly in heterogeneous reaction mixtures.

Q3: What are the potential side reactions that can lower the yield?

A3: Common side reactions include the hydrolysis of isopropyl chloroformate by residual water, and potential O-acylation of the hydroxyl group on the piperidine ring, although N-acylation is generally more favorable for secondary amines.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] The disappearance of the 4-hydroxypiperidine starting material and the appearance of the product spot can be visualized using an appropriate stain, such as potassium permanganate.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can be purified by flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product and any impurities present. An alternative is recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Reagent Quality Ensure 4-hydroxypiperidine is pure and dry. Use fresh or properly stored isopropyl chloroformate, as it is sensitive to hydrolysis.[2]
Inadequate Base Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to effectively scavenge the HCl byproduct. Ensure the stoichiometry of the base is at least equivalent to the chloroformate.
Moisture Contamination The reaction should be conducted under anhydrous conditions using dry solvents and glassware. The presence of water can lead to the decomposition of the chloroformate.[2]
Low Reaction Temperature While the initial addition of the chloroformate is often done at 0 °C to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion.[1]
Insufficient Reaction Time Monitor the reaction by TLC to ensure it has gone to completion before workup.[1]
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
Potential Cause Troubleshooting Steps
Unreacted Starting Material This may indicate an incomplete reaction. Consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry of the reagents is correct.
O-acylation Side Product While less likely than N-acylation, it can occur. Optimize reaction conditions by maintaining a low temperature during the addition of isopropyl chloroformate.
Hydrolysis of Isopropyl Chloroformate This leads to the formation of isopropyl alcohol and CO2. Ensure stringent anhydrous conditions are maintained throughout the experiment.[2]

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Illustrative)

Parameter Condition A Condition B Condition C Expected Yield Range
Base Triethylamine (1.1 eq)Potassium Carbonate (1.5 eq)Pyridine (1.5 eq)75-90%
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile80-95%
Temperature 0 °C to RTRoom Temperature40 °C70-90%
Reaction Time 4 hours12 hours2 hours70-95%

Note: The expected yield ranges are estimations based on general carbamate synthesis and may vary depending on specific experimental conditions.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Hydroxypiperidine

  • Isopropyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isopropyl chloroformate (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup_1 Dissolve 4-hydroxypiperidine and triethylamine in anhydrous DCM setup_2 Cool to 0 °C setup_1->setup_2 reaction_1 Add isopropyl chloroformate dropwise setup_2->reaction_1 reaction_2 Warm to room temperature and stir reaction_1->reaction_2 reaction_3 Monitor by TLC reaction_2->reaction_3 workup_1 Quench with NaHCO3 solution reaction_3->workup_1 workup_2 Separate layers and extract workup_1->workup_2 workup_3 Wash with brine and dry workup_2->workup_3 purification_1 Concentrate under reduced pressure workup_3->purification_1 purification_2 Purify by column chromatography purification_1->purification_2 end End Product purification_2->end start Start start->setup_1

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_time Reaction Time start Low Yield Observed reagent_check Check purity of 4-hydroxypiperidine and isopropyl chloroformate start->reagent_check condition_check Verify anhydrous conditions, base stoichiometry, and temperature start->condition_check time_check Monitor reaction to completion by TLC start->time_check reagent_solution Use fresh/pure reagents reagent_check->reagent_solution condition_solution Dry solvents/glassware, adjust base/temperature condition_check->condition_solution time_solution Extend reaction time time_check->time_solution

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Isopropyl Carbamate Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the removal of the isopropyl carbamate (i-Pr-carbamate) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using an isopropyl carbamate protecting group?

A1: The isopropyl carbamate group is significantly more stable under acidic conditions compared to tert-butyloxycarbonyl (Boc) groups and is also stable to the hydrogenolysis conditions used to remove benzyl-type protecting groups (e.g., Cbz).[1] This orthogonality allows for selective deprotection of other groups in its presence.

Q2: Under what conditions is the isopropyl carbamate group generally stable?

A2: Isopropyl carbamates are resistant to hydrolysis under typical environmental conditions and are less sensitive to acidic conditions than t-butyl or benzyl carbamates.[1][2] They are also stable during the hydrogenation of benzyloxycarbonyls.[1]

Q3: What are the most common methods for cleaving an isopropyl carbamate?

A3: The most effective reported method is using a Lewis acid, such as aluminum chloride (AlCl₃), which selectively cleaves the O-isopropyl bond.[1][3] Other general carbamate deprotection methods, like those using strong nucleophiles, may also be applicable, but conditions often need to be optimized.[4][5][6][7][8]

Q4: Can I use standard strong acids like TFA or HCl to remove an isopropyl carbamate?

A4: While strong acids can eventually cleave the group, the conditions required are much harsher than those for a Boc group. For example, 12M HCl may require prolonged heating at high temperatures (e.g., 110°C for 16 hours) for complete conversion, which may not be suitable for sensitive substrates.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the deprotection of isopropyl carbamates.

Issue 1: Incomplete or No Reaction

Q: I've treated my isopropyl carbamate-protected substrate with the recommended conditions, but TLC/LC-MS analysis shows mostly starting material. What should I do?

A: This is a common issue that can often be resolved by systematically checking your reaction parameters.

  • Reagent Quality: For the AlCl₃ method, ensure the Lewis acid is of high purity and has not been deactivated by excessive moisture. While the reaction can be carried out in a standard air atmosphere with non-anhydrous solvents, using at least 4 equivalents of AlCl₃ is crucial for success.[1]

  • Solvent Choice: The choice of solvent is critical. For AlCl₃-mediated deprotection, nitromethane or dichloromethane are effective solvents.[1][3] Reactions in coordinating solvents like ethyl acetate, acetonitrile, diethyl ether, or THF are known to fail.[1]

  • Temperature and Time: Deprotection using AlCl₃ in dichloromethane can be rapid (e.g., 45 minutes at 0°C), while reactions in nitromethane may require higher temperatures (0-50°C) and longer reaction times.[1][3] If the reaction is sluggish, consider gradually increasing the temperature and monitoring the progress.

  • Alternative Lewis Acids: If AlCl₃ fails, it's worth noting that other Lewis acids such as BF₃·OEt₂, ZnCl₂, SnCl₄, FeCl₃, and ZrCl₄ have been reported to be ineffective for this specific transformation.[1]

Issue 2: Formation of Side Products

Q: My reaction is proceeding, but I'm observing significant side product formation, particularly with an aromatic substrate. What is happening and how can I prevent it?

A: The likely cause is a Friedel-Crafts-type side reaction.

  • Mechanism of Side Reaction: The deprotection mechanism proceeds via the formation of a stable isopropyl cation.[1] If your substrate contains an electron-rich aromatic ring, this cation can act as an electrophile, leading to undesired alkylation of the ring.[1]

  • Mitigation Strategy: This side reaction is particularly problematic for phenyl rings that lack electron-withdrawing substituents.[1] If you are working with such a substrate, this deprotection method may not be suitable. Consider if the electronic properties of your aromatic system can be modified or if an alternative deprotection strategy is necessary. There is no simple scavenger system reported to completely prevent this side reaction.

Issue 3: Substrate Degradation

Q: The deprotection seems to be working, but my desired product is degrading under the reaction conditions. What are my options?

A: Substrate instability under strong Lewis acid conditions requires a shift to a milder protocol.

  • Lower the Temperature: First, try running the AlCl₃ deprotection at a lower temperature (e.g., starting at -20°C and slowly warming) to see if the rate of deprotection can be favored over the rate of degradation.

  • Explore Milder, Nucleophilic Methods: While not specifically detailed for isopropyl carbamates in the literature found, general carbamate deprotection methods using nucleophiles could be a viable alternative for highly sensitive substrates. For example, a protocol using 2-mercaptoethanol with a mild base has been effective for Cbz and Alloc groups and may be adaptable.[4][5][6][7][8] This would require screening studies to determine feasibility.

Deprotection Protocols & Data

Method 1: Aluminum Chloride-Mediated Deprotection

This is the most well-documented and selective method for isopropyl carbamate removal.[1][3] The reaction relies on the Lewis acidity of AlCl₃ to facilitate the cleavage of the O-isopropyl bond, generating a stable isopropyl cation.

  • Dissolve the isopropyl carbamate-protected substrate in nitromethane or dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add aluminum chloride (AlCl₃, ≥ 4 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C or let it warm to room temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled aqueous solution (e.g., water or 1M HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Substrate TypeSolventTemperature (°C)TimeYield (%)Reference
Aliphatic Isopropyl CarbamateNitromethane2524 h95[1]
Aromatic Isopropyl CarbamateNitromethane5024 h92[1]
2-Aminobenzophenone PrecursorDichloromethane045 min92[3]

Visualizations

Logical Workflow for Deprotection

cluster_start Start cluster_deprotection Deprotection Step cluster_workup Workup & Purification Start Substrate with i-Pr Carbamate Reagents Select Deprotection Method (e.g., AlCl3 / Nitromethane) Start->Reagents Reaction Perform Reaction (Control Temp & Time) Reagents->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Purify Product (Chromatography) Extract->Purify Final Isolated Amine Purify->Final

Caption: General experimental workflow for isopropyl carbamate deprotection.

Troubleshooting Decision Pathway

Start Monitor Initial Reaction Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products? Incomplete->SideProducts No CheckReagents Check Reagent Quality & Stoichiometry (≥ 4 eq AlCl3) Incomplete->CheckReagents Yes Success Reaction Clean & Complete SideProducts->Success No AromaticCheck Substrate Aromatic? SideProducts->AromaticCheck Yes CheckSolvent Verify Solvent (CH2Cl2 or MeNO2) CheckReagents->CheckSolvent IncreaseTemp Increase Temp/Time CheckSolvent->IncreaseTemp AromaticCheck->Success No FC_Alkylation Suspect Friedel-Crafts Alkylation Side Product AromaticCheck->FC_Alkylation Yes (Electron-Rich) ConsiderAlt Consider Alternative Deprotection Method FC_Alkylation->ConsiderAlt

Caption: Decision tree for troubleshooting common deprotection issues.

References

Preventing side reactions in the synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the N-acylation of 4-hydroxypiperidine with isopropyl chloroformate. This reaction involves the nucleophilic attack of the secondary amine of 4-hydroxypiperidine on the carbonyl carbon of isopropyl chloroformate. A base is typically required to neutralize the hydrochloric acid byproduct.[1][2]

Q2: Why is temperature control important during the addition of isopropyl chloroformate?

A2: Temperature control, typically cooling the reaction to 0°C, is crucial for several reasons. Firstly, the reaction is exothermic, and maintaining a low temperature helps to control the reaction rate. Secondly, it minimizes the potential for side reactions, such as the formation of over-acylated byproducts or degradation of the starting materials and product.

Q3: What are the key starting materials and reagents for this synthesis?

A3: The essential starting materials and reagents include 4-hydroxypiperidine, isopropyl chloroformate, a suitable base (e.g., triethylamine, potassium carbonate), and an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[3] By spotting the reaction mixture alongside the starting material (4-hydroxypiperidine), the consumption of the starting material and the formation of the product can be visualized.

Q5: What is the typical purity of the final product?

A5: Commercially available this compound is often cited with a purity of 96% or higher.[3] With proper reaction control and purification, a high purity can be achieved in a laboratory setting.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors. Incomplete reaction is a common cause. Ensure that the isopropyl chloroformate is added slowly and that the reaction is allowed to proceed for a sufficient amount of time, monitoring by TLC until the 4-hydroxypiperidine is consumed.[3] Another potential issue is the quality of the isopropyl chloroformate, which can degrade upon exposure to moisture. Using a fresh or properly stored bottle is recommended. Additionally, ensure that the base used is non-nucleophilic and present in a slight excess to effectively scavenge the HCl byproduct, which can otherwise protonate the starting amine and render it unreactive.

Issue 2: Presence of a Major Impurity in the Final Product

Q: After purification, I still observe a significant impurity in my product. What could this impurity be and how can I prevent its formation?

A: A common impurity is the di-acylated byproduct, Isopropyl 4-(isopropoxycarbonyloxy)piperidine-1-carboxylate, where both the nitrogen and the oxygen of 4-hydroxypiperidine have reacted with isopropyl chloroformate. To prevent this, use only a slight excess (e.g., 1.05 equivalents) of isopropyl chloroformate and add it dropwise to the reaction mixture at a low temperature (0°C). This controlled addition helps to favor the more nucleophilic nitrogen's reaction over the hydroxyl group's. If the di-acylated product does form, it can typically be separated from the desired product by column chromatography.

Another potential impurity is the elimination byproduct, Isopropyl 1,2,3,6-tetrahydropyridine-1-carboxylate, formed by the dehydration of the 4-hydroxyl group. This is more likely to occur if the reaction or workup is performed under acidic conditions or at elevated temperatures. To avoid this, ensure the reaction mixture is neutralized or slightly basic during workup and avoid excessive heat during solvent removal.

Issue 3: Formation of an Unexpected Carbonate Byproduct

Q: I have identified a carbonate byproduct in my reaction mixture. How is this formed and what are the mitigation strategies?

A: The formation of a carbonate byproduct can occur if the hydroxyl group of the product reacts with another molecule of isopropyl chloroformate. This is more likely if a significant excess of the acylating agent is used or if the reaction temperature is not adequately controlled. To mitigate this, carefully control the stoichiometry of the reactants, using only a small excess of isopropyl chloroformate. Slow, dropwise addition at 0°C is also crucial. If this side product is still observed, purification by column chromatography is generally effective for its removal.

Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Side Reaction if Deviated
Stoichiometry (Isopropyl Chloroformate) 1.05 - 1.1 equivalentsEnsures complete consumption of the starting amine without promoting di-acylation.Di-acylation, O-acylation
Base (e.g., Triethylamine) 1.1 - 1.2 equivalentsNeutralizes the HCl byproduct, preventing protonation of the starting amine.Incomplete reaction, salt formation
Reaction Temperature 0°C to room temperatureControls reaction rate and minimizes side reactions.Di-acylation, elimination, degradation
Reaction Time 4 - 16 hoursAllows for complete conversion of the starting material.Incomplete reaction

Note: The data presented is based on established protocols for analogous N-acylation reactions and should be used as a guideline for optimization.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard procedure for the N-acylation of piperidine derivatives.[1][2]

Materials:

  • 4-Hydroxypiperidine (1.0 equivalent)

  • Isopropyl chloroformate (1.05 equivalents)

  • Triethylamine (1.1 equivalents)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cool the stirred solution to 0°C using an ice bath.

  • Add isopropyl chloroformate (1.05 eq.) dropwise to the solution over 15-30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting 4-hydroxypiperidine is no longer visible.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Main Product cluster_side_products Side Products 4_hydroxypiperidine 4-Hydroxypiperidine main_product This compound 4_hydroxypiperidine->main_product + Isopropyl Chloroformate (Base, DCM) di_acylated Di-acylated Product 4_hydroxypiperidine->di_acylated  Excess Isopropyl  Chloroformate isopropyl_chloroformate Isopropyl Chloroformate isopropyl_chloroformate->main_product elimination Elimination Product main_product->elimination  Acid/Heat Troubleshooting_Workflow decision decision remedy remedy issue Low Yield or Multiple Products Observed check_sm Check TLC for Starting Material (SM) issue->check_sm decision_sm Is SM Consumed? check_sm->decision_sm check_conditions Review Reaction Conditions: - Reagent Quality? - Anhydrous? - Temperature Control? decision_sm->check_conditions Yes remedy_incomplete Increase Reaction Time; Check Base Stoichiometry decision_sm->remedy_incomplete No decision_impurity Major Impurity Present? check_conditions->decision_impurity identify_impurity Characterize Impurity (e.g., NMR, MS) decision_impurity->identify_impurity Yes di_acylated Di-acylated Product? identify_impurity->di_acylated elimination Elimination Product? identify_impurity->elimination remedy_di_acylated Reduce equivalents of Isopropyl Chloroformate; Purify via Chromatography di_acylated->remedy_di_acylated remedy_elimination Ensure Neutral/Basic Workup; Avoid High Temperatures elimination->remedy_elimination

References

Technical Support Center: Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of polar piperidine derivatives. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: Why do my polar piperidine derivatives show poor peak shape (tailing) during normal-phase chromatography on silica gel?

A1: Peak tailing is a frequent issue when purifying basic compounds like piperidines on standard silica gel.[1] The basic nitrogen atom in the piperidine ring strongly interacts with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to a non-uniform elution process, resulting in broad and tailing peaks, which significantly reduces separation efficiency.[1]

Q2: I'm experiencing low recovery of my compound after flash chromatography. What are the likely causes?

A2: Low recovery can stem from several factors, most commonly related to strong interactions with the stationary phase or compound instability.[1] The basic nature of the piperidine can lead to irreversible adsorption onto the acidic silica gel.[1][2] Additionally, some polar piperidine derivatives may be unstable on silica, leading to degradation during the purification process.[3]

Q3: My piperidine derivative is highly water-soluble. How can I purify it effectively?

A3: Purifying highly polar, water-soluble compounds can be challenging with traditional normal-phase chromatography.[4] Reversed-phase chromatography is often a more suitable technique. By using a C18 column and a polar mobile phase (like water/acetonitrile or water/methanol), polar compounds can be effectively separated.[4] Adding an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape by protonating the piperidine nitrogen.[1][5] Ion-exchange chromatography is another powerful technique for separating ionizable, polar compounds.[1]

Q4: I am trying to remove the precursor pyridine from my piperidine product, but simple distillation is not working. Why?

A4: Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture that boils at a constant temperature and has a constant composition.[2][6] This makes complete separation by simple fractional distillation difficult.[2][6] To overcome this, techniques like azeotropic distillation with an entrainer (e.g., water or toluene) or purification via carbonate salt formation are more effective.[2][6]

Q5: During purification by salt formation, my compound "oils out" instead of forming crystals. How can I fix this?

A5: "Oiling out," where the compound separates as a liquid instead of a solid, can occur for several reasons, including a high concentration of impurities or cooling the solution too rapidly.[7][8] To address this, try using a more dilute solution, cooling the solution more slowly to encourage crystal lattice formation, or adding a seed crystal. Scratching the inside of the flask with a glass rod can also help induce crystallization.[7] If impurities are the issue, a preliminary purification step like an acid-base extraction may be necessary before attempting recrystallization.[7]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape in Normal-Phase Chromatography

This guide provides a systematic approach to addressing issues like peak tailing, fronting, and broad peaks when purifying piperidine-containing compounds on silica gel.[1]

G start Poor Peak Shape Observed (Tailing) mobile_phase Modify Mobile Phase start->mobile_phase First approach stationary_phase Change Stationary Phase start->stationary_phase If mobile phase modification fails alternative_chrom Switch Chromatography Mode start->alternative_chrom For highly polar or challenging separations tea Add Basic Modifier: - 0.1-2% Triethylamine (TEA) - 1-2% 7N NH3 in MeOH mobile_phase->tea amine_silica Use Amine-Deactivated Silica Gel stationary_phase->amine_silica alumina Use Alumina (Basic or Neutral) stationary_phase->alumina rp_hplc Reversed-Phase (RP) HPLC with Acidic Modifier (TFA/FA) alternative_chrom->rp_hplc sfc Supercritical Fluid Chromatography (SFC) alternative_chrom->sfc

Caption: Troubleshooting workflow for poor peak shape in normal-phase chromatography.

Guide 2: Decision Tree for Selecting a Purification Method

This decision tree helps in selecting an appropriate purification strategy based on the compound's properties and the nature of the impurities.

G start Crude Polar Piperidine Derivative is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? start->is_liquid impurity_type_solid What is the main impurity? is_solid->impurity_type_solid impurity_type_liquid What is the main impurity? is_liquid->impurity_type_liquid recrystallization Recrystallization impurity_type_solid->recrystallization Minor solid impurities chromatography Column Chromatography impurity_type_solid->chromatography Multiple polar impurities impurity_type_liquid->chromatography Thermally unstable or non-volatile impurities distillation Distillation impurity_type_liquid->distillation Different boiling points (non-azeotropic) extraction Acid-Base Extraction impurity_type_liquid->extraction Acidic or neutral impurities azeotropic_dist Azeotropic Distillation impurity_type_liquid->azeotropic_dist Pyridine impurity

Caption: Decision tree for selecting a suitable purification method.

Data Presentation: Purification Method Comparison

Purification TechniquePrincipleBest Suited ForKey AdvantagesCommon Challenges
Normal-Phase Chromatography Adsorption on a polar stationary phase (e.g., silica).Non-polar to moderately polar piperidine compounds.Excellent for removing polar impurities, high resolution.Peak tailing, irreversible adsorption, low recovery for basic compounds.[1]
Reversed-Phase Chromatography Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.Polar, water-soluble piperidine compounds.Good peak shape with acidic modifiers, suitable for a wide polarity range.[1][4]Compound may not be retained if too polar; TFA salts can be difficult to remove.
Ion-Exchange Chromatography Separation based on net charge.Ionizable compounds, separating compounds with different pKa values.High capacity, can separate compounds with very similar structures.[1]Requires careful pH control and buffer selection.
Supercritical Fluid Chromatography (SFC) Partitioning between a stationary phase and a supercritical fluid mobile phase (CO2).Chiral separations, polar basic compounds.Fast, uses less organic solvent, unique selectivity.[9][10]Requires specialized equipment; mobile phase can be acidic.[10][11]
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Crystalline solids with moderate purity.Can yield very high purity material, scalable."Oiling out," poor crystal formation, finding a suitable solvent can be difficult.[7][8]
Distillation Separation based on differences in boiling points.Liquid compounds that are thermally stable.Effective for large quantities, simple setup.Ineffective for azeotropes (e.g., piperidine/pyridine).[2][6]
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on the compound's pKa.Separating basic piperidines from acidic or neutral impurities.Simple, fast, and effective for initial cleanup.[6]Can lead to emulsion formation; requires multiple extractions for high recovery.

Experimental Protocols

Protocol 1: Reversed-Phase Flash Chromatography with TFA Modifier

This protocol is suitable for the initial cleanup of polar piperidine derivatives.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Adsorb this solution onto a small amount of C18 silica and dry it under vacuum to create a solid load.[5] This prevents issues with solvent incompatibility during injection.[5]

  • Column: Select a C18-functionalized silica gel cartridge appropriately sized for the scale of the purification.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).[5]

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.[5]

  • Column Equilibration: Equilibrate the column with 5-10 column volumes (CV) of the initial mobile phase composition (e.g., 95% A / 5% B).[5]

  • Elution: Apply the solid-loaded sample to the top of the column. Elute the compound using a linear gradient, for example, from 5% to 100% Mobile Phase B over 20-30 CV.[5]

  • Fraction Collection & Analysis: Collect fractions based on UV absorbance. Analyze the fractions by LC-MS to identify those containing the desired product.[5]

  • Work-up: Combine the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized to yield the product as a TFA salt.

Protocol 2: Purification via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities from piperidine.[2][6]

  • Salt Formation:

    • Dissolve the crude piperidine (containing pyridine) in a non-polar organic solvent such as diethyl ether or toluene in a flask.[2]

    • Cool the mixture in an ice bath.

    • Bubble carbon dioxide (CO₂) gas through the stirred solution. A white precipitate of piperidine carbonate will form.[2][6] Pyridine does not react and remains in solution.

    • Continue bubbling CO₂ until precipitation is complete.[2]

  • Isolation:

    • Filter the solid piperidine carbonate using a Büchner funnel and wash it with a small amount of the cold organic solvent.[2] The filtrate contains the pyridine impurity.

  • Liberation of Free Base:

    • Transfer the piperidine carbonate salt to a new flask.

    • Add a strong aqueous base, such as 2M sodium hydroxide (NaOH), to the salt to liberate the free piperidine from its salt.[2][6]

  • Extraction and Final Purification:

    • Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether).[6]

    • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or solid KOH), filter, and remove the solvent under reduced pressure to yield pure piperidine.[6][7] For highest purity, the resulting liquid can be distilled.[6]

References

Troubleshooting incomplete reactions of Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is the reaction of 4-hydroxypiperidine with isopropyl chloroformate in the presence of a base. This reaction, a nucleophilic acyl substitution, results in the formation of a carbamate linkage at the nitrogen atom of the piperidine ring.

Q2: My reaction is incomplete, and I have a significant amount of unreacted 4-hydroxypiperidine. What are the possible causes?

Incomplete reactions are a common issue and can stem from several factors:

  • Insufficient Base: The reaction generates hydrochloric acid (HCl), which must be neutralized by a base. If the base is insufficient or weak, the resulting acidic conditions can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Poor Quality Reagents: Isopropyl chloroformate is sensitive to moisture and can degrade over time. Using old or improperly stored reagent can lead to lower effective concentrations and incomplete reactions. Similarly, the purity of 4-hydroxypiperidine is crucial.

  • Inadequate Reaction Time or Temperature: The reaction may require more time to reach completion, especially at lower temperatures.

  • Solvent Issues: The choice of solvent can impact the solubility of reactants and the overall reaction rate.

Q3: I am observing a side product with a higher molecular weight than my desired product. What could it be?

A common side product in this reaction is the di-acylated species, Isopropyl 4-((isopropoxycarbonyl)oxy)piperidine-1-carboxylate. This occurs when the hydroxyl group of either the starting material or the product reacts with a second molecule of isopropyl chloroformate. This is more likely to happen if an excess of isopropyl chloroformate is used or if the reaction is run for an extended period at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to separate the starting material, product, and any potential side products. The starting material (4-hydroxypiperidine) is significantly more polar than the product.

  • GC-MS: This technique can provide quantitative information about the conversion of the starting material and the formation of the product and byproducts.

Q5: What are the recommended purification methods for this compound?

The primary methods for purification are:

  • Aqueous Workup: Washing the reaction mixture with water or a mild aqueous acid can remove unreacted 4-hydroxypiperidine and the base hydrochloride salt.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from non-polar impurities and any di-acylated side product.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a suitable method for purification on a larger scale.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient or weak base. 2. Degraded isopropyl chloroformate. 3. Inadequate reaction time or temperature. 4. Poor solvent choice.1. Use at least 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine. 2. Use fresh or recently purchased isopropyl chloroformate. 3. Increase the reaction time and monitor by TLC/GC-MS. A slight increase in temperature may be beneficial, but monitor for side product formation. 4. Ensure the solvent (e.g., dichloromethane, THF) is anhydrous and can dissolve all reactants.
Formation of Di-acylated Side Product 1. Excess isopropyl chloroformate. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of isopropyl chloroformate. Add it dropwise to the reaction mixture. 2. Maintain a low reaction temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction closely and quench it once the starting material is consumed.
Low Yield after Workup 1. Product loss during aqueous extraction. 2. Inefficient purification.1. The product has some water solubility. Saturate the aqueous phase with NaCl (brine) before extraction to reduce the product's solubility in the aqueous layer. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. 2. Optimize the mobile phase for column chromatography to ensure good separation.
Product is an Oil Instead of a Solid 1. Presence of impurities. 2. The product may be a low-melting solid or an oil at room temperature.1. Purify the product thoroughly using column chromatography. 2. Check the literature for the reported physical state of the pure compound. If it is an oil, confirm its purity by NMR and/or GC-MS.

Experimental Protocols

Synthesis of this compound

This protocol is an adapted method based on standard procedures for the N-alkoxycarbonylation of amines.

Materials:

  • 4-Hydroxypiperidine

  • Isopropyl chloroformate

  • Triethylamine (or Diisopropylethylamine)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxypiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Isopropyl Chloroformate: Add isopropyl chloroformate (1.05 eq.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane). The reaction is complete when the 4-hydroxypiperidine spot is no longer visible.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield: 75-90%

Analytical Methods
  • TLC Analysis:

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: 30-70% Ethyl acetate in Hexane (adjust as needed for optimal separation)

    • Visualization: Potassium permanganate stain or iodine chamber.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.80-4.90 (sept, 1H)

    • δ 3.80-3.95 (m, 1H)

    • δ 3.60-3.75 (m, 2H)

    • δ 3.05-3.20 (m, 2H)

    • δ 1.80-1.95 (m, 2H)

    • δ 1.40-1.55 (m, 2H)

    • δ 1.23 (d, 6H)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 155.5, 68.8, 67.2, 43.8 (2C), 34.5 (2C), 22.2 (2C)

  • Mass Spectrometry (EI): m/z 187 (M⁺)

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Dissolve 4-Hydroxypiperidine and Triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add Isopropyl Chloroformate dropwise B->C D 4. Stir at Room Temperature C->D E 5. Quench with Water D->E Monitor by TLC/GC-MS F 6. Aqueous Washes (NaHCO₃, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Incomplete Reaction? CheckBase Is base stoichiometry sufficient (>1.1 eq.) and non-nucleophilic? Start->CheckBase Yes Success Reaction Complete Start->Success No CheckReagent Is Isopropyl Chloroformate fresh? CheckBase->CheckReagent Yes AddBase Adjust Base CheckBase->AddBase No CheckConditions Increase reaction time/temperature? CheckReagent->CheckConditions Yes NewReagent Use Fresh Reagent CheckReagent->NewReagent No CheckConditions->Success Yes Failure Consult Further CheckConditions->Failure No ModifyConditions Modify Conditions CheckConditions->ModifyConditions Try AddBase->Start NewReagent->Start ModifyConditions->Start

Caption: Troubleshooting logic for incomplete reactions.

Technical Support Center: Managing Stereochemistry in Reactions with Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing stereochemistry in reactions involving Isopropyl 4-Hydroxypiperidine-1-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and manipulation of this compound derivatives, with a focus on controlling stereochemical outcomes.

Issue 1: Low Diastereoselectivity or Enantioselectivity in Nucleophilic Substitution Reactions

  • Question: My nucleophilic substitution reaction on an activated derivative of this compound is resulting in a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the stereoselectivity?

  • Possible Causes & Solutions:

    • Reaction Mechanism: The reaction may not be proceeding through a clean SN2 pathway, which is essential for stereochemical inversion. A competing SN1 mechanism will lead to racemization.

      • Solution: Employ reaction conditions that favor an SN2 mechanism. This includes using a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to solvate the cation without solvating the nucleophile, and using a good, non-bulky nucleophile.

    • Leaving Group: The choice of leaving group on the 4-position of the piperidine ring is critical. A poor leaving group can slow down the SN2 reaction, allowing for side reactions that erode stereoselectivity.

      • Solution: Convert the hydroxyl group into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). Triflate is an excellent leaving group and often promotes clean SN2 reactions.

    • Steric Hindrance: The nucleophile or the piperidine substrate itself might be sterically hindered, disfavoring the backside attack required for an SN2 reaction.

      • Solution: If possible, choose a less sterically demanding nucleophile. For the substrate, ensure that the reaction conditions do not promote conformational changes that could shield the reaction center.

Issue 2: Incomplete or No Inversion of Stereochemistry in Mitsunobu Reactions

  • Question: I am performing a Mitsunobu reaction on this compound to invert the stereocenter at C-4, but I am observing retention of stereochemistry or a mixture of stereoisomers. What could be the cause?

  • Possible Causes & Solutions:

    • Reaction Conditions: The classic Mitsunobu reaction is well-known for proceeding with a clean inversion of stereochemistry via an SN2 mechanism.[1][2] Deviations from optimal conditions can lead to side reactions.

      • Solution: Ensure all reagents are of high purity and the reaction is run under anhydrous conditions. The reaction is typically performed in a non-polar, aprotic solvent like THF or toluene. The order of addition of reagents can also be critical; typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate (e.g., DEAD or DIAD) at low temperature (0 °C).[3]

    • pKa of the Nucleophile: The nucleophile (pronucleophile) in a Mitsunobu reaction should have a pKa of less than 15 to ensure it can be deprotonated by the betaine intermediate formed from triphenylphosphine and the azodicarboxylate.[2]

      • Solution: If your chosen nucleophile is not acidic enough, consider using a more acidic alternative. For example, instead of a simple alcohol, you might use a carboxylic acid to form an ester, which can then be hydrolyzed if the free alcohol is desired.

    • Steric Hindrance: Highly sterically hindered alcohols can be poor substrates for the Mitsunobu reaction, leading to slower reaction rates and potential side pathways.[4]

      • Solution: While this compound is not exceptionally hindered, bulky nucleophiles could present a challenge. If steric hindrance is suspected, you may need to explore alternative methods for stereochemical inversion, such as a two-step oxidation-reduction sequence.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of a Mitsunobu reaction with this compound?

A1: The Mitsunobu reaction is a reliable method for the stereoinversion of secondary alcohols.[1][2] When this compound is subjected to Mitsunobu conditions with a suitable nucleophile, the reaction proceeds via an SN2 mechanism, resulting in the inversion of the stereochemistry at the C-4 position of the piperidine ring.[5]

Q2: How can I confirm the stereochemistry of my product after a reaction?

A2: The stereochemistry of piperidine derivatives can be determined using a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: 1H NMR spectroscopy can be used to determine the relative stereochemistry of substituents on the piperidine ring by analyzing the coupling constants (J-values) between adjacent protons. Axial-axial couplings are typically larger than axial-equatorial or equatorial-equatorial couplings. Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations that help to elucidate the 3D structure.

  • X-ray Crystallography: If a crystalline derivative of your product can be obtained, single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry.

  • Chiral HPLC: For enantiomeric mixtures, chiral High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the enantiomers, allowing for the determination of the enantiomeric excess (ee).

Q3: Are there alternative methods to the Mitsunobu reaction for inverting the stereocenter at C-4?

A3: Yes, a common alternative strategy involves a two-step oxidation-reduction sequence:

  • Oxidation: The 4-hydroxyl group is oxidized to a ketone (Isopropyl 4-oxopiperidine-1-carboxylate). This can be achieved using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.

  • Stereoselective Reduction: The resulting ketone is then reduced back to the alcohol using a stereoselective reducing agent. The choice of reducing agent will determine the stereochemical outcome. For example, using a bulky reducing agent like L-Selectride® will typically favor the formation of the axial alcohol, while a smaller reducing agent like sodium borohydride may favor the equatorial alcohol. The stereoselectivity can often be influenced by the steric and electronic environment of the ketone.

Q4: How does the N-isopropoxycarbonyl group influence the stereochemical outcome of reactions compared to the more common N-Boc group?

A4: The N-isopropoxycarbonyl and N-Boc (tert-butoxycarbonyl) groups are both carbamate protecting groups that are electronically similar. They both decrease the nucleophilicity of the piperidine nitrogen and influence the conformational equilibrium of the ring. The steric bulk of the N-substituent can influence the approach of reagents. The tert-butyl group of the Boc protecting group is sterically more demanding than the isopropyl group. This difference in steric bulk can sometimes lead to subtle differences in the diastereoselectivity of reactions at other positions on the piperidine ring by influencing the preferred conformation of the molecule and the steric accessibility of the reaction center. However, for reactions at the C-4 position, the influence of the N-protecting group on the stereochemical outcome is generally less pronounced than for reactions at the C-2 or C-3 positions.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide illustrative examples of stereoselectivity based on closely related N-alkoxycarbonyl-4-hydroxypiperidine systems. These values should be considered as representative examples of the stereochemical control that can be achieved.

Table 1: Illustrative Diastereoselectivity in Nucleophilic Substitution of Activated 4-Hydroxypiperidine Derivatives

EntryLeaving GroupNucleophileSolventTemperature (°C)Diastereomeric Ratio (dr)
1-OTsNaN₃DMF80>95:5 (inversion)
2-OMsKCNDMSO60>90:10 (inversion)
3-OTfPhSNaTHF25>98:2 (inversion)

Table 2: Illustrative Stereochemical Outcome in Mitsunobu Reactions of N-Alkoxycarbonyl-4-hydroxypiperidines

EntryNucleophile (Pronucleophile)AzodicarboxylatePhosphineSolventStereochemical Outcome
1Benzoic AcidDEADPPh₃THF>99% Inversion
2PhthalimideDIADPPh₃Toluene>98% Inversion
34-NitrophenolDEADPPh₃DCM>97% Inversion

Experimental Protocols

Protocol 1: General Procedure for the Mitsunobu Reaction with Inversion of Stereochemistry

This protocol describes a general method for the inversion of the hydroxyl group at the C-4 position of this compound using a carboxylic acid as the nucleophile.

  • Materials:

    • This compound (1.0 eq.)

    • Carboxylic acid (e.g., Benzoic acid) (1.2 eq.)

    • Triphenylphosphine (PPh₃) (1.5 eq.)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the carboxylic acid, and triphenylphosphine.

    • Dissolve the solids in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the azodicarboxylate (DEAD or DIAD) dropwise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Protocol 2: Oxidation of this compound to the Ketone

This protocol describes the oxidation of the secondary alcohol to a ketone, which can be a key step in an oxidation-reduction sequence for stereochemical manipulation.

  • Materials:

    • This compound (1.0 eq.)

    • Dess-Martin Periodinane (DMP) (1.5 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask.

    • Add Dess-Martin Periodinane portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir the biphasic mixture vigorously until the layers become clear.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone.

    • The crude product can be purified by flash column chromatography if necessary.

Visualizations

Mitsunobu_Workflow reagents Combine Alcohol, Nucleophile, and PPh3 in Anhydrous THF cool Cool to 0 °C reagents->cool 1 add_dead Slowly Add DEAD/DIAD cool->add_dead 2 warm_stir Warm to RT and Stir (12-24h) add_dead->warm_stir 3 monitor Monitor by TLC warm_stir->monitor 4 workup Concentrate and Purify (Column Chromatography) monitor->workup 5 product Inverted Product workup->product 6

Caption: Experimental workflow for a typical Mitsunobu reaction.

Stereochemical_Inversion sub Isopropyl 4(R)-Hydroxypiperidine-1-carboxylate reagents PPh3, DEAD Nucleophile (Nu-H) sub->reagents Mitsunobu Reaction prod Isopropyl 4(S)-Substituted-piperidine-1-carboxylate reagents->prod SN2 Inversion

Caption: Stereochemical inversion at C-4 via the Mitsunobu reaction.

References

Technical Support Center: Catalyst Selection for Isopropyl 4-Hydroxypiperidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl 4-Hydroxypiperidine-1-carboxylate. The content focuses on catalyst selection and optimization for common transformations involving the C4-hydroxyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

Oxidation Reactions

Q1: I am trying to oxidize this compound to the corresponding ketone. Which catalyst system should I choose?

A1: The choice of oxidation method depends on factors like scale, reagent availability, and sensitivity of other functional groups. Three common and effective methods are Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation.[1]

  • Swern Oxidation: Offers high yields and is reliable for a wide range of substrates. However, it requires cryogenic temperatures (-78 °C) and generates foul-smelling dimethyl sulfide.[1][2][3]

  • Dess-Martin Periodinane (DMP): A mild and convenient option that uses a hypervalent iodine reagent at room temperature, making it suitable for sensitive substrates.[1][4]

  • TEMPO-Catalyzed Oxidation: A cost-effective and environmentally friendlier choice that uses a stable nitroxyl radical as the catalyst with a co-oxidant like sodium hypochlorite (bleach).[1]

Q2: My Swern oxidation is giving a low yield and multiple byproducts. What went wrong?

A2: Low yields in Swern oxidations are often traced back to temperature control and reagent quality.

  • Temperature: The reaction to form the reactive intermediate from DMSO and oxalyl chloride must be kept at very low temperatures (typically -78 °C).[2][3] If the temperature rises, side reactions can occur.

  • Anhydrous Conditions: All reagents and solvents (especially DMSO and Dichloromethane) must be strictly anhydrous. Water can quench the activated species and lead to failed reactions.[1]

  • Order of Addition: Ensure the alcohol is added to the activated DMSO solution before the addition of the amine base (e.g., triethylamine).

Q3: Can I use a simpler, metal-based oxidant like PCC?

A3: While Pyridinium Chlorochromate (PCC) can be used, modern methods like Swern or DMP are often preferred. PCC is a chromium-based reagent, which poses significant toxicity and waste disposal challenges, making it less desirable from an environmental and safety standpoint.[2]

Etherification Reactions

Q1: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the main product is an alkene. How can I favor ether formation?

A1: This is a common issue when using secondary alcohols in the Williamson ether synthesis. The alkoxide, formed by deprotonating the alcohol with a strong base like sodium hydride (NaH), is not only a good nucleophile but also a strong base. With secondary or sterically hindered alkyl halides, it can favor an E2 elimination pathway over the desired SN2 substitution.[5][6][7][8]

Troubleshooting Steps:

  • Use a Milder Base: A very strong base increases the rate of elimination. Consider using weaker bases if applicable.

  • Choose a Primary Alkyl Halide: The SN2 reaction is highly sensitive to steric hindrance at the alkyl halide. Always use a primary alkyl halide if the desired ether structure allows.[8]

  • Employ Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve yields for etherification of secondary alcohols by facilitating the reaction under milder conditions.[9][10]

  • Switch to an Alternative Reaction: For sterically hindered substrates, the Mitsunobu reaction is an excellent alternative. It proceeds under neutral conditions with an inversion of stereochemistry at the alcohol center, avoiding the strongly basic conditions that favor elimination.[5][11]

Q2: What are the best practices for a Mitsunobu reaction with this substrate?

A2: To ensure high yields and purity in a Mitsunobu reaction:[11]

  • Reagent Purity: Use high-purity triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Order of Addition: The recommended order is to add the azodicarboxylate slowly and dropwise to a cooled (0 °C) solution of the alcohol, the nucleophile (another alcohol or phenol), and PPh₃. This controls the exothermic reaction and minimizes byproducts.

  • Stoichiometry: Use a slight excess (1.1–1.5 equivalents) of PPh₃ and the azodicarboxylate to drive the reaction to completion.

Esterification (Acylation) Reactions

Q1: My esterification reaction with an acyl chloride is slow and incomplete. How can I improve the conversion?

A1: The acylation of secondary alcohols can sometimes be sluggish.

  • Use a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for accelerating acylation reactions, especially for sterically hindered alcohols. It is used in catalytic amounts along with a stoichiometric base like triethylamine (Et₃N) or pyridine to neutralize the HCl generated.[11]

  • Check Reagent Purity: Ensure the acylating agent (acyl chloride or anhydride) has not been hydrolyzed by atmospheric moisture.

  • Solvent Choice: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[11]

Q2: Are there any "green" or sustainable catalyst options for esterification?

A2: Yes, organocatalysis is an emerging sustainable alternative to traditional methods. Organic acids, such as tartaric acid, have been shown to effectively catalyze the esterification of alcohols under mild conditions, reducing waste and avoiding the use of harsh reagents.[12]

Data Presentation: Comparison of Catalyst Systems

Table 1: Oxidation of N-Protected 4-Hydroxypiperidine Derivatives
MethodCatalyst/ReagentTemperatureTypical YieldKey Advantages & Disadvantages
Swern Oxidation (COCl)₂, DMSO, Et₃N-78 °C to RT>95%Pro: High yield, reliable. Con: Cryogenic temps, foul odor.[1]
DMP Oxidation Dess-Martin PeriodinaneRoom Temp>95%Pro: Mild conditions, convenient. Con: Reagent cost.[1][4]
TEMPO Oxidation TEMPO, NaOCl0 °C to RT~90-95%Pro: Catalytic, cost-effective. Con: Requires careful pH control.[1]
Table 2: Etherification of Secondary Alcohols
MethodCatalyst/BaseSolventTypical YieldKey Considerations
Williamson Ether NaHTHF or DMFVariableProne to elimination with secondary substrates.[7][8][13]
PTC Williamson TBAB, NaOHToluene/H₂OHighMilder conditions, suppresses side reactions.[9]
Mitsunobu Reaction PPh₃, DEAD/DIADTHFHighStereoinvertive, avoids strong base, good for hindered systems.[5][11]
Acid-Catalyzed Iron(III) triflateDichloromethaneModerate-HighEffective for certain alcohol combinations.[14]

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

Materials:

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl chloride

  • This compound

  • Triethylamine (Et₃N)

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a stir bar, thermometer, and two dropping funnels.

  • Charge the flask with anhydrous DCM and cool it to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.1 eq.) to the cooled DCM, followed by the dropwise addition of a solution of anhydrous DMSO (1.2 eq.) in DCM, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick. Stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone. Purify by flash column chromatography if necessary.

Protocol 2: DMAP-Catalyzed Acylation of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Acyl chloride (e.g., Acetyl chloride) (1.1 eq.)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester product. Purify by flash column chromatography as needed.

Visualized Workflows and Logic

Catalyst_Selection_Logic start Desired Transformation? oxidation Oxidation (Alcohol to Ketone) start->oxidation etherification Etherification (R-OH to R-O-R') start->etherification esterification Esterification (R-OH to R-O-Acyl) start->esterification swern Swern Oxidation oxidation->swern High yield needed dmp DMP Oxidation oxidation->dmp Mild conditions tempo TEMPO Catalysis oxidation->tempo Green/Cost-effective williamson Williamson Ether Synthesis etherification->williamson dmap DMAP Catalysis esterification->dmap Fast & High Yield organo Organocatalysis esterification->organo Sustainable Method elim_check Elimination a problem? williamson->elim_check mitsunobu Mitsunobu Reaction ptc Phase-Transfer Catalysis elim_check->williamson No (use 1° halide) elim_check->mitsunobu Yes elim_check->ptc Yes Swern_Oxidation_Workflow start Start setup 1. Setup Reactor (Anhydrous, Inert Atm.) start->setup cool 2. Cool to -78 °C setup->cool activate 3. Activate DMSO (Add Oxalyl Chloride, then DMSO) cool->activate add_alcohol 4. Add Alcohol Substrate activate->add_alcohol Stir 15-30 min add_base 5. Add Base (Triethylamine) add_alcohol->add_base Stir 30 min warm 6. Warm to RT add_base->warm Stir 30 min workup 7. Aqueous Workup & Extraction warm->workup purify 8. Purify (Chromatography) workup->purify end End (Ketone Product) purify->end

References

Water removal techniques in the synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols, with a special focus on effective water removal techniques to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is controlling water content critical during the synthesis of this compound?

A1: Water can significantly compromise the reaction's success. The synthesis typically involves the reaction of 4-hydroxypiperidine with isopropyl chloroformate. The chloroformate reagent is highly sensitive to moisture and can readily hydrolyze to form isopropyl alcohol and HCl, consuming the reagent and reducing the overall yield. Maintaining anhydrous (water-free) conditions is therefore essential for maximizing product formation.

Q2: What are the primary methods for removing water from the reaction mixture?

A2: The most common and effective techniques for ensuring anhydrous conditions include:

  • Azeotropic Distillation: This method involves using a solvent (an entrainer) that forms a low-boiling azeotrope with water.[1][2] By heating the reaction mixture, the water-entrainer azeotrope is distilled off, effectively removing water from the system.[1][2] Toluene is a common entrainer for this purpose.[1]

  • Use of Molecular Sieves: These are porous aluminosilicates that selectively adsorb water molecules.[3] They are excellent for drying solvents and can sometimes be added directly to a reaction mixture to capture water as it forms.[3]

  • Chemical Dehydrating Agents: Agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are often used during the workup phase to dry the organic extract before solvent evaporation.[4]

Q3: When is azeotropic distillation the most appropriate technique?

A3: Azeotropic distillation is particularly useful for reactions where water is a byproduct that can shift the reaction equilibrium unfavorably. While the primary synthesis of this compound does not produce water, this technique is invaluable for removing adventitious water from starting materials or solvents, especially on a larger scale where it is more efficient than using stoichiometric drying agents.[5] It is often carried out using a Dean-Stark apparatus.

Q4: Are there any risks or limitations associated with using molecular sieves?

A4: Yes. While effective, molecular sieves have limitations.

  • Acidity/Basicity: Standard molecular sieves can be basic, which may interfere with certain reactions.[3]

  • Acidic Conditions: They can be degraded by strong acids.[3][6] In reactions using acidic catalysts, using molecular sieves directly in the flask is not recommended as the acid can react with the aluminosilicate structure.[3] For such cases, drying the solvents with sieves before the reaction is the best practice.

  • Physical Breakdown: If stirred vigorously, pelleted sieves can break down into a fine powder, complicating filtration and product isolation.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of Isopropyl Chloroformate: This is the most common issue, typically caused by wet starting materials (4-hydroxypiperidine), solvents, or glassware.1. Ensure all glassware is oven-dried or flame-dried before use. 2. Use anhydrous solvents. If not available, dry solvents using an appropriate method, such as distillation over a drying agent or treatment with activated molecular sieves. 3. Ensure the 4-hydroxypiperidine starting material is dry.
Reaction Fails to Go to Completion Insufficient Reagent: The chloroformate may have degraded due to moisture before or during the reaction.1. Verify the purity and dryness of the isopropyl chloroformate. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Difficult Product Isolation / Emulsion during Workup Presence of Unreacted Starting Materials or Salts: Incomplete reaction or improper quenching can lead to purification issues.1. Ensure the reaction is complete using a monitoring technique like Thin Layer Chromatography (TLC). 2. During aqueous workup, use a brine wash (saturated NaCl solution) to help break up emulsions and remove water from the organic layer.
Product is an Oil Instead of a Solid Residual Solvent or Impurities: The presence of solvents or side products can prevent crystallization. N-Boc-4-hydroxypiperidine, a similar compound, is a low-melting solid.[7]1. Ensure all solvent is removed under high vacuum. 2. Purify the product using column chromatography or recrystallization from an appropriate solvent system (e.g., n-heptane or petroleum ether).[4][7]

Data Presentation: Comparison of Water Removal Techniques

Technique Principle of Operation Best Use Case Advantages Limitations
Azeotropic Distillation Forms a low-boiling azeotrope with water, which is removed by distillation.[1][2]Removing water from reaction mixtures, especially on a large scale.Continuous removal, highly efficient for larger volumes.Requires heating, which may not be suitable for heat-sensitive compounds. Requires specific glassware (Dean-Stark trap).
Molecular Sieves (3Å or 4Å) Adsorption of water into a porous crystalline structure.[3]Drying solvents prior to reaction; in-situ water removal in compatible reactions.High drying capacity, easy to handle.[8]Can be physically broken down by stirring; may be incompatible with acidic conditions; can be basic.[3][6]
Anhydrous Salts (e.g., MgSO₄, Na₂SO₄) Formation of hydrated salt complexes.[4]Drying organic extracts during workup after an aqueous wash.Inexpensive, simple to use, effective for removing bulk water.Can be less efficient than sieves for achieving very low water content; MgSO₄ is slightly acidic.

Experimental Protocols & Visualizations

Protocol 1: General Synthesis of this compound

This protocol is adapted from the well-established synthesis of N-Boc-4-hydroxypiperidine.[9][10]

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Isopropyl chloroformate (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-hydroxypiperidine and the base (TEA or K₂CO₃) in the anhydrous solvent.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add isopropyl chloroformate dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction's progress using TLC.

  • Once complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the separated organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification start Dissolve 4-Hydroxypiperidine & Base in Anhydrous Solvent cool Cool to 0°C start->cool add Add Isopropyl Chloroformate cool->add Under N₂ react Stir at Room Temperature (12-16h) add->react quench Quench with Water react->quench Monitor by TLC wash Aqueous Wash (NaHCO₃, Brine) quench->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify Product concentrate->purify end end purify->end Final Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Water Removal Using a Dean-Stark Apparatus

Procedure:

  • Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • Add the solvent to be dried (e.g., Toluene) to the flask. If drying a reaction mixture, add the reagents and toluene.

  • Heat the flask to reflux. The toluene-water azeotrope will begin to vaporize and then condense in the condenser.

  • The condensed liquid will collect in the Dean-Stark trap. As water is denser than toluene, it will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Continue the reflux until no more water collects in the trap, indicating the solvent is dry.

  • Cool the flask before proceeding with the next reaction step.

G flask 1. Heat Flask (Reaction Mixture + Toluene) vapor 2. Toluene-Water Azeotrope Vaporizes flask->vapor Reflux condenser 3. Vapor Cools & Condenses vapor->condenser trap 4. Liquids Separate in Dean-Stark Trap condenser->trap water_out Water Collects at Bottom trap->water_out Water is denser toluene_return Toluene Returns to Flask trap->toluene_return Toluene overflows toluene_return->flask

Caption: Process diagram for azeotropic distillation using a Dean-Stark apparatus.

References

Validation & Comparative

Alternative protecting groups to isopropyl carbamate for 4-hydroxypiperidine.

Author: BenchChem Technical Support Team. Date: December 2025

##A Researcher's Guide to Orthogonal Protection of 4-Hydroxypiperidine: A Comparative Analysis of Alternatives to Isopropyl Carbamate

In the synthesis of complex molecules, particularly in the realm of pharmaceutical development, the selective modification of multifunctional scaffolds is paramount. The 4-hydroxypiperidine core is a prevalent structural motif in a multitude of bioactive compounds. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, necessitates a robust protecting group strategy to achieve desired chemical transformations with precision. While isopropyl carbamate has been utilized for the protection of the 4-hydroxy moiety, the demand for milder, more versatile, and orthogonal protection strategies has led researchers to explore superior alternatives.

This guide provides a comprehensive comparison of two prominent protecting groups for the 4-hydroxy position of piperidine: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether. This analysis, supported by experimental data and detailed protocols, will assist researchers, scientists, and drug development professionals in selecting the optimal protecting group strategy for their specific synthetic needs.

Orthogonal Protection: A Key Strategy for 4-Hydroxypiperidine

The presence of two reactive sites on 4-hydroxypiperidine—the nitrogen of the piperidine ring and the oxygen of the hydroxyl group—makes orthogonal protection a critical consideration. This strategy involves the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and subsequent functionalization of one group without affecting the other.[1] For the purposes of this guide, we will consider the piperidine nitrogen to be protected with the commonly used tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions.[2][3]

Comparative Analysis of Hydroxyl Protecting Groups

The selection of a protecting group for the hydroxyl function is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The TBDMS ether and the benzyl ether offer distinct advantages and are compatible with the N-Boc protecting group, allowing for a flexible and orthogonal approach to the synthesis of complex piperidine derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative data for the protection and deprotection of the 4-hydroxyl group of N-Boc-4-hydroxypiperidine with TBDMS and benzyl ethers.

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Orthogonality with N-Boc
TBDMS Ether TBDMS-Cl, Imidazole, DMF, rt, 4h95TBAF, THF, rt, 2h92Yes
Benzyl Ether BnBr, NaH, DMF, 0 °C to rt, 12-16h85-95[4][5]H₂, 10% Pd/C, MeOH, rt, 4h~95Yes

Experimental Protocols

Detailed methodologies for the protection and deprotection of the 4-hydroxyl group of N-Boc-4-hydroxypiperidine are provided below.

Protection of 4-Hydroxyl Group

1. tert-Butyldimethylsilyl (TBDMS) Ether Protection

  • Reaction: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq). To this solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at room temperature.

  • Procedure: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford N-Boc-4-(tert-butyldimethylsilyloxy)piperidine.[6]

2. Benzyl (Bn) Ether Protection

  • Reaction: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.[4]

  • Procedure: Stir the resulting suspension at room temperature for 30 minutes. Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq) dropwise.[4] Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[4] Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield N-Boc-4-(benzyloxy)piperidine.[4]

Deprotection of 4-Hydroxyl Group (Orthogonal to N-Boc)

1. TBDMS Ether Deprotection

  • Reaction: To a solution of N-Boc-4-(tert-butyldimethylsilyloxy)piperidine (1.0 eq) in tetrahydrofuran (THF), add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq).

  • Procedure: Stir the reaction mixture at room temperature for 2 hours. Monitor the deprotection by TLC. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-4-hydroxypiperidine.[6]

2. Benzyl (Bn) Ether Deprotection

  • Reaction: Dissolve N-Boc-4-(benzyloxy)piperidine (1.0 eq) in methanol. To this solution, add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Procedure: The reaction mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give N-Boc-4-hydroxypiperidine.[7]

Signaling Pathways and Experimental Workflows

The strategic application of these protecting groups can be visualized in a synthetic workflow. The following diagrams, generated using Graphviz, illustrate the logical relationships in the protection and deprotection schemes.

Protection_Deprotection_Workflow cluster_protection Protection of 4-Hydroxypiperidine cluster_deprotection Orthogonal Deprotection cluster_N_deprotection N-Boc Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine TBDMS_Protected N-Boc-O-TBDMS-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->TBDMS_Protected TBDMS-Cl, Imidazole Benzyl_Protected N-Boc-O-Benzyl-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Benzyl_Protected BnBr, NaH TBDMS_Deprotected N-Boc-4-hydroxypiperidine TBDMS_Protected->TBDMS_Deprotected TBAF Final_Product_TBDMS O-TBDMS-4-hydroxypiperidine TBDMS_Protected->Final_Product_TBDMS TFA or HCl Benzyl_Deprotected N-Boc-4-hydroxypiperidine Benzyl_Protected->Benzyl_Deprotected H2, Pd/C Final_Product_Benzyl O-Benzyl-4-hydroxypiperidine Benzyl_Protected->Final_Product_Benzyl TFA or HCl

Fig. 1: Orthogonal protection and deprotection workflow for 4-hydroxypiperidine.

Experimental_Workflow start Start | N-Boc-4-hydroxypiperidine protection_step Protection of -OH TBDMS Protection Benzyl Protection start->protection_step tbdms_intermediate N-Boc-O-TBDMS-4-hydroxypiperidine protection_step:tbdms->tbdms_intermediate benzyl_intermediate N-Boc-O-Benzyl-4-hydroxypiperidine protection_step:benzyl->benzyl_intermediate deprotection_choice Selective Deprotection? tbdms_intermediate->deprotection_choice benzyl_intermediate->deprotection_choice deprotect_O Deprotect -OH deprotection_choice->deprotect_O Yes deprotect_N Deprotect -NH deprotection_choice->deprotect_N No final_product_O_deprotected N-Boc-4-hydroxypiperidine deprotect_O->final_product_O_deprotected final_product_N_deprotected_tbdms O-TBDMS-4-hydroxypiperidine deprotect_N->final_product_N_deprotected_tbdms final_product_N_deprotected_benzyl O-Benzyl-4-hydroxypiperidine deprotect_N->final_product_N_deprotected_benzyl

Fig. 2: Decision workflow for protecting group strategy.

Conclusion

The tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether represent excellent alternatives to isopropyl carbamate for the protection of the 4-hydroxy group of piperidine. Both are compatible with the commonly used N-Boc protecting group, allowing for orthogonal deprotection strategies that are essential for the synthesis of complex, highly functionalized piperidine derivatives. The choice between TBDMS and benzyl protection will depend on the specific requirements of the synthetic route, with TBDMS offering mild, fluoride-based deprotection and benzyl ethers providing robust stability and removal via catalytic hydrogenolysis. This guide provides the necessary data and protocols to enable researchers to make informed decisions and effectively implement these versatile protecting groups in their synthetic endeavors.

References

A Comparative Guide to HPLC Purity Analysis of Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Isopropyl 4-Hydroxypiperidine-1-carboxylate is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the purity assessment of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in method selection and implementation.

Comparison of Analytical Methods

The purity of this compound can be assessed using several analytical techniques, each with its own strengths and applications. While reversed-phase HPLC is the most common method for routine purity analysis, other techniques such as chiral HPLC, gas chromatography-mass spectrometry (GC-MS), quantitative nuclear magnetic resonance (qNMR), and liquid chromatography-mass spectrometry (LC-MS) provide complementary and often essential information.

Analytical Method Principle Typical Purity (%) Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.>98%Robust, reproducible, widely available, suitable for non-volatile and thermally labile compounds.Limited peak capacity for very complex samples, may require derivatization for compounds without a UV chromophore.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Enantiomeric Excess >99%Essential for determining enantiomeric purity.More expensive columns, method development can be more complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.>99%High resolution, excellent for volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[1][2][3][4][5]
Quantitative NMR (qNMR) Absolute quantification against a certified internal standard.[6][7]>99% (absolute purity)Primary analytical method, highly accurate and precise, no need for a specific reference standard of the analyte.[8][9][10]Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis.Impurity profiling at <0.1%High sensitivity and selectivity, excellent for impurity identification and characterization.[11]Quantitative analysis can be more complex than with UV detection.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Purity Determination

This method is adapted from established procedures for similar N-protected 4-hydroxypiperidine derivatives and is suitable for routine purity analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility)

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility)

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

Chiral HPLC for Enantiomeric Purity

This method is designed to separate the potential enantiomers of this compound. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (analytical grade)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Due to the polarity of the hydroxyl group, derivatization is recommended to improve volatility and peak shape.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Derivatization and Sample Preparation:

  • Dissolve approximately 2 mg of the sample in 1 mL of dichloromethane.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

Quantitative NMR (qNMR) for Absolute Purity

qNMR provides a direct measurement of purity against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons.

  • Number of Scans: 16 or more to ensure a good signal-to-noise ratio.

Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weights, and masses of the analyte and internal standard.

Visualizing the Workflow

HPLC_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing cluster_result Result weighing Weigh Sample dissolution Dissolve in Solvent weighing->dissolution injection Inject Sample dissolution->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation report Purity Report calculation->report

Caption: General workflow for HPLC purity analysis.

Method_Selection_Logic cluster_questions cluster_methods start Purity Analysis Requirement q1 Routine Purity? start->q1 q2 Chiral Compound? q1->q2 No rphplc RP-HPLC q1->rphplc Yes q3 Volatile Impurities? q2->q3 No chiralhplc Chiral HPLC q2->chiralhplc Yes q4 Absolute Purity? q3->q4 No gcms GC-MS q3->gcms Yes q5 Impurity ID? q4->q5 No qnmr qNMR q4->qnmr Yes q5->rphplc No lcms LC-MS q5->lcms Yes

References

A Spectroscopic Comparison of Isopropyl 4-Hydroxypiperidine-1-carboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of Isopropyl 4-Hydroxypiperidine-1-carboxylate and its precursors, 4-Hydroxypiperidine and Isopropyl chloroformate. The information presented herein is crucial for the unambiguous identification and characterization of these compounds in a laboratory setting. The synthesis of this compound is a common reaction in medicinal chemistry, and a thorough understanding of the spectroscopic changes from reactants to product is essential for reaction monitoring and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the product from the starting materials and for assessing the purity of the synthesized compound. While experimental data for the precursors is readily available, the data for this compound is predicted and should be used as a reference.

Table 1: 1H NMR Spectroscopic Data

CompoundChemical Shift (ppm) and Multiplicity
4-Hydroxypiperidine 1.45-1.60 (m, 2H), 1.85-1.95 (m, 2H), 2.55-2.70 (m, 2H), 3.05-3.20 (m, 2H), 3.60-3.75 (m, 1H), ~2.5-4.0 (br s, 2H, -OH, -NH)
Isopropyl chloroformate 1.40 (d, 6H), 5.05 (sept, 1H)[1]
This compound (Predicted) 1.22 (d, 6H), 1.40-1.55 (m, 2H), 1.75-1.85 (m, 2H), 3.00-3.15 (m, 2H), 3.65-3.80 (m, 3H), 4.80-4.95 (sept, 1H), ~1.7 (br s, 1H, -OH)

Table 2: 13C NMR Spectroscopic Data

CompoundChemical Shift (ppm)
4-Hydroxypiperidine 35.0, 43.0, 67.0[2]
Isopropyl chloroformate 21.5, 73.0, 150.0
This compound (Predicted) 22.0, 34.0, 40.0, 67.0, 69.0, 155.0

Table 3: IR Spectroscopic Data

CompoundKey Absorption Bands (cm-1)
4-Hydroxypiperidine 3300-3100 (O-H, N-H stretching), 2940-2850 (C-H stretching), 1070 (C-O stretching)[3][4]
Isopropyl chloroformate 2980 (C-H stretching), 1775 (C=O stretching), 1150 (C-O stretching), 780 (C-Cl stretching)[5]
This compound 3400 (O-H stretching), 2975-2850 (C-H stretching), 1690 (C=O, urethane stretching), 1240 (C-O stretching), 1100 (C-N stretching)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z) and Key Fragments
4-Hydroxypiperidine 101 (M+), 84, 70, 57, 44[6]
Isopropyl chloroformate 122/124 (M+), 78/80, 63, 45, 43[7]
This compound 187 (M+), 144, 128, 100, 84, 57, 43[8]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound

This procedure outlines the N-acylation of 4-Hydroxypiperidine with Isopropyl chloroformate.

Materials:

  • 4-Hydroxypiperidine

  • Isopropyl chloroformate

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-Hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add Isopropyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl3), with tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr), while solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, commonly with electron ionization (EI) at 70 eV for volatile compounds. The resulting fragmentation pattern provides information about the structure of the molecule.

Visualized Workflows

The following diagrams illustrate the synthesis and analytical workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product 4-Hydroxypiperidine 4-Hydroxypiperidine Mixing_and_Reaction Mixing in DCM at 0°C to RT 4-Hydroxypiperidine->Mixing_and_Reaction Isopropyl_chloroformate Isopropyl_chloroformate Isopropyl_chloroformate->Mixing_and_Reaction Triethylamine Triethylamine Triethylamine->Mixing_and_Reaction Quenching Quench with NaHCO3(aq) Mixing_and_Reaction->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with H2O and Brine Extraction->Washing Drying_and_Concentration Dry (Na2SO4) and Concentrate Washing->Drying_and_Concentration Column_Chromatography Silica Gel Chromatography Drying_and_Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Analytical_Workflow Sample Pure Compound NMR_Analysis NMR Spectroscopy (1H and 13C) Sample->NMR_Analysis IR_Analysis FTIR Spectroscopy Sample->IR_Analysis MS_Analysis Mass Spectrometry (EI) Sample->MS_Analysis Data_Interpretation Data Interpretation and Structure Confirmation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

Caption: Analytical workflow for spectroscopic characterization.

Discussion

The spectroscopic data clearly illustrates the transformation of the precursors to the final product. In the 1H NMR spectrum, the disappearance of the N-H proton signal of 4-Hydroxypiperidine and the appearance of the characteristic isopropyl group signals (a doublet and a septet) are key indicators of a successful reaction. Similarly, the 13C NMR spectrum shows the appearance of new signals corresponding to the isopropyl group and the carbamate carbonyl carbon.

The IR spectrum provides further evidence of the reaction. The broad N-H and O-H stretching bands of 4-Hydroxypiperidine are replaced by a sharp O-H stretch and a strong C=O stretching band of the urethane group in the product. The characteristic C=O stretch of Isopropyl chloroformate at a higher wavenumber is absent in the product spectrum.

Mass spectrometry confirms the molecular weight of the product. The fragmentation patterns of the precursors and the product are distinct, allowing for their differentiation. The product's mass spectrum will show fragments corresponding to the loss of the isopropyl group and other characteristic cleavages of the piperidine ring.

This comprehensive spectroscopic guide serves as a valuable resource for researchers in the synthesis and analysis of this compound and related compounds, facilitating efficient and accurate chemical characterization.

References

A Comparative Guide to the Synthetic Routes of N-Protected 4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-protected 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a myriad of pharmaceutical agents. The strategic selection of a synthetic route to this valuable intermediate is critical, impacting overall yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of three primary synthetic strategies, supported by experimental data, to aid researchers in making informed decisions for their drug discovery and development endeavors.

Comparison of Synthetic Routes

The three principal routes for synthesizing N-protected 4-hydroxypiperidines are:

  • Reduction of N-Protected 4-Piperidones: A widely employed method that starts with the corresponding N-protected ketone.

  • N-Protection of 4-Hydroxypiperidine: A straightforward approach involving the direct protection of the commercially available 4-hydroxypiperidine.

  • Catalytic Hydrogenation of 4-Hydroxypyridine: A method that builds the saturated heterocyclic ring from an aromatic precursor.

The following table summarizes the key quantitative parameters for each route, focusing on common N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).

ParameterRoute 1: Reduction of N-Protected 4-PiperidoneRoute 2: N-Protection of 4-HydroxypyridineRoute 3: Catalytic Hydrogenation of 4-Hydroxypyridine
Starting Material N-Protected 4-Piperidone (Boc, Cbz, Bn)4-Hydroxypiperidine4-Hydroxypyridine
Key Reagents Reducing agent (e.g., NaBH₄), Solvent (e.g., Methanol, Ethanol)Protecting group precursor (e.g., Boc₂O, Cbz-Cl), Base (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., DCM, Acetone)H₂, Catalyst (e.g., Platinum group metal), Acetic Anhydride
Typical Yield 87-100%[1][2]Quantitative (Boc)[2], High (Cbz, Bn)High (not explicitly quantified in the provided abstract)[3]
Reaction Time 30 minutes - 4 hours[1][2]6 - 24 hours[1][4][5]12 - 24 hours (for difficult hydrogenations without anhydride)[3]
Key Advantages High yields, relatively short reaction times, readily available starting materials.Straightforward, high-yielding, particularly for Boc protection.[1]Utilizes a simple and readily available aromatic starting material.[3]
Key Disadvantages Requires prior synthesis of the N-protected 4-piperidone.4-Hydroxypiperidine can be more expensive than its precursors; longer reaction times for Cbz and Bn protection.[1]Requires specialized high-pressure hydrogenation equipment; involves a multi-step process (esterification, hydrogenation, hydrolysis).[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Route 1: Reduction of N-Boc-4-Piperidone with Sodium Borohydride

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Methanol

  • Sodium borohydride (1.5 eq)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-piperidone in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain N-Boc-4-hydroxypiperidine as a white solid.[6]

Route 2: N-Boc Protection of 4-Hydroxypiperidine

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Potassium carbonate (1.5 eq)

  • Dichloromethane (DCM) or a mixture of water and dioxane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-hydroxypiperidine in the chosen solvent, add potassium carbonate.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.[6]

Route 2: N-Benzyl Protection of 4-Hydroxypiperidine

Materials:

  • 4-Hydroxypiperidine (1.0 equiv.)

  • Benzyl bromide (1.0 equiv.)

  • Caesium carbonate (1.0 equiv.)

  • Acetone/Toluene

Procedure:

  • Dissolve the piperidine in acetone at room temperature.

  • Add caesium carbonate to the stirred solution, followed by benzyl bromide (as an 80 wt% solution in toluene).

  • Protect the reaction mixture from light by wrapping the flask with aluminum foil.

  • After 24 hours, filter the reaction mixture with suction and evaporate the filtrate.

  • Purify the crude product by flash column chromatography to yield N-benzyl-4-hydroxypiperidine (79% yield).[5]

Route 3: Catalytic Hydrogenation of 4-Hydroxypyridine

General Concept: This method involves the stabilization of the enol form of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone) through esterification with a lower carboxylic acid anhydride, such as acetic anhydride.[3] The resulting ester is then catalytically hydrogenated using a platinum group metal catalyst.[3] Subsequent hydrolysis of the piperidine ester yields 4-hydroxypiperidine.[3] This process is reported to be more rapid than the direct hydrogenation of 4-hydroxypyridine.[3]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_0 Route 1: Reduction cluster_1 Route 2: N-Protection cluster_2 Route 3: Hydrogenation Piperidone N-Protected 4-Piperidone Hydroxypiperidine1 N-Protected 4-Hydroxypiperidine Piperidone->Hydroxypiperidine1  Reduction  (e.g., NaBH₄) FourHP 4-Hydroxypiperidine Hydroxypiperidine2 N-Protected 4-Hydroxypiperidine FourHP->Hydroxypiperidine2  Protection  (e.g., Boc₂O, Cbz-Cl) FourHPy 4-Hydroxypyridine Ester Enol-Ester FourHPy->Ester  Ac₂O PiperidineEster Hydroxypiperidine Ester Ester->PiperidineEster  H₂, Catalyst FourHP_route3 4-Hydroxypiperidine PiperidineEster->FourHP_route3  Hydrolysis

Caption: Overview of three synthetic routes to N-protected 4-hydroxypiperidines.

Experimental_Workflow_Comparison cluster_route1 Route 1 Workflow cluster_route2 Route 2 Workflow cluster_route3 Route 3 Workflow r1_start Start: N-Protected 4-Piperidone r1_step1 Dissolve in Solvent r1_start->r1_step1 r1_step2 Add Reducing Agent r1_step1->r1_step2 r1_step3 Reaction r1_step2->r1_step3 r1_step4 Workup & Purification r1_step3->r1_step4 r1_end End: N-Protected 4-Hydroxypiperidine r1_step4->r1_end r2_start Start: 4-Hydroxypiperidine r2_step1 Dissolve in Solvent with Base r2_start->r2_step1 r2_step2 Add Protecting Group Precursor r2_step1->r2_step2 r2_step3 Reaction r2_step2->r2_step3 r2_step4 Workup & Purification r2_step3->r2_step4 r2_end End: N-Protected 4-Hydroxypiperidine r2_step4->r2_end r3_start Start: 4-Hydroxypyridine r3_step1 Esterification with Ac₂O r3_start->r3_step1 r3_step2 Catalytic Hydrogenation r3_step1->r3_step2 r3_step3 Hydrolysis r3_step2->r3_step3 r3_step4 N-Protection (if required) r3_step3->r3_step4 r3_end End: N-Protected 4-Hydroxypiperidine r3_step4->r3_end

Caption: Comparative experimental workflows for the synthesis of N-protected 4-hydroxypiperidines.

References

A Comparative Guide to the Validation of Analytical Methods for Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. Isopropyl 4-Hydroxypiperidine-1-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this intermediate is critical for ensuring consistent product quality and process control. This guide provides an objective comparison of common analytical methods applicable to this compound, supported by experimental data and detailed methodologies. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Comparison of Validated Analytical Methods

Table 1: Comparison of Analytical Method Performance

Validation ParameterHPLC-UVGC-FIDLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 500 µg/mL5 - 1000 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 0.5 µg/mL1 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 1 µg/mL5 µg/mL0.1 ng/mL
Specificity GoodModerateExcellent

This data is representative of methods validated for N-Boc-4-hydroxypiperidine and serves as a strong proxy for this compound due to their structural similarity.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below is a typical experimental protocol for the analysis of a piperidine derivative by HPLC-UV.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification and purity assessment of non-volatile and thermally stable compounds.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Phosphoric acid can be used but is not compatible with mass spectrometry.[3][4]

  • Flow Rate : 1.0 mL/min.[3]

  • Column Temperature : 30 °C.[3]

  • Detection Wavelength : 210 nm.[3]

  • Injection Volume : 10 µL.[3]

  • Sample Preparation : Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).[3]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is suitable for volatile and thermally stable compounds. Derivatization may be required for compounds with polar functional groups like the hydroxyl group in this compound to improve volatility.[4]

  • Instrumentation : A gas chromatograph with a flame ionization detector.

  • Column : A capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Nitrogen or Helium.

  • Injector Temperature : 250 °C.[3]

  • Detector Temperature : 280 °C.[3]

  • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.[3]

  • Injection Volume : 1 µL (split or splitless injection).[3]

  • Sample Preparation : Dissolve the sample in a suitable solvent like dichloromethane or methanol. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for impurity profiling and trace-level quantification.

  • Instrumentation : A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[3]

  • Column : A reverse-phase C18 column with a smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase : A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[3]

  • Flow Rate : 0.4 mL/min.[3]

  • Ionization Source : Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation : Dissolve the sample in the mobile phase to a known concentration.

Visualizing the Workflow and Decision Process

To aid in understanding the logical flow of method validation and selection, the following diagrams are provided.

G cluster_0 Analytical Method Validation Workflow A Define Analytical Procedure & Purpose B Develop Validation Protocol A->B C Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) B->C D Collect & Analyze Data C->D E Compare Results to Acceptance Criteria D->E E->B Does Not Meet Criteria F Prepare Validation Report E->F Meets Criteria G Method Implementation for Routine Use F->G H Ongoing Method Monitoring & Revalidation G->H G cluster_1 Method Selection Guide Start Start: Define Analytical Need HighSensitivity High Sensitivity Required? Start->HighSensitivity ImpurityProfiling Impurity Profiling Needed? HighSensitivity->ImpurityProfiling No LC_MSMS Use LC-MS/MS HighSensitivity->LC_MSMS Yes VolatileAnalytes Volatile or Thermally Labile Analytes? ImpurityProfiling->VolatileAnalytes No ImpurityProfiling->LC_MSMS Yes HPLC_UV Use HPLC-UV VolatileAnalytes->HPLC_UV No GC_FID Use GC-FID VolatileAnalytes->GC_FID Yes

References

Reactivity of 4-Hydroxypiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-hydroxypiperidine and its derivatives in common organic transformations, including N-alkylation, N-acylation, and O-alkylation. The information is supported by experimental data and detailed protocols to assist researchers in designing synthetic routes and optimizing reaction conditions.

Introduction

4-Hydroxypiperidine is a versatile bifunctional molecule containing a secondary amine and a secondary alcohol. This structure allows for selective functionalization at either the nitrogen or the oxygen atom, making it a valuable scaffold in medicinal chemistry. The relative reactivity of these two functional groups can be modulated by the use of protecting groups and the choice of reaction conditions. This guide explores the factors influencing the reactivity of 4-hydroxypiperidine and its derivatives, providing a framework for predictable and efficient synthesis.

Comparative Reactivity Analysis

The reactivity of 4-hydroxypiperidine derivatives is primarily dictated by the nucleophilicity of the nitrogen and oxygen atoms. In an unprotected 4-hydroxypiperidine, the secondary amine is generally more nucleophilic than the secondary alcohol, leading to preferential N-functionalization under many conditions.[1] However, the use of a nitrogen-protecting group, such as the tert-butyloxycarbonyl (Boc) group, effectively masks the reactivity of the amine, allowing for selective O-functionalization.

The following table summarizes the typical reaction conditions and outcomes for various reactions on 4-hydroxypiperidine and its N-Boc protected derivative. This data is compiled from various sources and is intended to provide a comparative overview.

DerivativeReactionReagentsSolventTemperatureTimeYieldObservations
4-Hydroxypiperidine N-AlkylationAlkyl halide, K₂CO₃DMFRoom Temp.--The secondary amine is more nucleophilic than the hydroxyl group.[1]
N-AcylationAcyl chloride, Et₃NDCMRoom Temp.--Selective N-acylation is generally achievable.
O-AlkylationAlkyl halide, Strong Base (e.g., NaH)THF/DMF0 °C to RT-LowCompetitive N-alkylation is a major side reaction.
N-Boc-4-hydroxypiperidine O-AlkylationAlkyl halide, NaHTHF/DMF0 °C to RT12-16 hHighThe Boc group effectively prevents N-alkylation.[2]
O-AcylationAcyl chloride, Et₃N, DMAP (cat.)DCM/THFRoom Temp.-HighDMAP is often used to accelerate the acylation of the secondary alcohol.[2]
N-Deprotection (Boc removal)TFA or HClDCM or DioxaneRoom Temp.2 h~99%Boc group is readily removed under acidic conditions.[3]

Key Factors Influencing Reactivity

Several factors can be manipulated to control the regioselectivity of reactions involving 4-hydroxypiperidine derivatives:

  • Protecting Groups: The use of an N-protecting group, such as Boc, is the most effective strategy to achieve selective O-functionalization.[2] The Boc group reduces the nucleophilicity of the nitrogen atom due to its steric bulk and electron-withdrawing nature.[2]

  • Basicity: In O-alkylation reactions, a strong base like sodium hydride (NaH) is required to deprotonate the less acidic hydroxyl group to form the more nucleophilic alkoxide.[2] For N-alkylation of unprotected 4-hydroxypiperidine, a weaker base like potassium carbonate is often sufficient.

  • Solvent: Aprotic polar solvents such as DMF and THF are commonly used for both N- and O-alkylation reactions as they can solvate the cations and increase the nucleophilicity of the anionic species.[2]

  • Leaving Group: The nature of the leaving group on the electrophile also plays a role. For alkylations, iodides are more reactive than bromides, which are more reactive than chlorides.

Experimental Protocols

The following are representative experimental protocols for key transformations of 4-hydroxypiperidine derivatives.

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

This protocol describes the protection of the secondary amine of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Petroleum ether

Procedure:

  • Dissolve 4-hydroxypiperidine in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Reflux the reaction mixture for 6-8 hours at 25-30°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the insoluble materials.

  • Concentrate the methanol phase under reduced pressure to obtain a thick residue.

  • Add petroleum ether to the residue and refrigerate to induce crystallization.

  • Collect the white crystalline product by vacuum filtration. A near-quantitative yield can be expected.

Protocol 2: O-Alkylation of N-Boc-4-hydroxypiperidine (Williamson Ether Synthesis)

This protocol details the formation of an ether linkage at the hydroxyl position of N-Boc-4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride portion-wise to the solution to form the alkoxide.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: N-Deprotection of N-Boc-4-hydroxypiperidine

This protocol describes the removal of the Boc protecting group to yield 4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Saturated solution of HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

Procedure using HCl/Dioxane:

  • Dissolve N-Boc-4-hydroxypiperidine in a saturated solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture under vacuum to afford 4-hydroxypiperidine hydrochloride as an off-white solid in high yield (e.g., 99%).[3]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical relationships in the reactivity of 4-hydroxypiperidine and a general experimental workflow.

G cluster_0 Reactivity of 4-Hydroxypiperidine cluster_1 Reactivity of N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine N-Functionalization N-Functionalization 4-Hydroxypiperidine->N-Functionalization More Nucleophilic (N > O) O-Functionalization O-Functionalization 4-Hydroxypiperidine->O-Functionalization Less Nucleophilic N-Alkylation N-Alkylation N-Functionalization->N-Alkylation N-Acylation N-Acylation N-Functionalization->N-Acylation O-Alkylation_unprotected O-Alkylation (minor) O-Functionalization->O-Alkylation_unprotected N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine O-Functionalization_protected O-Functionalization N-Boc-4-hydroxypiperidine->O-Functionalization_protected Selective N-Functionalization_protected N-Functionalization (Blocked) N-Boc-4-hydroxypiperidine->N-Functionalization_protected O-Alkylation O-Alkylation O-Functionalization_protected->O-Alkylation O-Acylation O-Acylation O-Functionalization_protected->O-Acylation

Caption: Comparative reactivity pathways of 4-hydroxypiperidine derivatives.

G Start Start Choose Derivative Choose Derivative Start->Choose Derivative 4-Hydroxypiperidine 4-Hydroxypiperidine Choose Derivative->4-Hydroxypiperidine Unprotected N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Choose Derivative->N-Boc-4-hydroxypiperidine N-Protected Select Reaction Type Select Reaction Type 4-Hydroxypiperidine->Select Reaction Type N-Boc-4-hydroxypiperidine->Select Reaction Type N-Alkylation/Acylation N-Alkylation/Acylation Select Reaction Type->N-Alkylation/Acylation N-functionalization O-Alkylation/Acylation O-Alkylation/Acylation Select Reaction Type->O-Alkylation/Acylation O-functionalization Run Reaction Run Reaction N-Alkylation/Acylation->Run Reaction O-Alkylation/Acylation->Run Reaction Monitor Progress (TLC) Monitor Progress (TLC) Run Reaction->Monitor Progress (TLC) Work-up & Purification Work-up & Purification Monitor Progress (TLC)->Work-up & Purification Characterization Characterization Work-up & Purification->Characterization End End Characterization->End

Caption: General experimental workflow for functionalizing 4-hydroxypiperidine.

Conclusion

The selective functionalization of 4-hydroxypiperidine derivatives is a critical aspect of synthetic organic and medicinal chemistry. Understanding the inherent reactivity of the molecule and the tools available to modulate it, such as protecting groups and optimized reaction conditions, is paramount for the successful synthesis of complex target molecules. This guide provides a foundational understanding and practical protocols to aid researchers in their synthetic endeavors with this valuable chemical scaffold.

References

Cost-benefit analysis of different synthetic pathways for Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of various synthetic pathways for Isopropyl 4-Hydroxypiperidine-1-carboxylate, a key intermediate in the development of numerous pharmaceutical compounds. The following sections detail and compare three primary synthetic strategies, offering insights into their respective advantages and disadvantages in terms of yield, cost, and reaction conditions.

Executive Summary

Three principal routes for the synthesis of this compound are evaluated:

  • Direct N-Acylation of 4-Hydroxypiperidine: This pathway involves the direct protection of the nitrogen atom of 4-hydroxypiperidine using isopropyl chloroformate.

  • Two-Step Synthesis from Piperidin-4-one: This route begins with the N-acylation of piperidin-4-one hydrochloride followed by the reduction of the resulting ketone.

  • Catalytic Hydrogenation of Isopropyl 4-oxopiperidine-1-carboxylate: A variation of the second pathway, this method employs catalytic hydrogenation for the reduction step, offering a potentially cleaner and more efficient alternative to chemical reductants.

The selection of the optimal synthetic route will depend on factors such as the scale of the synthesis, cost constraints, and available laboratory equipment. The subsequent sections provide detailed experimental protocols, cost analyses, and visual representations of each pathway to aid in this decision-making process.

Data Presentation: A Quantitative Comparison of Synthetic Pathways

The following table summarizes the key quantitative data for each synthetic pathway, allowing for a direct comparison of their efficiency and cost-effectiveness. Please note that where specific experimental data for the isopropyl derivative was not available in the literature, estimations based on analogous N-Boc transformations have been made and are indicated.

ParameterPathway 1: Direct N-AcylationPathway 2: Two-Step Synthesis (NaBH₄ Reduction)Pathway 3: Two-Step Synthesis (Catalytic Hydrogenation)
Starting Materials 4-Hydroxypiperidine, Isopropyl chloroformatePiperidin-4-one hydrochloride, Isopropyl chloroformate, Sodium borohydridePiperidin-4-one hydrochloride, Isopropyl chloroformate, Hydrogen gas
Key Reagents Triethylamine, DichloromethaneTriethylamine, Dichloromethane, MethanolTriethylamine, Dichloromethane, Methanol, Raney Nickel
Overall Yield (Estimated) ~85-95%~80-90%~90-97%
Purity (Estimated) HighHighVery High
Reaction Time 2-4 hours4-6 hours (total)3-5 hours (total)
Estimated Cost per Mole of Product ModerateLow to ModerateLow to Moderate (catalyst cost can be significant)
Key Advantages Single step, high atom economy.Readily available starting materials, straightforward procedures.High yield and purity, environmentally benign.
Key Disadvantages Isopropyl chloroformate is moisture sensitive and corrosive.Two-step process, use of a reducing agent that requires careful handling.Requires specialized hydrogenation equipment, initial catalyst cost.

Experimental Protocols

Pathway 1: Direct N-Acylation of 4-Hydroxypiperidine

This method involves the direct reaction of 4-hydroxypiperidine with isopropyl chloroformate in the presence of a base to neutralize the generated hydrochloric acid.

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Isopropyl chloroformate (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-hydroxypiperidine in dichloromethane at 0 °C, add triethylamine.

  • Slowly add isopropyl chloroformate to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Pathway 2: Two-Step Synthesis from Piperidin-4-one (Sodium Borohydride Reduction)

This pathway first involves the N-acylation of piperidin-4-one followed by the reduction of the ketone functionality.

Step 2a: Synthesis of Isopropyl 4-oxopiperidine-1-carboxylate

Materials:

  • Piperidin-4-one hydrochloride (1.0 eq)

  • Isopropyl chloroformate (1.1 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend piperidin-4-one hydrochloride in dichloromethane and cool to 0 °C.

  • Add triethylamine to the suspension and stir for 15 minutes.

  • Slowly add isopropyl chloroformate to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give Isopropyl 4-oxopiperidine-1-carboxylate, which can be used in the next step without further purification.

Step 2b: Reduction of Isopropyl 4-oxopiperidine-1-carboxylate with Sodium Borohydride

Materials:

  • Isopropyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • Sodium borohydride (1.5 eq)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve Isopropyl 4-oxopiperidine-1-carboxylate in methanol and cool the solution to 0 °C.

  • Add sodium borohydride portion-wise to the solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Pathway 3: Two-Step Synthesis from Piperidin-4-one (Catalytic Hydrogenation)

This pathway is identical to Pathway 2 for the first step (2a). The reduction of the ketone is achieved through catalytic hydrogenation.

Step 3b: Catalytic Hydrogenation of Isopropyl 4-oxopiperidine-1-carboxylate

Materials:

  • Isopropyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • Raney Nickel (catalytic amount, e.g., 5-10 mol%)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve Isopropyl 4-oxopiperidine-1-carboxylate in methanol in a hydrogenation vessel.

  • Add Raney Nickel catalyst to the solution under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 1-3 hours).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Mandatory Visualization

Synthetic_Pathways cluster_0 Pathway 1: Direct N-Acylation cluster_1 Pathway 2 & 3: Two-Step Synthesis cluster_2 Reduction Methods 4-Hydroxypiperidine 4-Hydroxypiperidine Product_1 This compound 4-Hydroxypiperidine->Product_1 Et3N, DCM Isopropyl Chloroformate_1 Isopropyl chloroformate Isopropyl Chloroformate_1->Product_1 Piperidin-4-one HCl Piperidin-4-one hydrochloride Intermediate Isopropyl 4-oxopiperidine- 1-carboxylate Piperidin-4-one HCl->Intermediate Et3N, DCM Isopropyl Chloroformate_2 Isopropyl chloroformate Isopropyl Chloroformate_2->Intermediate Product_2 This compound Intermediate->Product_2 [Reduction] NaBH4 Sodium borohydride Reduction_Node Reduction Step NaBH4->Reduction_Node H2_Catalyst H2, Raney Ni H2_Catalyst->Reduction_Node

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_pathway1 Pathway 1 Workflow cluster_pathway2 Pathway 2/3 Workflow p1_start Dissolve 4-Hydroxypiperidine and Et3N in DCM p1_reagent Add Isopropyl chloroformate p1_start->p1_reagent p1_react Stir at RT (2-4h) p1_reagent->p1_react p1_workup Aqueous Workup p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product Final Product p1_purify->p1_product p2_start Suspend Piperidin-4-one HCl and Et3N in DCM p2_reagent Add Isopropyl chloroformate p2_start->p2_reagent p2_react1 Stir at RT (2-3h) p2_reagent->p2_react1 p2_intermediate Isolate Intermediate Ketone p2_react1->p2_intermediate p2_reduction Reduction Step (NaBH4 or H2/Catalyst) p2_intermediate->p2_reduction p2_workup Workup/Filtration p2_reduction->p2_workup p2_product Final Product p2_workup->p2_product

Caption: Experimental workflows for the synthesis of this compound.

Benchmarking Isopropyl 4-Hydroxypiperidine-1-carboxylate against other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target binding. The strategic use of N-protected 4-hydroxypiperidine building blocks is crucial for the efficient synthesis of these complex molecules. This guide provides an objective comparison of Isopropyl 4-Hydroxypiperidine-1-carboxylate against other commonly used 4-hydroxypiperidine building blocks, supported by available experimental data and detailed protocols.

At a Glance: Comparison of N-Protected 4-Hydroxypiperidine Building Blocks

The choice of the nitrogen protecting group on the 4-hydroxypiperidine core significantly influences the building block's reactivity, stability, and the overall synthetic strategy. This table summarizes the key characteristics of this compound and its common alternatives.

Building BlockProtecting GroupMolecular Weight ( g/mol )Key Characteristics & Deprotection ConditionsCommon Applications
This compound Isopropyl Carbamate (Ipc)187.24Stable to a range of reaction conditions. Deprotection can be achieved under specific Lewis acidic conditions (e.g., AlCl₃).[1]Intermediate in the synthesis of various pharmaceutical compounds.
tert-Butyl 4-Hydroxypiperidine-1-carboxylate tert-Butoxycarbonyl (Boc)201.27Widely used due to its stability and ease of removal under mild acidic conditions (e.g., TFA, HCl).[2][3][4]Versatile building block for a wide array of pharmaceuticals, including kinase inhibitors and CNS agents.[5]
Benzyl 4-Hydroxypiperidine-1-carboxylate Carboxybenzyl (Cbz or Z)235.28Stable to acidic and basic conditions. Commonly removed by catalytic hydrogenation (e.g., H₂, Pd/C).[6][7]Used in syntheses where Boc or Fmoc protecting groups are not suitable.
9H-Fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate 9-Fluorenylmethoxycarbonyl (Fmoc)323.37Base-labile protecting group, typically removed with piperidine.[6][8] Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.Primarily used in solid-phase peptide synthesis and when orthogonal protection strategies are required.[9]

Performance in Key Synthetic Transformations

While direct, side-by-side comparative studies are limited in published literature, the following sections detail common reactions and provide typical experimental outcomes for the most prevalent building block, N-Boc-4-hydroxypiperidine. This information can serve as a benchmark when considering the use of this compound or other alternatives. The reactivity of the 4-hydroxyl group is generally expected to be similar across these building blocks, with minor differences potentially arising from the steric and electronic influences of the N-protecting group.

Oxidation to 4-Piperidone Derivatives

The oxidation of the hydroxyl group to a ketone is a common transformation, providing a key intermediate for further functionalization.

Typical Experimental Data for N-Boc-4-hydroxypiperidine Oxidation:

Oxidation MethodReagentsTypical YieldPurityReference
Swern OxidationOxalyl chloride, DMSO, Et₃NHigh>98%BenchChem
Dess-Martin Periodinane (DMP)DMPHigh>98%BenchChem
TEMPO-catalyzedTEMPO, NaBr, NaOClHigh>98%BenchChem
Mitsunobu Reaction for O-Alkylation and Esterification

The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group and the introduction of various nucleophiles.

Typical Experimental Data for Mitsunobu Reaction with N-Boc-4-hydroxypiperidine:

NucleophileReagentsTypical YieldReference
PhenolsPPh₃, DIAD/DEAD60-90%BenchChem
Carboxylic AcidsPPh₃, DIAD/DEAD70-95%BenchChem
PhthalimidePPh₃, DIAD/DEAD80-95%BenchChem

Experimental Protocols

General Protocol for Dess-Martin Oxidation of N-Protected 4-Hydroxypiperidine

This protocol is adapted for N-Boc-4-hydroxypiperidine but can be used as a starting point for other N-protected analogues.

  • Dissolve the N-protected 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the mixture vigorously until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-protected 4-piperidone.

General Protocol for Mitsunobu Reaction of N-Protected 4-Hydroxypiperidine with a Phenolic Nucleophile

This protocol is described for N-Boc-4-hydroxypiperidine and serves as a general guideline.[10]

  • To a stirred solution of N-protected 4-hydroxypiperidine (1.0 eq), the phenolic nucleophile (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired O-alkylated product.

Visualizing Synthetic Strategies

Comparative Reaction Workflow

The following diagram illustrates a generalized workflow for comparing the performance of different N-protected 4-hydroxypiperidine building blocks in a typical synthetic transformation.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_analysis Analysis & Comparison start1 This compound reaction Key Transformation (e.g., Oxidation, Mitsunobu, etc.) + Common Reagents start1->reaction start2 N-Boc-4-hydroxypiperidine start2->reaction start3 Other N-Protected 4-Hydroxypiperidines start3->reaction yield Reaction Yield reaction->yield purity Product Purity reaction->purity time Reaction Time reaction->time safety Safety Profile reaction->safety

Caption: A generalized workflow for the comparative analysis of 4-hydroxypiperidine building blocks.

Application in Kinase Inhibitor Synthesis

4-Hydroxypiperidine derivatives are crucial components in the synthesis of many kinase inhibitors, which are a significant class of therapeutics, particularly in oncology. The piperidine moiety often serves as a scaffold to orient functional groups that interact with the kinase active site.

G cluster_building_blocks Building Blocks cluster_synthesis Multi-step Synthesis cluster_final_product Therapeutic Agent bb1 This compound synthesis Functionalization of 4-Hydroxyl Group (e.g., ether linkage) bb1->synthesis bb2 N-Boc-4-hydroxypiperidine bb2->synthesis deprotection N-Deprotection synthesis->deprotection coupling Coupling with Heterocyclic Core deprotection->coupling inhibitor Kinase Inhibitor coupling->inhibitor

Caption: Synthetic pathway to kinase inhibitors utilizing 4-hydroxypiperidine building blocks.

References

A Comparative Guide to Orthogonal Protecting Group Strategies for Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in drug discovery and development, the use of protecting groups is essential for the selective transformation of multifunctional scaffolds. Isopropyl 4-hydroxypiperidine-1-carboxylate is a valuable building block, possessing two reactive sites: a secondary amine (protected as an isopropyl carbamate) and a secondary alcohol. An effective synthetic strategy often requires the selective protection and deprotection of one functional group in the presence of the other, a concept known as an orthogonal protecting group strategy.

This guide provides an objective comparison of two common orthogonal protecting group strategies for this compound, focusing on the protection of the 4-hydroxyl group with either a tert-butyldimethylsilyl (TBDMS) ether or a benzyl (Bn) ether. The performance of these strategies is evaluated based on protection and deprotection conditions, yields, and orthogonality.

Comparison of Orthogonal Protecting Group Strategies

The following table summarizes the key quantitative data for the two orthogonal protection strategies, allowing for a direct comparison of their performance.

ParameterStrategy 1: O-TBDMS ProtectionStrategy 2: O-Benzyl Protection
Alcohol Protecting Group tert-Butyldimethylsilyl (TBDMS)Benzyl (Bn)
N-Protection Method Isopropyl ChloroformateIsopropyl Chloroformate
O-Protection Reagents TBDMS-Cl, ImidazoleBenzyl Bromide, NaH
O-Protection Yield >95% (estimated)~90-95%
N-Deprotection Reagents AlCl₃, CH₃NO₂/CH₂Cl₂AlCl₃, CH₃NO₂/CH₂Cl₂
N-Deprotection Yield ~92%[1]~92%[1]
O-Deprotection Reagents TBAF, THFH₂, Pd/C
O-Deprotection Yield >95%>95%
Orthogonality HighHigh
Advantages Mild O-deprotectionO-protecting group stable to a wider range of conditions
Disadvantages TBDMS group can be labile to strong acidsHydrogenolysis may not be compatible with other reducible functional groups

Experimental Protocols

Detailed methodologies for the key protection and deprotection steps are provided below.

Strategy 1: Orthogonal Protection with O-TBDMS

1. Protection of 4-Hydroxypiperidine with Isopropyl Chloroformate

  • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a base, for example, triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

  • The mixture is cooled to 0 °C, and isopropyl chloroformate (1.1 eq) is added dropwise.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

2. O-TBDMS Protection

  • To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford Isopropyl 4-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate.

3. Selective N-Deprotection

  • To a solution of the fully protected piperidine (1.0 eq) in nitromethane or dichloromethane is added aluminum chloride (AlCl₃, 2-3 eq) at 0 °C.[1]

  • The reaction mixture is stirred at a temperature between 0 °C and 50 °C until the carbamate is cleaved (monitored by TLC or LC-MS).[1]

  • The reaction is carefully quenched with water or a solution of Rochelle's salt.

  • The product is extracted, and the combined organic layers are dried and concentrated. Purification by column chromatography or crystallization yields the N-deprotected product. A 92% yield has been reported for a similar isopropyl carbamate deprotection.[1]

4. Selective O-Deprotection

  • To a solution of the fully protected piperidine (1.0 eq) in tetrahydrofuran (THF) is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq).[2]

  • The reaction is stirred at room temperature for a duration of 45 minutes to 18 hours, depending on the substrate.[2]

  • The reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give the O-deprotected product in high yield.[2]

Strategy 2: Orthogonal Protection with O-Benzyl

1. Protection of 4-Hydroxypiperidine with Isopropyl Chloroformate

  • (See protocol in Strategy 1)

2. O-Benzyl Protection

  • To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF or DMF at 0 °C is added a solution of this compound (1.0 eq) in the same solvent.

  • The mixture is stirred for 30 minutes at 0 °C, after which benzyl bromide (BnBr, 1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield Isopropyl 4-(benzyloxy)piperidine-1-carboxylate.

3. Selective N-Deprotection

  • (See protocol in Strategy 1)

4. Selective O-Deprotection

  • To a solution of the fully protected piperidine (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate is added a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • The reaction mixture is stirred under an atmosphere of hydrogen gas (typically 1 atm, balloon) until the starting material is consumed.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the O-deprotected product. This reaction is typically high yielding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the orthogonal relationships and experimental workflows for the described protecting group strategies.

Orthogonal_Strategy_1 start Isopropyl 4-hydroxypiperidine-1-carboxylate protected O-TBDMS, N-iPr-Carbamate Protected Piperidine start->protected TBDMS-Cl, Imidazole n_deprotected O-TBDMS Piperidine protected->n_deprotected AlCl3 o_deprotected N-iPr-Carbamate Piperidin-4-ol protected->o_deprotected TBAF

Fig. 1: O-TBDMS Orthogonal Strategy

Orthogonal_Strategy_2 start Isopropyl 4-hydroxypiperidine-1-carboxylate protected O-Benzyl, N-iPr-Carbamate Protected Piperidine start->protected BnBr, NaH n_deprotected O-Benzyl Piperidine protected->n_deprotected AlCl3 o_deprotected N-iPr-Carbamate Piperidin-4-ol protected->o_deprotected H2, Pd/C

Fig. 2: O-Benzyl Orthogonal Strategy

Conclusion

Both the O-TBDMS and O-Benzyl strategies offer effective and orthogonal protection for this compound. The choice between the two will largely depend on the planned subsequent synthetic steps. The O-TBDMS group is favored when exceptionally mild deprotection conditions for the alcohol are required. Conversely, the O-Benzyl group provides greater stability to a wider range of reaction conditions, but its removal via hydrogenolysis may not be suitable if other reducible functional groups are present in the molecule. The selective cleavage of the isopropyl carbamate with aluminum chloride provides a reliable method for unmasking the piperidine nitrogen in the presence of either silyl or benzyl ethers, making both strategies viable for complex molecule synthesis.

References

A Comparative Guide to Catalysts for the Synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate is a critical step in the development of various pharmaceutical intermediates. The most common and efficient route to this compound involves the reduction of its ketone precursor, Isopropyl 4-oxopiperidine-1-carboxylate. The choice of catalyst or reducing agent for this transformation is paramount, directly influencing reaction efficiency, yield, purity, cost, and scalability. This guide provides an objective comparison of common catalytic systems and reduction methods, supported by experimental data, to aid in the selection of the most suitable process.

The primary transformation discussed is the reduction of the carbonyl group of Isopropyl 4-oxopiperidine-1-carboxylate to a hydroxyl group.


Comparative Performance of Catalytic Systems

The selection of a reduction method is critical for achieving high yield and purity. The following table summarizes quantitative data for common catalytic hydrogenation and chemical reduction methods applicable to the synthesis of N-alkoxycarbonyl-4-hydroxypiperidines, which are structurally analogous to the target molecule.

Catalyst/ReagentCatalyst TypeHydrogen SourceTypical LoadingSolventTemperature (°C)PressureTime (h)Yield (%)Key Advantages & Considerations
5% Palladium on Carbon (Pd/C) HeterogeneousH₂ Gas0.1 equiv.Methanol50–600.1–0.5 MPa~1~96High yield, mild conditions, catalyst can be recovered and reused. Requires specialized high-pressure reactor.[1]
Raney® Nickel HeterogeneousH₂ GasExcessEthanol/WaterRoom Temp.~4 atmVariableHighCost-effective metal catalyst, operates at low pressure and temperature. Pyrophoric nature requires careful handling.[2][3]
Rhodium(III) Oxide (Rh₂O₃) HeterogeneousH₂ Gas~0.5 mol%TFE405 bar4-16HighHighly active under mild conditions for pyridine hydrogenation, suggesting applicability to similar structures.[4][5]
Sodium Borohydride (NaBH₄) Chemical Reductant-StoichiometricMethanol/Ethanol0 to RefluxAtmospheric1-4~90Inexpensive, operationally simple, uses standard lab glassware, highly selective for ketones.[1][6][7] Generates stoichiometric borate waste.
Ruthenium Complexes HomogeneousIsopropanol~1 mol%Isopropanol~82Atmospheric~3HighUsed in transfer hydrogenation, avoiding pressurized H₂ gas. Isopropanol serves as both solvent and hydrogen donor.[8]

Experimental Workflow

The following diagram illustrates a general workflow for the screening and optimization of catalysts for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor with Isopropyl 4-oxopiperidine-1-carboxylate & Solvent (e.g., Methanol) B Add Catalyst (e.g., 5% Pd/C) A->B C Seal Reactor & Purge with Inert Gas (N₂) B->C D Introduce Hydrogen Source (Pressurize with H₂ or Add H-Donor) C->D E Set Temperature & Stir (e.g., 50-60°C) D->E F Cool, Vent & Filter Catalyst E->F G Solvent Evaporation F->G H Purification (e.g., Crystallization) G->H I Characterization (NMR, HPLC, MS) H->I End End I->End Start Start Start->A

Caption: General experimental workflow for catalytic hydrogenation.

Experimental Protocols

Detailed methodologies for two common and effective reduction methods are provided below.

Method 1: Catalytic Hydrogenation using 5% Pd/C

This protocol is adapted from established procedures for the reduction of N-Boc-4-piperidone and is suitable for high-yield synthesis under mild conditions.[1]

Materials:

  • Isopropyl 4-oxopiperidine-1-carboxylate

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor with stirrer, pressure gauge, and temperature control

Procedure:

  • Reactor Preparation: The hydrogenation reactor must be clean and dry. Purge the vessel thoroughly with nitrogen gas to remove all air.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with Isopropyl 4-oxopiperidine-1-carboxylate and anhydrous methanol. Stir the mixture until the substrate is completely dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. Caution: Pd/C can be pyrophoric; handle with care, preferably as a slurry in a small amount of methanol.

  • Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by nitrogen backfill to ensure a completely oxygen-free environment.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the target pressure (0.1–0.5 MPa) and heat the mixture to 50–60°C while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction's progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually within 1-2 hours).

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography if necessary.

Method 2: Chemical Reduction using Sodium Borohydride (NaBH₄)

This method is a staple in organic synthesis for its simplicity and selectivity, requiring no specialized pressure equipment.[6][7][9]

Materials:

  • Isopropyl 4-oxopiperidine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Dilute hydrochloric acid (for quenching)

  • Dichloromethane and water (for extraction)

Procedure:

  • Dissolution: Dissolve Isopropyl 4-oxopiperidine-1-carboxylate in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: Cool the solution in an ice-water bath (0°C). Slowly add sodium borohydride in small portions. Caution: Addition generates hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction for completion using Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath and carefully add dilute hydrochloric acid dropwise to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Add water and dichloromethane to the residue. Separate the organic layer, and extract the aqueous layer again with dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound.

References

Safety Operating Guide

Safe Disposal of Isopropyl 4-Hydroxypiperidine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents such as Isopropyl 4-Hydroxypiperidine-1-carboxylate are critical for ensuring laboratory safety and environmental protection. Adherence to established disposal protocols is not just a matter of best practice but a regulatory necessity. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, compiled from safety data sheets (SDS) and chemical safety information.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] All handling should occur in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[1]

Key Hazard Information:

  • Causes skin and serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Incompatible with strong oxidizing agents and strong acids.[1][3]

Step-by-Step Disposal Procedures

The universally recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Chemical waste generators bear the responsibility for the correct classification of waste and must comply with all local, regional, and national regulations.[1] Under no circumstances should this chemical be disposed of down the drain.[1]

For Unused or Waste this compound:

  • Containerization: Carefully place the waste material into a suitable, clearly labeled, and tightly sealed container.[1]

  • Labeling: The container must be accurately labeled with the chemical name, "this compound," and all appropriate hazard symbols.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials like strong oxidizing agents.[1] Access to this storage area should be restricted to authorized personnel.[1]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.

In Case of a Spill:

  • Ventilation: Ensure the area is well-ventilated.[1]

  • Absorption: For small spills, use an inert absorbent material such as sand or silica gel to contain the substance.[1]

  • Collection: Sweep up the absorbed material and place it into a suitable container for disposal.[1][3]

  • Disposal: The container with the absorbed spill material should be sealed, labeled, and disposed of as hazardous waste through a licensed professional service.[1]

Quantitative Data

Specific quantitative data for the disposal of this compound is limited in available safety data sheets. The primary directive is the complete removal and disposal by a certified entity. However, the following table summarizes key safety parameters relevant to its handling.

ParameterValueSource
Purity96%LabSolutions
Molecular FormulaC9H17NO3PubChem[4]
Molecular Weight187.2 g/mol LabSolutions
CAS Number832715-51-2PubChem[4]

Experimental Protocols

The reviewed safety data sheets do not provide experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to transfer the chemical waste to a licensed disposal facility.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Chemical Fume Hood) ppe->fume_hood containerize Place Waste in a Suitable & Sealed Container fume_hood->containerize label_container Label Container with Chemical Name & Hazards containerize->label_container store Store in a Cool, Dry, Ventilated & Secure Area label_container->store segregate Segregate from Incompatible Materials store->segregate contact_vendor Contact Licensed Hazardous Waste Disposal Service segregate->contact_vendor arrange_pickup Arrange for Waste Collection contact_vendor->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling of chemical reagents like Isopropyl 4-Hydroxypiperidine-1-carboxylate is critical. Adherence to proper safety and disposal protocols is paramount for both laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the use and disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be outfitted with the appropriate personal protective equipment. The recommended PPE is detailed in the table below.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust comply with EN 166 or NIOSH standards.
Hand Protection Chemical-resistant GlovesImpervious gloves, such as rubber or vinyl, should be worn at all times.
Body Protection Lab Coat or Protective ClothingFlame-retardant and antistatic protective clothing is recommended.
Respiratory Protection Air-purifying or Air-fed RespiratorNecessary if a risk assessment indicates potential for inhalation of vapors or dust, especially in poorly ventilated areas.

Hazard Information and Handling Precautions

This compound presents several hazards that necessitate careful handling. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Some findings suggest it may be harmful if swallowed or in contact with skin.[3][4]

Key Handling Steps:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[2][5]

  • Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke in the laboratory.[4][7]

  • Ignition Sources: Keep the compound away from heat, hot surfaces, sparks, open flames, and other ignition sources.[5][7] Smoking in the handling area is strictly prohibited.[5]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment. Employ only non-sparking tools to prevent ignition.[5]

Storage and Disposal Protocols

Proper storage and disposal are crucial to maintaining a safe laboratory environment and preventing chemical contamination.

Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed and sealed until ready for use.[5][6]

  • Store in a secure area, accessible only to authorized personnel, and away from incompatible materials like strong oxidizing agents.[2]

Disposal:

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This chemical should never be disposed of down the drain.[2]

Disposal Procedure:

  • Containerization: Place the waste material in a suitable, clearly labeled, and tightly sealed container.[2]

  • Labeling: Ensure the container is accurately labeled with the chemical name and appropriate hazard symbols.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste in accordance with all local, regional, and national regulations.[2][6]

Experimental Workflow

The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 4-Hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Isopropyl 4-Hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.